molecular formula C18H22ClNO2 B179542 Prl-8-53 CAS No. 51352-87-5

Prl-8-53

Cat. No.: B179542
CAS No.: 51352-87-5
M. Wt: 319.8 g/mol
InChI Key: HLBBSWSJLPLPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

spasmolytic & CNS active agent;  structure

Properties

IUPAC Name

methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBSWSJLPLPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51352-87-5
Record name METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P77XL8HV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Mechanism of Action of PRL-8-53: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

PRL-8-53 (Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic psychoactive research chemical developed in the 1970s by Dr. Nikolaus Hansl at Creighton University. Despite demonstrating potent hypermnesic effects in a single human study, the compound has remained largely unstudied, and its precise mechanism of action is not well understood. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its core pharmacology. It summarizes all available quantitative data, details the experimental protocol of the seminal 1978 human study, and visualizes the hypothesized signaling pathways and experimental workflows. The significant lack of modern research presents both a challenge and an opportunity for future investigation into its unique cognitive-enhancing properties.

Core Pharmacological Hypotheses

The exact molecular targets of this compound have not been definitively identified. However, based on the original research by Hansl, its mechanism is believed to involve the modulation of several key neurotransmitter systems. It is crucial to note that these are interpretations of observed effects rather than results from direct binding or enzymatic assays.

The primary hypothesized mechanisms are:

  • Cholinergic System Enhancement : this compound is suggested to enhance the brain's response to acetylcholine. Dr. Hansl posited that the drug boosts the cholinergic system, which is critically involved in memory recall and information retrieval[1][2]. The specific nature of this enhancement, whether through receptor agonism, acetylcholinesterase inhibition, or increased choline (B1196258) uptake, remains uninvestigated.

  • Dopaminergic Potentiation : The compound is reported to potentiate dopamine[1][3][4]. This is supported by preclinical findings where this compound reversed the catatonic and ptotic effects induced by reserpine, a vesicular monoamine transporter (VMAT) inhibitor that depletes dopamine (B1211576) stores[4]. This suggests a downstream pro-dopaminergic action, though direct receptor interaction data is absent.

  • Serotonergic Inhibition : Research suggests this compound partially restricts or inhibits serotonin (B10506) production or transportation[1][3]. This effect is the least characterized of its proposed actions.

  • Noradrenaline Augmentation : In animal models, this compound was shown to augment responses to noradrenaline, which may contribute to its effects on memory consolidation[1].

Hypothesized Neurotransmitter Modulation Pathway

The following diagram illustrates the proposed, yet unconfirmed, influence of this compound on key neurotransmitter systems.

This compound Hypothesized Mechanism of Action Hypothesized Neurotransmitter Modulation by this compound cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System cluster_serotonergic Serotonergic System PRL This compound ACh_Synapse Cholinergic Synapse PRL->ACh_Synapse DA_Synapse Dopaminergic Synapse PRL->DA_Synapse SERT_Synapse Serotonergic Synapse PRL->SERT_Synapse ACh_Response Enhanced Acetylcholine Response ACh_Synapse->ACh_Response Enhances Memory Improved Memory Formation & Recall ACh_Response->Memory DA_Potentiation Dopamine Potentiation DA_Synapse->DA_Potentiation Potentiates DA_Potentiation->Memory SERT_Inhibition Partial Serotonin Inhibition SERT_Synapse->SERT_Inhibition Partially Inhibits SERT_Inhibition->Memory Contributes to(?)

Hypothesized influence of this compound on major neurotransmitter systems.

Quantitative Data Summary

The available quantitative data for this compound is sparse and originates from decades-old research. No modern dose-response curves, binding affinities (Ki), or IC50 values from competitive assays have been published.

Human Efficacy Data (Hansl & Mead, 1978)

The single human study investigated the effect of a single 5 mg oral dose of this compound on verbal memory. The results are summarized below, showing the improvement in word recall score compared to placebo.

Participant GroupNImprovement at 24 HoursImprovement at 1 WeekStatistical Significance (P-value)
Overall Population 47107.5% - 137.2%107.9% - 146.2%Most P < 0.01, Some P < 0.001[5]
Low-Scoring Subjects 28187.5% - 191.0%200.0% - 205.0%P < 0.001
High-Scoring Subjects 19107.9% - 114.0%Not Statistically SignificantN/S
Subjects > 30 years old 13208.0% - 252.0%Not explicitly statedP < 0.01

Table 1: Summary of memory improvement in human subjects following a single 5 mg oral dose of this compound. "Low-Scoring" refers to subjects who recalled 6 or fewer words on placebo.[2]

Preclinical Toxicity & Activity Data

The following data is derived from animal studies conducted in the 1970s. The primary source papers containing the detailed methodologies were not available for a full review.

ParameterSpeciesValueNotes
Oral LD50 Mice860 mg/kgIndicates a high therapeutic index.[2][4]
ED50 (Motor Depression) Mice160 mg/kgHigh doses depress motor activity.[4]
Hypotensive Effects Canines> 8 mg/kgDoses above this threshold caused brief hypotensive effects.[4]
Amphetamine Potentiation RatsNot Observed (at 20 mg/kg)Did not potentiate the effects of dextroamphetamine, suggesting it is not a conventional stimulant.[4]

Table 2: Summary of preclinical toxicity and pharmacology data for this compound.

Key Experimental Protocols

Human Verbal Memory Study (Hansl & Mead, 1978)

This study remains the sole piece of human research on this compound's nootropic effects[1][5].

  • Design : Double-blind, placebo-controlled crossover study.

  • Participants : 47 healthy volunteers (medical students and faculty), aged 24 to 86.

  • Dosage : A single 5 mg oral dose of this compound or a placebo was administered 2 to 2.5 hours before the test procedure[3].

  • Methodology : The "serial anticipation method" was used for testing verbal memory.

    • Baseline : Participants were presented with a list of 12 one-syllable words in a specific sequence using a memory drum.

    • Acquisition Phase : The list was presented again, and after the first word was shown, the subject had to state the next word in the sequence before it appeared. This was repeated for a total of 9 trials. The number of correct anticipations was recorded.

    • Drug/Placebo Administration : On separate occasions (at least one week apart), subjects received either this compound or placebo.

    • Testing : 2-2.5 hours post-ingestion, the acquisition phase was repeated with a new, different list of 12 words.

    • Retention Testing : Subjects were re-tested on their ability to recall the word list from the test session at 24 hours and again at 1 week post-test.

  • Other Measures : Visual reaction time and motor control were also assessed. No significant changes were found in these measures between the drug and placebo conditions[5].

  • Outcome : this compound was found to cause a slight improvement in the initial acquisition of verbal information but a statistically significant improvement in the retention of that information at 24 hours and 1 week[5].

Human Study Workflow Experimental Workflow: Hansl & Mead (1978) Human Study cluster_setup Setup cluster_session1 Session 1 (Week 1) cluster_session2 Session 2 (Week 2) cluster_retention Retention Analysis Recruit Recruit 47 Healthy Volunteers Design Double-Blind, Placebo-Controlled Crossover Design Recruit->Design Admin1 Administer Placebo OR 5mg this compound (Oral) Design->Admin1 Wait1 Wait 2 - 2.5 Hours Admin1->Wait1 Test1 Perform Serial Anticipation Task (12-word list, 9 trials) Record Acquisition Score Wait1->Test1 Washout 1 Week Washout Period Test1->Washout Admin2 Administer Alternate (this compound or Placebo) Washout->Admin2 Wait2 Wait 2 - 2.5 Hours Admin2->Wait2 Test2 Perform Serial Anticipation Task (New 12-word list, 9 trials) Record Acquisition Score Wait2->Test2 Recall24h Test Recall of Word Lists at 24 Hours Post-Session Test2->Recall24h Recall1w Test Recall of Word Lists at 1 Week Post-Session Recall24h->Recall1w Stats Compare Drug vs. Placebo for Acquisition & Retention Scores Recall1w->Stats

Workflow of the double-blind crossover study on verbal memory.
Preclinical Animal Study Protocols (General Description)

Detailed protocols for the animal studies are not available in the accessible literature. However, based on the reported findings, the experiments likely involved standard behavioral pharmacology assays of the era.

  • Avoidance Learning : This was likely tested using a shuttle box apparatus . In this paradigm, an animal (typically a rodent) is placed in a two-compartment box. A conditioned stimulus (e.g., a light or tone) precedes an unconditioned stimulus (a mild footshock). The animal learns to "avoid" the shock by moving to the other compartment (shuttling) during the conditioned stimulus presentation. An increase in the number of successful avoidance responses would indicate improved learning and memory. This compound was reported to boost avoidance learning in rodents[5].

  • Reserpine-Induced Catalepsy Reversal : This is a classic screening method to identify compounds with dopaminergic activity.

    • Induction : Rats are administered reserpine, which depletes monoamines (dopamine, serotonin, norepinephrine), leading to a state of catalepsy (a rigid, immobile posture).

    • Test : The test compound (this compound) is administered.

    • Observation : The reversal or reduction of the cataleptic state suggests the compound enhances dopaminergic function. This compound was reported to reverse these effects[4].

Avoidance Workflow Conceptual Workflow: Rodent Active Avoidance (Shuttle Box) Test cluster_trial Single Trial Setup Prepare Two-Compartment Shuttle Box Apparatus Admin Administer Vehicle (Control) or this compound to Rodents Setup->Admin Habituation Place Rodent in Box for Habituation Period Admin->Habituation CS Present Conditioned Stimulus (CS) (e.g., Light/Tone) for X seconds Habituation->CS Response Does Animal Shuttle to Safe Compartment? CS->Response Avoidance Record 'Avoidance' No Shock Delivered Response->Avoidance Yes NoResponse No Shuttle Occurs Response->NoResponse No Repeat Repeat for N Trials Avoidance->Repeat US Deliver Unconditioned Stimulus (US) (e.g., Mild Footshock) NoResponse->US Escape Record 'Escape' (Animal shuttles during shock) US->Escape Escape->Repeat Analysis Analyze Data: Compare # of Avoidances between this compound and Control Groups Repeat->Analysis

Conceptual workflow for a typical active avoidance experiment.

Conclusion and Future Directions

The mechanism of action of this compound remains largely enigmatic, defined more by a single, compelling human study and a handful of preclinical observations than by rigorous molecular science. The prevailing hypothesis points to a complex modulation of cholinergic, dopaminergic, and serotonergic systems, but the underlying targets—be they receptors, enzymes, or transporters—are unknown.

The lack of research since the 1970s is a significant knowledge gap. For drug development professionals and researchers, this compound represents an intriguing yet high-risk starting point. Future research should prioritize:

  • In Vitro Receptor Profiling : A comprehensive screening of this compound against a wide panel of CNS receptors, ion channels, transporters, and enzymes is essential to identify its primary molecular targets.

  • In Vivo Microdialysis : To confirm the hypothesized neurotransmitter modulations, in vivo microdialysis studies in rodents could measure real-time changes in acetylcholine, dopamine, and serotonin levels in relevant brain regions like the hippocampus and prefrontal cortex following this compound administration.

  • Modern Behavioral Assays : Replication and expansion of the original memory studies using modern, validated behavioral paradigms in animals (e.g., Morris water maze, novel object recognition) are necessary to confirm and characterize its pro-cognitive effects.

  • Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogues could elucidate the key structural motifs responsible for its activity and potentially lead to the development of more potent and selective compounds.

Until such studies are conducted, this compound will remain a historical curiosity with a mechanism of action that is more speculative than understood.

References

PRL-8-53 and the Cholinergic System: An In-Depth Technical Review of a Putative Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRL-8-53, a synthetic benzoic acid derivative, has garnered interest for its potential nootropic effects, particularly its purported ability to enhance memory and learning. Since its development in the 1970s by Dr. Nikolaus Hansl, its mechanism of action has remained largely enigmatic.[1][2] Among the proposed pathways for its cognitive-enhancing effects, the interaction with the cholinergic system has been a recurring theme in the limited literature available. This technical guide synthesizes the existing, albeit sparse, scientific information regarding the interplay between this compound and the cholinergic system, with a focus on presenting the available data, or lack thereof, in a clear and structured manner for the scientific community.

Putative Cholinergic Interaction: A Qualitative Overview

The primary assertion regarding this compound's effect on the cholinergic system stems from the original 1978 human study by Hansl and Mead.[3][4] In this publication, it is stated that this compound "enhances the brain's response to acetylcholine" and has produced a "cholinergic response in the experimental animal".[2][4] This has led to the classification of this compound as a cholinergic agent in some databases and reviews.[2][5] The retrieval of long-term memories is thought to be mediated by acetylcholine (B1216132) and the cholinergic system, providing a theoretical basis for this compound's observed effects on memory recall in the 1978 study.[5]

However, it is critical to note that the precise nature of this interaction is not well-elucidated in publicly available scientific literature.[1][5] Speculation exists that this compound may modulate cholinergic pathways, but concrete evidence from receptor binding assays or enzymatic activity studies is not present in published research.[6]

Quantitative Data on Cholinergic System Interaction: A Conspicuous Absence

A comprehensive review of published scientific literature reveals a significant lack of quantitative data detailing the interaction of this compound with key components of the cholinergic system. To facilitate a clear understanding of this knowledge gap, the following table summarizes the unavailable data that would be crucial for a thorough technical assessment.

ParameterTargetMeasurementReported Value for this compound
Enzymatic Inhibition Acetylcholinesterase (AChE)IC₅₀Not Reported
Receptor Binding Affinity Muscarinic Acetylcholine Receptors (M1-M5)KᵢNot Reported
Receptor Binding Affinity Nicotinic Acetylcholine Receptors (various subtypes)KᵢNot Reported
Neurotransmitter Dynamics Acetylcholine Release (in vitro/in vivo)% changeNot Reported

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant, indicating the binding affinity of a ligand for a receptor.

The absence of these fundamental quantitative metrics makes it impossible to definitively characterize this compound as an acetylcholinesterase inhibitor, a muscarinic or nicotinic receptor agonist or antagonist, or a modulator of acetylcholine release.

Experimental Protocols: The Missing Methodologies

A core requirement for the scientific validation and replication of findings is the detailed description of experimental protocols. The 1978 study by Hansl and Mead, which is the foundational document for the cholinergic hypothesis of this compound, does not provide the methodologies for the preclinical animal studies in which a "cholinergic response" was observed.[4] Attempts to locate supplementary publications by the original author that might detail these preclinical pharmacology studies have been unsuccessful.

Consequently, this guide cannot provide detailed experimental protocols for key assays such as:

  • Acetylcholinesterase Inhibition Assay: The specific method (e.g., Ellman's assay), enzyme source, substrate concentration, and incubation conditions used to assess this compound's effect on AChE activity are unknown.

  • Radioligand Binding Assays: Protocols for determining the binding affinity of this compound to muscarinic and nicotinic acetylcholine receptors, including the specific radioligands, cell lines or tissue preparations, and assay conditions, have not been published.

  • In Vitro/In Vivo Acetylcholine Release Studies: Methodologies for measuring acetylcholine levels in response to this compound administration in neuronal cultures or in specific brain regions of animal models are not available.

Visualizing the Putative Cholinergic Interaction

Given the lack of specific data on the molecular targets of this compound within the cholinergic system, any signaling pathway diagram would be purely speculative. However, to illustrate the hypothesized points of interaction based on the qualitative statements in the literature, the following logical diagram is presented. It is imperative to interpret this diagram as a conceptual framework rather than an evidence-based pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE mAChR Muscarinic Receptors (mAChR) ACh_synapse->mAChR nAChR Nicotinic Receptors (nAChR) ACh_synapse->nAChR Signal_Transduction Signal Transduction (Cognitive Effects) mAChR->Signal_Transduction nAChR->Signal_Transduction PRL853 This compound PRL853->ACh_release ? Modulates PRL853->AChE ? Inhibits PRL853->mAChR ? Agonist/PAM PRL853->nAChR ? Agonist/PAM

Hypothesized Interaction of this compound with the Cholinergic Synapse.

This diagram illustrates the potential, yet unproven, points at which this compound might influence cholinergic neurotransmission, including modulation of acetylcholine release, inhibition of its breakdown by acetylcholinesterase, or direct interaction with postsynaptic muscarinic and nicotinic receptors. The dashed lines and question marks emphasize the speculative nature of these interactions.

Conclusion and Future Directions

The assertion that this compound interacts with the cholinergic system is based on limited, qualitative statements from decades-old research. For the scientific and drug development communities, the absence of robust, quantitative data and detailed experimental methodologies is a significant barrier to understanding and potentially leveraging this compound. To move forward, the following research is essential:

  • In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of cholinergic targets, including all subtypes of muscarinic and nicotinic receptors, as well as acetylcholinesterase and choline (B1196258) acetyltransferase, is necessary to identify its primary molecular targets and determine binding affinities (Kᵢ) and functional activities (e.g., EC₅₀, IC₅₀).

  • Neurochemical Analysis: Studies using techniques such as in vivo microdialysis in animal models are required to measure the effect of this compound administration on acetylcholine levels in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.

  • Replication and Extension of Behavioral Studies: Well-controlled animal studies are needed to replicate the original findings on memory enhancement and to explore the dose-response relationship of this compound's cognitive effects. These studies could also incorporate the use of specific cholinergic antagonists to probe the necessity of the cholinergic system for this compound's mechanism of action.

Without such fundamental research, the interaction of this compound with the cholinergic system remains a matter of speculation, and its potential as a cognitive enhancer cannot be rigorously evaluated. The information presented in this guide underscores the critical need for new, data-driven research to either substantiate or refute the historical claims surrounding this enigmatic compound.

References

PRL-8-53: A Technical Guide to its Putative Modulation of the Dopaminergic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is compiled from limited available research, primarily dating back to the 1970s. The compound PRL-8-53 is not approved for human consumption by major regulatory agencies and should be handled as a research chemical. Further contemporary, peer-reviewed research is necessary to fully elucidate its pharmacological profile and mechanism of action.

Executive Summary

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic agent that has demonstrated memory-enhancing effects in a single human study. While its precise mechanism of action is not fully understood, preliminary evidence suggests a modulatory role on the dopaminergic system, alongside influences on other neurotransmitter pathways. This document provides a technical overview of the existing data regarding this compound's interaction with dopaminergic signaling, presents available quantitative data, and outlines the experimental methodologies used in its initial investigation.

Putative Mechanism of Action: Dopaminergic Modulation

The primary hypothesis surrounding this compound's effect on the dopaminergic system is that it potentiates dopamine's effects post-synaptically. The foundational research suggests that this compound does not act as a direct dopamine (B1211576) agonist nor does it appear to significantly influence dopamine release or reuptake. Instead, it is thought to enhance the response of dopamine receptors to endogenous dopamine.

The original patent for this compound describes a series of animal experiments that form the basis of this hypothesis. It was observed that this compound could reverse the catatonic state induced by reserpine (B192253), a drug that depletes catecholamines, including dopamine. This reversal effect, however, was dependent on the presence of some level of dopamine, suggesting a potentiating rather than a direct mimetic action.

Further research indicated that this compound might regulate the production of Adenosine Monophosphate (AMP), a component of the secondary messenger cyclic AMP (cAMP), which is crucial in dopamine signaling cascades. Specifically, it was proposed that this compound could partially inhibit the production of AMP.

Below is a diagram illustrating the hypothesized signaling pathway modulation by this compound.

PRL853_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_pre Dopamine DOPA->DA_pre DDC VMAT2 VMAT2 DA_pre->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release D1R D1 Receptor DA_synapse->D1R Binds PRL853_synapse This compound PRL853_synapse->D1R Potentiates Response AC Adenylyl Cyclase PRL853_synapse->AC Partially Inhibits AMP Production? D1R->AC Gs cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates downstream Downstream Effects (Memory Enhancement) DARPP32->downstream

Hypothesized this compound Dopaminergic Pathway Modulation

Quantitative Data

The available quantitative data for this compound is limited. The following tables summarize the key findings from the original patent and the 1978 human study.

Table 1: Animal Behavioral Studies (Reserpine Reversal)

Animal Model Reserpine Dose This compound Dose (Oral) Observation

| Mice | 2 mg/kg | 5-10 mg/kg | Reversal of reserpine-induced catatonia |

Table 2: Human Memory Enhancement Study (1978)

Parameter Condition Result % Improvement
Word Recall Placebo - -
Word Recall 5 mg this compound Improved recall 200-260%

| Word Recall (above 70 initial score) | 5 mg this compound | Improved recall | 108-152% |

Experimental Protocols

The methodologies described in the foundational research are characteristic of the era in which they were conducted.

  • Objective: To assess the ability of this compound to counteract the motor deficits induced by dopamine depletion.

  • Animal Model: Male albino mice.

  • Procedure:

    • Mice were administered reserpine at a dose of 2 mg/kg intraperitoneally to induce a catatonic state, characterized by a lack of spontaneous movement.

    • Following the onset of catatonia, this compound was administered orally at doses ranging from 5 to 10 mg/kg.

    • Behavioral observations were made to assess the reversal of the catatonic state, noting the restoration of normal motor activity.

  • Rationale: Reserpine depletes presynaptic stores of catecholamines, including dopamine. A compound that can reverse the effects of reserpine may do so by either directly stimulating dopamine receptors or by potentiating the effects of the remaining dopamine.

The workflow for this experimental protocol is visualized below.

Reserpine_Reversal_Workflow start Start reserpine Administer Reserpine (2 mg/kg IP) to Male Albino Mice start->reserpine catatonia Observe Onset of Catatonia reserpine->catatonia prl853 Administer this compound (5-10 mg/kg Oral) catatonia->prl853 observe Behavioral Observation for Reversal of Catatonia prl853->observe end End observe->end

Workflow for Reserpine Reversal Experiment
  • Objective: To evaluate the effect of this compound on memory retention in human subjects.

  • Study Design: Double-blind, placebo-controlled crossover study.

  • Subjects: 47 healthy volunteers.

  • Procedure:

    • Subjects were divided into two groups. One group received a 5 mg oral dose of this compound, while the other received a placebo.

    • Two hours after administration, subjects were presented with a list of 12 monosyllabic words and asked to recall them. This was followed by a test of verbal memory under interference conditions.

    • After a one-week washout period, the groups were crossed over, with the initial placebo group receiving this compound and vice versa.

    • The memory tests were repeated.

  • Data Analysis: The percentage improvement in memory scores with this compound compared to placebo was calculated for each subject.

The logical relationship of the human study design is depicted below.

Human_Study_Logic cluster_week1 Week 1 cluster_week2 Week 2 (Crossover) subjects 47 Healthy Volunteers randomization Randomization subjects->randomization group_a Group A randomization->group_a group_b Group B randomization->group_b dose_a1 Administer this compound (5 mg) group_a->dose_a1 dose_b1 Administer Placebo group_b->dose_b1 test_a1 Memory Test dose_a1->test_a1 test_b1 Memory Test dose_b1->test_b1 washout 1-Week Washout Period test_a1->washout test_b1->washout dose_a2 Administer Placebo washout->dose_a2 dose_b2 Administer this compound (5 mg) washout->dose_b2 test_a2 Memory Test dose_a2->test_a2 test_b2 Memory Test dose_b2->test_b2

Logical Flow of the 1978 Human Memory Study

Conclusion and Future Directions

The existing body of research on this compound, while pioneering for its time, lacks the molecular detail and rigor of modern neuropharmacological studies. The hypothesis of dopaminergic potentiation is based on indirect behavioral evidence. To validate and expand upon these initial findings, the following experimental avenues are recommended for future research:

  • Receptor Binding Assays: A comprehensive panel of radioligand binding assays is required to determine the affinity of this compound for all subtypes of dopamine receptors (D1-D5) and other relevant CNS receptors.

  • In Vivo Microdialysis: This technique would allow for the direct measurement of dopamine and its metabolites in key brain regions (e.g., striatum, prefrontal cortex) of freely moving animals following this compound administration.

  • Electrophysiology: Patch-clamp studies on dopaminergic neurons could elucidate whether this compound modulates neuronal firing rates or postsynaptic receptor responses to dopamine application.

  • Modern Behavioral Paradigms: Re-evaluation of this compound's nootropic effects using contemporary, validated models of learning and memory (e.g., Morris water maze, novel object recognition) would provide more robust data.

In-Depth Technical Guide: Investigating PRL-8-53 as a Potential Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document explores the hypothetical potential of PRL-8-53 as a histone deacetylase (HDAC) inhibitor. Currently, there is no direct, peer-reviewed scientific evidence to support this claim. The proposed mechanisms and experimental protocols are based on the known characteristics of established HDAC inhibitors and are intended to guide future research.

Introduction

This compound is a synthetic nootropic compound that has demonstrated significant hypermnesic effects in a single human study.[1][2] Its exact mechanism of action remains unelucidated, though it is suggested to modulate cholinergic and dopaminergic systems.[3] Online forums and anecdotal reports have speculated that this compound may function as an HDAC inhibitor, largely due to its profound effects on long-term memory, a known outcome of HDAC inhibition in preclinical models.[4]

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[5][6] Inhibition of HDACs, therefore, results in histone hyperacetylation and a more open chromatin state, facilitating gene transcription. This mechanism is known to be involved in synaptic plasticity and memory formation.[7][8][9]

This technical guide provides a comprehensive overview of the theoretical basis for investigating this compound as a potential HDAC inhibitor. It outlines detailed experimental protocols for screening and characterization, presents hypothetical signaling pathways, and summarizes relevant quantitative data from the seminal study on this compound.

Quantitative Data from Human Studies of this compound

To date, only one human study on this compound has been published. The following table summarizes the key quantitative findings from this study.

ParameterPlacebo Group (Word Recall)This compound Group (Word Recall)Percentage ImprovementStatistical Significance
24-hour Recall ~3 words~6 words~100%p < 0.01
1-week Recall ~2 words~4 words~100%p < 0.01
Subjects >30 years (1-week Recall) ~2 words~5 words~150%p < 0.001

Data adapted from Hansl & Mead, 1978.[1]

Proposed Experimental Protocols for Investigating HDAC Inhibition

A multi-tiered approach is necessary to determine if this compound acts as an HDAC inhibitor. This involves initial in vitro screening followed by cell-based assays and potentially in vivo studies.

In Vitro Biochemical Assays

These assays are designed to directly measure the enzymatic activity of purified HDACs in the presence of a test compound.

3.1.1 Fluorogenic HDAC Activity Assay

  • Principle: This assay utilizes a synthetic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of HDAC activity, the acetyl group is removed. Subsequent addition of a developing agent, typically trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). The intensity of the fluorescence is directly proportional to HDAC activity.[10][11]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., Tris-buffered saline), a stock solution of the fluorogenic HDAC substrate, a stock solution of the test compound (this compound) at various concentrations, a positive control inhibitor (e.g., Trichostatin A), and a developing solution containing trypsin.

    • Reaction Setup: In a 96- or 384-well microplate, add the purified HDAC enzyme (e.g., HDAC1, HDAC2) to the assay buffer.

    • Compound Incubation: Add varying concentrations of this compound or the positive control to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.

    • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

    • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Development: Stop the enzymatic reaction and initiate fluorescence development by adding the trypsin-containing developing solution. Incubate for a further 15-30 minutes.

    • Detection: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

    • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

3.1.2 Colorimetric HDAC Activity Assay

  • Principle: This ELISA-based assay uses an acetylated histone substrate coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody that recognizes the remaining acetylated histones is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chromogenic substrate results in a color change that is inversely proportional to HDAC activity.[12]

  • Methodology:

    • Plate Setup: Use a microplate pre-coated with an acetylated histone substrate.

    • Enzyme and Compound Incubation: Add purified HDAC enzyme and varying concentrations of this compound to the wells. Incubate at 37°C for 30-60 minutes.

    • Washing: Wash the wells to remove the enzyme and compound.

    • Primary Antibody Incubation: Add a primary antibody specific for the acetylated histone substrate and incubate for 60 minutes at room temperature.

    • Washing: Wash the wells to remove unbound primary antibody.

    • Secondary Antibody Incubation: Add a secondary antibody-enzyme conjugate and incubate for 30 minutes.

    • Washing: Wash the wells to remove unbound secondary antibody.

    • Color Development: Add the chromogenic substrate and incubate until sufficient color develops.

    • Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.

Cell-Based Assays

These assays assess the ability of a compound to inhibit HDAC activity within a cellular context.

3.2.1 Luminescent Cell-Based HDAC Activity Assay (e.g., HDAC-Glo™ I/II)

  • Principle: This assay employs a cell-permeable, acetylated peptide substrate linked to a luminogenic reporter (aminoluciferin). Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin (B605428). The amount of aminoluciferin is quantified in a luciferase reaction, with the luminescent signal being proportional to HDAC activity.[13][14]

  • Methodology:

    • Cell Culture: Plate cells (e.g., a neuronal cell line like SH-SY5Y or primary neurons) in a 96- or 384-well plate and culture until they reach the desired confluency.

    • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-6 hours).

    • Reagent Addition: Add the HDAC-Glo™ I/II reagent directly to the wells. This reagent contains the substrate and the necessary components for the luciferase reaction.

    • Incubation: Incubate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reactions to proceed.

    • Detection: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Determine the IC50 value of this compound for cellular HDAC activity.

3.2.2 Western Blot Analysis of Histone Acetylation

  • Principle: This technique directly measures the levels of acetylated histones in cells following treatment with a potential HDAC inhibitor. An increase in histone acetylation indicates HDAC inhibition.

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.

    • Histone Extraction: Isolate the histone proteins from the cell nuclei.

    • Protein Quantification: Determine the protein concentration of the histone extracts.

    • SDS-PAGE and Western Blotting: Separate the histone proteins by size using SDS-PAGE and transfer them to a membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).

    • Secondary Antibody and Detection: Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway through which an HDAC inhibitor might enhance memory and a proposed experimental workflow for screening this compound.

HDAC_Inhibition_Memory_Pathway cluster_extracellular Extracellular cluster_cellular Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC HDAC This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Condensation Gene Memory-related Genes (e.g., c-Fos, BDNF) DNA->Gene Repression CREB CREB CREB->Gene Activation mRNA mRNA Gene->mRNA Transcription Synaptic Plasticity & Memory Synaptic Plasticity & Memory mRNA->Synaptic Plasticity & Memory

Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor in memory enhancement.

Experimental_Workflow_HDAC_Screening cluster_screening Tier 1: In Vitro Screening cluster_validation Tier 2: Cell-Based Validation cluster_characterization Tier 3: Further Characterization Biochemical_Assay Fluorogenic or Colorimetric HDAC Activity Assay PRL-8-53_Dose_Response This compound Dose-Response Curve Biochemical_Assay->PRL-8-53_Dose_Response IC50_Determination Determine IC50 Value PRL-8-53_Dose_Response->IC50_Determination Cell_Based_Assay Luminescent Cell-Based HDAC Activity Assay IC50_Determination->Cell_Based_Assay If Active Confirmation Confirm Cellular Activity Cell_Based_Assay->Confirmation Western_Blot Western Blot for Histone Acetylation Western_Blot->Confirmation Isoform_Selectivity HDAC Isoform Selectivity Profiling Confirmation->Isoform_Selectivity If Confirmed Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Confirmation->Gene_Expression If Confirmed In_Vivo_Studies In Vivo Behavioral Studies (e.g., Fear Conditioning) Confirmation->In_Vivo_Studies If Confirmed

Caption: Proposed experimental workflow for screening this compound as a potential HDAC inhibitor.

Conclusion

The hypothesis that this compound may exert its nootropic effects through HDAC inhibition is intriguing but requires rigorous scientific validation. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate this possibility. Should this compound be identified as an HDAC inhibitor, it would represent a significant advancement in the field of cognitive enhancement and provide a novel chemical scaffold for the development of new therapeutics targeting epigenetic mechanisms in the brain. Further research is warranted to explore this promising, yet unproven, hypothesis.

References

A Technical Overview of 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride (PRL-8-53): A Spasmolytic and CNS Active Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride, also known by its laboratory designation PRL-8-53, is a synthetic compound first reported in 1974 as a novel agent with both spasmolytic and central nervous system (CNS) activity.[1][2] Despite early interest, the available scientific literature on this compound is limited, with much of the detailed quantitative data and experimental methodologies not readily accessible in publicly available databases. This guide provides a comprehensive summary of the existing information, focusing on its pharmacological properties, and highlights areas where data remains elusive.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride
Synonyms This compound
Molecular Formula C18H22ClNO2
Molecular Weight 319.83 g/mol

Pharmacological Data

The primary pharmacological effects of this compound are categorized as spasmolytic and CNS-active, with a particular focus on nootropic, or cognitive-enhancing, properties.

Spasmolytic Activity

While described as a spasmolytic agent in early publications, specific quantitative data to characterize this activity, such as IC50 or EC50 values from isolated tissue preparations (e.g., guinea pig ileum), are not available in the reviewed literature. The experimental protocols used to determine its spasmolytic effects have not been detailed in accessible scientific records.

Central Nervous System (CNS) Activity

The CNS effects of this compound have been more broadly, though still qualitatively, described. The compound is reported to have nootropic properties, with one human study suggesting an improvement in memory retention.

Mechanism of Action (Postulated)

The precise mechanism of action of this compound has not been fully elucidated. However, available information suggests a multi-faceted interaction with key neurotransmitter systems:

  • Cholinergic System: It is suggested to have "possible cholinergic properties."[1] The nature of this interaction (e.g., receptor agonism, acetylcholinesterase inhibition) is not specified.

  • Dopaminergic System: The compound is stated to "potentiate dopamine."[1] The mechanism of this potentiation (e.g., receptor agonism, reuptake inhibition, or modulation of synthesis/release) is not defined in the available literature.

  • Serotonergic System: It is reported to cause "partial inhibition of serotonin."[1] Specifics regarding the receptors or transporters involved are not available.

Quantitative CNS-Related Data

Limited quantitative data is available from animal studies, primarily focusing on general activity and toxicity:

ParameterSpeciesValue
Oral LD50 Mouse860 mg/kg
ED50 (50% reduction in motor activity) Mouse160 mg/kg

Detailed receptor binding affinities (Ki/Kd values) for dopamine, serotonin, or acetylcholine (B1216132) receptors, as well as enzyme inhibition constants (IC50 values), are not present in the accessible literature.

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo assays used to characterize the spasmolytic and CNS activities of this compound are not described in the available scientific literature. This includes methodologies for:

  • Spasmolytic assays on isolated smooth muscle preparations.

  • Behavioral pharmacology studies in animal models to assess CNS effects (beyond general motor activity).

  • In vitro receptor binding or enzyme inhibition assays.

Signaling Pathways and Logical Relationships

Given the lack of specific data on the molecular targets of this compound, a detailed signaling pathway diagram cannot be constructed. However, a high-level logical workflow can be proposed based on the qualitative descriptions of its mechanism of action.

PRL-8-53_Postulated_Mechanism cluster_CNS Central Nervous System PRL853 This compound Potentiation Potentiation PRL853->Potentiation Inhibition Partial Inhibition PRL853->Inhibition Modulation Modulation PRL853->Modulation Dopamine Dopaminergic System Serotonin Serotonergic System Acetylcholine Cholinergic System Potentiation->Dopamine Inhibition->Serotonin Modulation->Acetylcholine

Caption: Postulated interactions of this compound with major CNS neurotransmitter systems.

Synthesis

A general multi-step synthesis for 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride has been described, which involves the formation of an intermediate from benzylamine (B48309) and methyl 3-bromobenzoate, followed by N-methylation and subsequent formation of the hydrochloride salt.

PRL-8-53_Synthesis_Workflow start Benzylamine + Methyl 3-bromobenzoate intermediate Intermediate Formation (Basic Conditions) start->intermediate methylation N-Methylation (e.g., Methyl Iodide) intermediate->methylation hcl_salt Hydrochloride Salt Formation (Hydrochloric Acid) methylation->hcl_salt end This compound hcl_salt->end

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride (this compound) presents an interesting historical profile as a potential spasmolytic and CNS-active agent. However, a thorough and quantitative understanding of its pharmacology is hampered by the limited availability of detailed experimental data and protocols in the public domain. For drug development professionals and researchers, this compound may serve as a lead compound, but further investigation would be required to fully characterize its mechanism of action, efficacy, and safety profile using modern pharmacological and analytical techniques. The information presented here is based on the accessible scientific literature and should be considered in the context of these limitations.

References

The Forgotten Nootropic: A Technical History of Prl-8-53's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Prl-8-53 (methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate) is a synthetic nootropic compound that emerged in the 1970s with significant memory-enhancing properties reported in a single human study. Despite promising initial findings, its development was not pursued, leaving a legacy of intrigue within the nootropics community. This technical guide provides a comprehensive overview of the discovery, history, and scientific data associated with this compound, intended for researchers, scientists, and drug development professionals. The document details the seminal human study, preclinical data, and the proposed, though not fully elucidated, mechanism of action. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this enigmatic compound.

Discovery and Early History

This compound was first synthesized in the 1970s by Dr. Nikolaus Hansl, a medicinal chemistry professor at Creighton University.[1][2] His work focused on amino ethyl meta benzoic acid esters, leading to the creation of this novel substituted phenethylamine.[1] The compound, also known by its IUPAC name methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate, was patented by Hansl, though the patent has since expired.[1]

The development of this compound did not advance to further clinical trials, and research ceased. The reasons for this discontinuation are not definitively documented but are speculated to be related to the retirement of Dr. Hansl and a subsequent lawsuit between Hansl and Creighton University in 1985.[1] Despite the lack of further formal investigation, this compound has remained a subject of interest due to the remarkable results of its single human study.

Preclinical Pharmacology

Animal Studies

Early preclinical studies in animal models suggested a favorable safety profile and nootropic effects for this compound.

This compound demonstrated a high therapeutic index in mice, with an oral LD50 of 860 mg/kg.[1][2] In canines, doses exceeding 8 mg/kg were observed to have transient hypotensive effects.[1][2] High doses of the compound were found to depress motor activity in both rats and mice, with an ED50 of 160 mg/kg for a 50% reduction in motor activity in mice.[1][2] The compound also exhibited spasmolytic properties.[1]

In rodent models, this compound was shown to boost avoidance learning without producing stimulant effects.[3] Doses up to 200 mg/kg did not demonstrate stimulant properties, and a 20 mg/kg dose did not potentiate the effects of dextroamphetamine in rats.[1][2]

The 1978 Human Study

The sole human study on this compound was conducted by Hansl and Mead and published in Psychopharmacology in 1978.[4] This double-blind, placebo-controlled study investigated the effects of a single 5 mg oral dose of this compound on learning and memory in 47 healthy volunteers.[3][5]

Experimental Protocol

The study employed the "serial anticipation method" to assess verbal memory.[4][6] While the full, detailed protocol is not available in the published paper, this method typically involves presenting a list of items (in this case, 12 one-syllable words) to the participant one at a time.[7] The participant's task is to predict the next item in the sequence. The list is repeated until a criterion of mastery is reached. Retention is then tested at various intervals. In this study, retention was assessed at 24 hours and one week.[1][7] The study also included assessments of visual reaction time and motor control, for which no significant changes were observed.[4]

Quantitative Results

The study found that this compound significantly improved the retention of verbal information. The effects were most pronounced in participants who had lower baseline memory scores and in those over the age of 30.[3] The quantitative outcomes are summarized in the tables below.

Table 1: Overall Memory Retention Improvement with this compound (5 mg)

Time PointRetention Improvement (as % of Baseline)
24 Hours132.5% - 142.7%
1 Week145.2% - 146.2%

Table 2: Memory Retention in Low-Scoring Participants (<6 words recalled on placebo)

Time PointRetention Improvement (as % of Baseline)
24 Hours187.5% - 191%
1 Week200% - 205%

Data extracted from Hansl & Mead (1978) as reported in secondary sources.[1]

No adverse effects were reported by the participants during the study.[3][5]

Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated.[1][2] However, the original research and subsequent analysis suggest modulation of several key neurotransmitter systems.

Cholinergic System

This compound is believed to have cholinergic properties.[1] Hansl himself suggested that the compound enhances the brain's response to acetylcholine, a neurotransmitter crucial for learning and memory.[3] This is thought to be a primary pathway for its memory-enhancing effects.

Dopaminergic and Serotonergic Systems

The 1978 study noted that this compound potentiates dopamine (B1211576) while partially inhibiting serotonin (B10506).[1][2] The dopaminergic effect may contribute to improved cognitive function, particularly in older individuals where dopamine levels may be declining.[3] The partial inhibition of serotonin is another proposed element of its cognitive-enhancing profile.[7]

Reversal of Reserpine Effects

Interestingly, this compound was found to reverse the catatonic and ptotic effects of reserpine.[1][2] Reserpine is known to deplete monoamines (dopamine, norepinephrine, and serotonin) by blocking the vesicular monoamine transporter (VMAT). This finding further supports the interaction of this compound with monoaminergic systems.

A proposed workflow for the initial screening and evaluation of this compound is depicted below.

Initial research workflow for this compound.

The following diagram illustrates the proposed high-level interactions of this compound with key neurotransmitter systems.

G cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System cluster_serotonergic Serotonergic System cluster_cognitive Cognitive Outcome prl853 This compound acetylcholine Acetylcholine Response prl853->acetylcholine Enhances dopamine Dopamine prl853->dopamine Potentiates serotonin Serotonin prl853->serotonin Partially Inhibits memory_enhancement Enhanced Memory Retention acetylcholine->memory_enhancement dopamine->memory_enhancement serotonin->memory_enhancement

Proposed neurotransmitter interactions of this compound.

Conclusion and Future Directions

This compound remains a compound of significant interest due to the profound memory-enhancing effects reported in its single human trial. The lack of subsequent research presents both a challenge and an opportunity for the scientific community. The original findings, particularly the magnitude of the effect on memory retention, warrant further investigation with modern research methodologies.

Future research should focus on:

  • Replication of the 1978 study: A modern, well-controlled clinical trial is necessary to validate the original findings.

  • Elucidation of the mechanism of action: Advanced techniques in neuropharmacology and molecular biology could definitively identify the signaling pathways modulated by this compound. This includes exploring potential interactions with receptor subtypes and downstream signaling cascades.

  • Comprehensive safety and toxicology studies: A thorough evaluation of the safety profile of this compound is essential before any further clinical development can be considered.

  • Exploration of therapeutic potential: Should the memory-enhancing effects be confirmed, this compound could be investigated as a potential therapeutic agent for cognitive disorders.

References

Prl-8-53 and its Prospective Role in Long-Term Potentiation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the existing research on Prl-8-53 and its potential implications for long-term potentiation (LTP). It is crucial to note that direct experimental studies on the effects of this compound on LTP are currently absent from the scientific literature. This whitepaper, therefore, synthesizes the available data on this compound's cognitive effects and proposed mechanisms of action with the established principles of LTP to offer a theoretical framework and guide future research.

Introduction to this compound

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University[1]. Despite intriguing preliminary findings in a single human study, research into its properties has been limited. The compound is a derivative of benzoic acid and phenylmethylamine and is noted for its potential to enhance memory and learning[1][2].

Cognitive Effects: Evidence from Human Studies

The primary source of human data on this compound comes from a 1978 study by Hansl and Mead, which investigated its effects on verbal memory in human subjects[3]. The study reported a statistically significant improvement in the retention of verbal information with a low oral dose of the compound[3][4].

MetricPlacebo (Baseline)This compoundPercentage Improvement
Word Retention Score (Overall) 100%VariesSlight improvement in acquisition, significant improvement in retention
Word Retention Score (Subgroup with poorer initial memory) 100%Up to 200%Significant improvement

A summary of the quantitative findings from the 1978 Hansl & Mead study. The study noted that individuals with lower baseline memory scores showed the most significant improvement.

Proposed Mechanisms of Action

The precise mechanism of action for this compound remains to be fully elucidated. However, the original research and subsequent analyses suggest several potential pathways through which it may exert its effects:

  • Cholinergic System Modulation: this compound is believed to enhance the brain's response to acetylcholine, a neurotransmitter crucial for learning and memory[1][2].

  • Dopaminergic System Modulation: The compound is reported to potentiate dopamine (B1211576), which may contribute to its cognitive-enhancing effects, particularly in older subjects with age-related dopamine decline[1][2][5].

  • Serotonergic System Modulation: Early research indicated a partial inhibition of serotonin[6][7].

  • Histone Deacetylase (HDAC) Inhibition (Hypothesized): There is speculation within the nootropics community that this compound may act as an HDAC inhibitor. This is based on its profound effects on long-term memory, a known outcome of HDAC inhibition, which enhances gene transcription related to synaptic plasticity[8][9]. However, this hypothesis has not been confirmed through formal research[10].

The Role of Long-Term Potentiation in Memory

Long-term potentiation is a persistent strengthening of synapses based on recent patterns of activity[11]. It is widely considered a primary cellular mechanism underlying learning and memory[11]. The induction and maintenance of LTP involve a complex cascade of signaling events, primarily at glutamatergic synapses.

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release triggers NMDA_R NMDA Receptor Glutamate Release->NMDA_R binds AMPA_R AMPA Receptor Glutamate Release->AMPA_R binds Ca2+ Influx Ca2+ Influx NMDA_R->Ca2+ Influx allows Postsynaptic Depolarization Postsynaptic Depolarization AMPA_R->Postsynaptic Depolarization Na+ influx CaMKII CaMKII CREB CREB CaMKII->CREB activates signaling cade to nucleus AMPA_R Trafficking Increased AMPA-R Trafficking & Insertion CaMKII->AMPA_R Trafficking PKC PKC PKC->AMPA_R Trafficking Gene Expression Gene Expression CREB->Gene Expression Protein Synthesis\n(e.g., more AMPA-R) Protein Synthesis (e.g., more AMPA-R) Gene Expression->Protein Synthesis\n(e.g., more AMPA-R) Postsynaptic Depolarization->NMDA_R removes Mg2+ block Ca2+ Influx->CaMKII activates Ca2+ Influx->PKC activates

Canonical LTP Signaling Pathway.

Hypothetical Influence of this compound on LTP

Given the proposed mechanisms of action of this compound, we can formulate several hypotheses about its potential interaction with LTP signaling pathways.

Cholinergic Modulation of LTP

The cholinergic system is known to modulate synaptic plasticity. Acetylcholine can enhance the induction of LTP. If this compound enhances the brain's response to acetylcholine, it could lower the threshold for LTP induction.

Cholinergic_Modulation_LTP This compound This compound ACh Acetylcholine This compound->ACh enhances response to mAChR Muscarinic ACh Receptor ACh->mAChR activates Downstream Signaling Downstream Signaling mAChR->Downstream Signaling initiates NMDA_R Function Enhanced NMDA Receptor Function Downstream Signaling->NMDA_R Function LTP LTP Induction NMDA_R Function->LTP facilitates

Hypothesized Cholinergic Modulation of LTP by this compound.
Dopaminergic Modulation of LTP

Dopamine, particularly through D1/D5 receptors, can also facilitate LTP. By potentiating dopamine, this compound could enhance this modulatory pathway, potentially leading to more robust and persistent LTP.

Dopaminergic_Modulation_LTP This compound This compound Dopamine Dopamine This compound->Dopamine potentiates D1R D1 Receptor Dopamine->D1R activates Adenylyl Cyclase Adenylyl Cyclase D1R->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates LTP Enhanced LTP PKA->LTP

Hypothesized Dopaminergic Modulation of LTP by this compound.
HDAC Inhibition and Late-Phase LTP

If this compound functions as an HDAC inhibitor, its most significant impact would likely be on the late phase of LTP (L-LTP), which is dependent on gene expression and protein synthesis. By inhibiting HDACs, this compound could promote a more open chromatin structure, facilitating the transcription of genes necessary for the long-term structural and functional changes at the synapse.

HDAC_Inhibition_LTP cluster_nucleus Nucleus This compound This compound HDAC Histone Deacetylases This compound->HDAC inhibits (?) Open Chromatin Chromatin (open) This compound->Open Chromatin promotes Histones Histones HDAC->Histones deacetylates Chromatin Chromatin (condensed) HDAC->Chromatin maintains condensed state Gene Transcription Gene Transcription HDAC->Gene Transcription represses Histones->Chromatin DNA DNA DNA->Chromatin Open Chromatin->Gene Transcription allows Synaptic Proteins Synaptic Proteins Gene Transcription->Synaptic Proteins Late-Phase LTP Late-Phase LTP Synaptic Proteins->Late-Phase LTP

Hypothesized HDAC Inhibition Pathway for this compound's Effect on L-LTP.

Proposed Experimental Protocol for Investigating this compound's Effects on LTP

To directly assess the impact of this compound on LTP, a standard in vitro electrophysiology protocol using acute hippocampal slices is recommended.

Materials and Methods
  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that evokes a fEPSP of 30-40% of the maximal response.

  • Experimental Procedure:

    • Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

    • Apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control to the perfusing aCSF.

    • After a 20-minute drug incubation period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

LTP_Experimental_Workflow cluster_prep Preparation cluster_recording Recording & Induction cluster_analysis Analysis Slice Preparation Hippocampal Slice Preparation (350-400 µm) Recovery Slice Recovery (>1 hr in aCSF) Slice Preparation->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Baseline Record Baseline fEPSPs (20 min) Placement->Baseline Drug Application Apply this compound or Vehicle (20 min) Baseline->Drug Application LTP Induction High-Frequency Stimulation (e.g., 3x 100 Hz) Drug Application->LTP Induction Post-HFS Recording Record Post-HFS fEPSPs (>60 min) LTP Induction->Post-HFS Recording Data Analysis Measure fEPSP Slope Normalize to Baseline Post-HFS Recording->Data Analysis Comparison Compare Potentiation (this compound vs. Control) Data Analysis->Comparison

References

PRL-8-53 and Synaptic Plasticity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the available research and theoretical mechanisms concerning PRL-8-53 and its potential relationship with synaptic plasticity. It is intended for researchers, scientists, and drug development professionals. The research on this compound is extremely limited, with a single published human study from 1978. Therefore, much of the information regarding its mechanism of action and direct effects on synaptic plasticity remains speculative.

Introduction

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University.[1] Despite early interest in its potential cognitive-enhancing effects, research into this compound has been sparse. The primary claim to its efficacy comes from a single human study that suggested a significant improvement in verbal memory.[2] The exact mechanism of action is unknown, but it is hypothesized to modulate cholinergic, dopaminergic, and serotonergic neurotransmitter systems, all of which are critically involved in the processes of learning, memory, and synaptic plasticity.[3]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental neurochemical basis of learning and memory.[4] Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a key cellular mechanism underlying memory formation.[5] This whitepaper will synthesize the limited available data on this compound and explore its potential impact on synaptic plasticity through its putative modulation of key neurotransmitter systems.

Quantitative Data from Human Studies

To date, only one human study on this compound has been published.[2] The study, conducted by Hansl and Mead in 1978, was a double-blind, placebo-controlled trial involving 47 healthy volunteers. The primary outcome measured was the enhancement of verbal memory.

Parameter Dosage Population Results Reference
Verbal Memory Retention (Word Recall)5 mg (single oral dose)47 healthy volunteersOverall improvement in recollection. Poor performers (≤6 words recalled on placebo) showed an 87.5-105% increase. High performers (≥8 words recalled on placebo) showed a 7.9-14% increase (not statistically significant). Subjects over 30 showed a 108-152% increase.[3][6]

Experimental Protocols

1978 Human Study: Verbal Memory Enhancement
  • Study Design: Double-blind, placebo-controlled.

  • Participants: 47 healthy human volunteers.

  • Intervention: A single oral dose of 5 mg of this compound or a placebo.

  • Task: Memorization of a list of 12 monosyllabic words. The words were presented in a sequence, and the subjects were asked to recall them.

  • Testing: Recall was tested at multiple intervals, including shortly after administration and at 24-hour and 1-week follow-ups.

  • Outcome Measures: The primary outcome was the number of words correctly recalled.[2][3]

Hypothesized Signaling Pathways and Synaptic Plasticity

The precise molecular mechanisms of this compound have not been elucidated. However, it is suggested to potentiate dopamine, enhance the brain's response to acetylcholine, and partially inhibit serotonin.[3] The following sections describe the general roles of these neurotransmitter systems in synaptic plasticity.

Cholinergic System

The cholinergic system plays a crucial role in regulating cognitive functions, including learning and memory. Acetylcholine (ACh) can modulate synaptic plasticity, including LTP.[5][7]

Cholinergic_Pathway cluster_synapse Synapse PRL853 This compound (Hypothesized) ACh_Neuron Cholinergic Neuron PRL853->ACh_Neuron Enhances Response to ACh ACh Acetylcholine (ACh) ACh_Neuron->ACh Releases nAChR nAChR ACh->nAChR mAChR mAChR ACh->mAChR Postsynaptic Postsynaptic Neuron Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PKC PKC Activation mAChR->PKC LTP LTP Induction Ca_Influx->LTP PKC->LTP

Caption: Hypothesized Cholinergic Modulation by this compound.

Dopaminergic System

Dopamine (DA) is a key neuromodulator in the brain's reward system and is also critically involved in modulating synaptic plasticity and memory formation.[8][9]

Dopaminergic_Pathway cluster_synapse Synapse PRL853 This compound (Hypothesized) DA_Neuron Dopaminergic Neuron PRL853->DA_Neuron Potentiates Dopamine DA Dopamine (DA) DA_Neuron->DA Releases D1R D1 Receptor DA->D1R Postsynaptic Postsynaptic Neuron AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA LTP LTP Enhancement PKA->LTP

Caption: Hypothesized Dopaminergic Modulation by this compound.

Serotonergic System

Serotonin (5-HT) has complex and multifaceted roles in synaptic plasticity and cognition. While this compound is suggested to partially inhibit serotonin, the exact implications of this on synaptic plasticity are not clear and could be context-dependent.[4]

Serotonergic_Pathway cluster_synapse Synapse PRL853 This compound (Hypothesized) FiveHT_Neuron Serotonergic Neuron PRL853->FiveHT_Neuron Partially Inhibits FiveHT Serotonin (5-HT) FiveHT_Neuron->FiveHT Releases FiveHT_Receptor 5-HT Receptor FiveHT->FiveHT_Receptor Postsynaptic Postsynaptic Neuron Plasticity Modulation of Synaptic Plasticity FiveHT_Receptor->Plasticity Experimental_Workflow Animal_Model Animal Model (e.g., Rodent) PRL853_Admin This compound Administration (Various Doses) Animal_Model->PRL853_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) PRL853_Admin->Behavioral Electrophysiology Electrophysiology (Hippocampal Slices) PRL853_Admin->Electrophysiology Biochemical Biochemical Analysis PRL853_Admin->Biochemical Data_Analysis Data Analysis and Correlation Behavioral->Data_Analysis LTP_Measurement LTP Measurement Electrophysiology->LTP_Measurement LTP_Measurement->Data_Analysis Protein_Expression Protein Expression (e.g., CREB, BDNF) Biochemical->Protein_Expression Protein_Expression->Data_Analysis Conclusion Conclusion on Synaptic Plasticity Effects Data_Analysis->Conclusion

References

The Neuroprotective Potential of Prl-8-53: An Uncharted Territory in Nootropic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53 (methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic nootropic compound that has garnered interest for its potential memory-enhancing effects.[1] First synthesized in the 1970s by Dr. Nikolaus Hansl at Creighton University, its primary and most-cited investigation in humans demonstrated a significant improvement in the retention of verbal information.[2][3][4] While its cognitive-enhancing properties are the main focus of the limited existing research, its potential neuroprotective capabilities remain largely unexplored and unsubstantiated by dedicated scientific studies. This guide aims to provide a comprehensive overview of the current state of knowledge regarding this compound, with a specific focus on the conspicuous absence of research into its neuroprotective properties.

Current State of Research: A Focus on Nootropic Effects

The body of scientific literature on this compound is sparse, with the seminal 1978 study by Hansl and Mead remaining the cornerstone of human research.[3][4] This study, conducted on human volunteers, reported that a single 5 mg oral dose of this compound could significantly improve verbal memory, with some subjects doubling their recall scores.[1] The compound is described as a hypermnesic drug, and its potential to enhance learning and memory has been noted.[5][6]

Anecdotal reports and discussions within online communities often echo these findings, suggesting pro-social effects and enhanced recall of events experienced while under the influence of the drug.[2] However, it is crucial to distinguish these accounts from rigorous scientific investigation.

The Uninvestigated Neuroprotective Properties

Despite its classification as a nootropic and its use in neuroscience research for "protection against memory impairment," there is a significant lack of published, peer-reviewed studies specifically designed to investigate the neuroprotective properties of this compound.[1] Neuroprotective agents typically exert their effects through mechanisms such as reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory pathways.[7] The current body of research on this compound does not provide evidence for its activity in these areas.

Mechanism of Action: A Still Unclear Picture

The precise mechanism of action for this compound remains largely unknown.[1][8] The available literature suggests several potential neurochemical interactions, although these are primarily linked to its cognitive-enhancing effects rather than specific neuroprotective pathways:

  • Cholinergic System: It is suggested that this compound may have cholinergic properties, which is a common characteristic of many nootropic compounds.[2][8] The cholinergic system plays a crucial role in memory and learning.

  • Dopaminergic System: The compound has been reported to potentiate dopamine (B1211576).[5][8] This action might contribute to its effects on cognition, particularly in older individuals where dopamine levels may be declining.[5]

  • Serotonergic System: this compound is also noted to partially inhibit serotonin.[8]

The following diagram illustrates the proposed, though not definitively proven, modulatory effects of this compound on key neurotransmitter systems.

Prl-8-53_Proposed_Mechanism cluster_neurotransmitter Neurotransmitter Systems cluster_effects Observed Effects This compound This compound Cholinergic System Cholinergic System This compound->Cholinergic System Possible Modulation Dopaminergic System Dopaminergic System This compound->Dopaminergic System Potentiation Serotonergic System Serotonergic System This compound->Serotonergic System Partial Inhibition Enhanced Memory and Learning Enhanced Memory and Learning Cholinergic System->Enhanced Memory and Learning Dopaminergic System->Enhanced Memory and Learning

Caption: Proposed modulatory effects of this compound on neurotransmitter systems.

It is important to emphasize that a direct link between these neurotransmitter modulations and any potential neuroprotective effects has not been established in the scientific literature.

Lack of Quantitative Data and Experimental Protocols for Neuroprotection

A thorough review of existing research reveals a complete absence of quantitative data from studies investigating the neuroprotective properties of this compound. There are no published experiments detailing its effects on:

  • Neuronal viability in the presence of neurotoxins.

  • Markers of apoptosis (e.g., caspase activity, DNA fragmentation).

  • Indicators of oxidative stress (e.g., reactive oxygen species levels, antioxidant enzyme activity).

  • Inflammatory markers in neural tissues.

Consequently, there are no established experimental protocols to present for the assessment of this compound's neuroprotective efficacy. Such protocols would typically involve in vitro cell culture models (e.g., primary neurons or neuronal cell lines) or in vivo animal models of neurodegenerative diseases or acute neuronal injury.

The following diagram outlines a hypothetical experimental workflow that could be employed to investigate the neuroprotective properties of this compound. The absence of such studies in the current literature highlights a significant research gap.

Hypothetical_Neuroprotection_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Neurotoxin Induce Neuronal Damage (e.g., H2O2, 6-OHDA, glutamate) Cell_Culture->Neurotoxin Treatment Treat with this compound (Dose-Response) Neurotoxin->Treatment Assays Assess Neuroprotection: - Cell Viability (MTT, LDH) - Apoptosis (Caspase-3, TUNEL) - Oxidative Stress (ROS, GSH) Treatment->Assays Data_Analysis Data Analysis and Conclusion Assays->Data_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's) Prl_Treatment Administer this compound Animal_Model->Prl_Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Prl_Treatment->Behavioral Histology Histological Analysis (e.g., Immunohistochemistry) Behavioral->Histology Histology->Data_Analysis

Caption: Hypothetical workflow for investigating the neuroprotective properties of this compound.

Safety and Toxicity

This compound is reported to have a high therapeutic index, with an oral LD50 in mice of 860 mg/kg.[8] In the single human study, a 5 mg dose did not produce any adverse effects.[5] However, comprehensive toxicity studies are lacking.[5]

Conclusion and Future Directions

While this compound is a compound of interest for its potential cognitive-enhancing effects, the assertion that it possesses neuroprotective properties is not supported by the current scientific literature. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored molecule in the context of neuroprotection.

Future research should be directed towards rigorously evaluating its potential neuroprotective effects using established in vitro and in vivo models. Such studies would be essential to elucidate its mechanism of action beyond its putative effects on neurotransmitter systems and to determine if it holds any therapeutic promise for neurodegenerative diseases or other conditions involving neuronal damage. Until such research is conducted, any claims regarding the neuroprotective properties of this compound should be viewed with scientific skepticism. The development of this compound was not pursued further, which may have been due to factors such as the retirement of its inventor and legal disputes, rather than any documented side effects in human or animal trials.[8]

References

An In-depth Technical Guide to PRL-8-53 (CAS Number: 51352-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-8-53, with the CAS number 51352-87-5 for its hydrochloride salt, is a synthetic nootropic compound that has demonstrated potential for enhancing learning and memory. First synthesized in the 1970s by Dr. Nikolaus Hansl at Creighton University, its chemical name is methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride. Despite promising initial findings, research into this compound has been limited, with only one human study published in 1978. This technical guide provides a comprehensive overview of the existing scientific knowledge on this compound, including its chemical properties, synthesis, pharmacology, and the available preclinical and clinical data. Detailed experimental protocols from the key human study are presented, along with a summary of toxicological data from animal models. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

This compound is a substituted phenethylamine (B48288) and a derivative of benzoic acid and phenylmethylamine.[1][2] The hydrochloride salt is the form most commonly referenced in the available literature.

PropertyValueReference
CAS Number 51352-87-5 (HCl)[3]
IUPAC Name methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate;hydrochloride[3]
Molecular Formula C₁₈H₂₂ClNO₂[4]
Appearance White crystalline powder[5]
Solubility Soluble in organic solvents, limited solubility in water[5]

Synthesis

The synthesis of this compound is described as a multi-step process. A general outline of the synthesis for the hydrochloride salt involves:

  • Formation of an Intermediate: This step involves the reaction of benzylamine (B48309) with methyl 3-bromobenzoate under basic conditions.

  • N-Methylation: The resulting intermediate undergoes N-methylation, typically using methyl iodide in the presence of a base like potassium carbonate.

  • Hydrochloride Salt Formation: The final product is then treated with hydrochloric acid to yield methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride.[6]

A detailed, step-by-step protocol for the industrial-scale synthesis is not publicly available. However, the fundamental steps are outlined in the chemical literature.

Pharmacology and Mechanism of Action

The precise mechanism of action of this compound is not fully understood.[1][6] However, the available research suggests that it may modulate multiple neurotransmitter systems.

Proposed Mechanisms:

  • Cholinergic System: this compound is believed to enhance the brain's response to acetylcholine, a neurotransmitter crucial for memory and learning.[1][2]

  • Dopaminergic System: The compound has been reported to potentiate dopamine (B1211576).[1][6] This action may contribute to its cognitive-enhancing effects, particularly as age-related cognitive decline is associated with reduced dopamine function.[1]

  • Serotonergic System: this compound is thought to partially inhibit serotonin.[1][6]

It is important to note that these proposed mechanisms are based on limited data and require further investigation to be fully elucidated.

PRL-8-53_Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Serotonin Serotonin Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds ACh_Receptor Acetylcholine Receptor PRL853 This compound PRL853->Dopamine Potentiates PRL853->Serotonin Partially Inhibits PRL853->ACh_Receptor Enhances Response Acetylcholine Acetylcholine Acetylcholine->ACh_Receptor Binds

This compound's hypothesized modulation of neurotransmitter systems.

Preclinical Studies

Animal studies on this compound have provided initial data on its toxicity and effects on behavior.

ParameterSpeciesValueReference
Oral LD₅₀ Mice860 mg/kg[6]
Hypotensive Effects CaninesBrief hypotension at doses >8 mg/kg[6]
Motor Activity Rats and MiceED₅₀ for 50% reduction in motor activity at 160 mg/kg[6]
Spasmolytic Effects -Observed[6]
Stimulant Properties RatsNot observed at doses up to 200 mg/kg[6]
Dextroamphetamine Potentiation RatsNot observed at a 20 mg/kg dose[6]
Reversal of Reserpine Effects -Reverses catatonic and ptotic effects[6]
Experimental Protocols (Animal Studies)

Detailed experimental protocols for the animal studies are not extensively described in the available literature. The studies were conducted in the 1970s, and the reporting standards of that era were different from today's. The information available indicates the following:

  • Toxicity Studies: The LD₅₀ was determined in mice through oral administration of increasing doses of this compound. Hypotensive effects were observed in canines, and motor activity depression was measured in rats and mice.

  • Behavioral Studies: The lack of stimulant properties and potentiation of dextroamphetamine were assessed in rats. The reversal of reserpine-induced effects was also noted, suggesting an interaction with monoaminergic systems.

Clinical Studies

To date, only one human study on this compound has been published.

Hansl & Mead (1978): Enhanced Learning and Subsequent Retention in Humans

This study, published in Psychopharmacology, investigated the effects of a single oral dose of this compound on learning and memory in human subjects.[7]

5.1.1. Experimental Protocol

Human_Study_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_outcomes Outcome Measures Participants 47 Healthy Volunteers Design Double-Blind, Placebo-Controlled Participants->Design Intervention 5 mg this compound or Placebo (Oral) Design->Intervention Timing Drug/Placebo administered 2-2.5 hours before tasks Intervention->Timing Task1 Verbal Memory Task (Serial Anticipation Method) Timing->Task1 Task2 Visual Reaction Time Timing->Task2 Task3 Motor Control (Hand Steadiness Test) Timing->Task3 Memory Word Recall Score Task1->Memory ReactionTime Reaction Time (ms) Task2->ReactionTime MotorControl Steadiness Score Task3->MotorControl

Workflow of the 1978 human study on this compound.
  • Study Design: The study was a double-blind, placebo-controlled trial.

  • Participants: 47 healthy volunteers were enrolled.

  • Intervention: A single 5 mg oral dose of this compound or a placebo was administered.

  • Timing: The drug or placebo was given 2 to 2.5 hours before the commencement of the experimental tasks.

  • Tasks:

    • Verbal Memory: A serial anticipation method was used. Participants were presented with a list of 12 words, one at a time, and were asked to recall them.

    • Visual Reaction Time: This was measured using a standardized apparatus.

    • Motor Control: A hand steadiness test was employed.

5.1.2. Quantitative Results

The study found a statistically significant improvement in the retention of verbal information with this compound compared to placebo. The most significant improvements were observed in participants who had poorer baseline memory scores.

Participant GroupImprovement in Word Recall with this compoundStatistical SignificanceReference
Overall Slight improvement in acquisitionStatistically significant improvement in retention (most P values < 0.01, some < 0.001)[7]
Low Performers (≤ 6 words recalled on placebo) 87.5% - 105% increase in recollection-[8]
High Performers (≥ 8 words recalled on placebo) 7.9% - 14% increase in recollectionNot statistically significant[8]
Participants over 30 years old 108% - 152% increase in recollection-[8]

No significant changes were observed in visual reaction time or motor control between the this compound and placebo groups.[7] No adverse effects were reported during the trial.[8]

Discussion and Future Directions

This compound presents an intriguing profile as a potential cognitive enhancer. The single human study, although small and conducted several decades ago, suggests a notable effect on verbal memory retention, particularly in individuals with lower baseline performance. The compound's favorable safety profile in this initial human trial and in preclinical animal studies is also a positive indicator.

However, the significant limitations of the existing research must be acknowledged. The mechanism of action is not well-defined, and the single human study has not been replicated. The long-term effects of this compound are unknown.

For drug development professionals, this compound represents a chemical scaffold with potential nootropic activity. Future research should focus on:

  • Replication of the 1978 Human Study: A modern, well-controlled clinical trial with a larger sample size is necessary to confirm the original findings.

  • Dose-Response Studies: The optimal therapeutic dose of this compound has not been established.

  • Mechanism of Action Studies: In-depth research is needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its effects. This could involve receptor binding assays, neurotransmitter release and reuptake studies, and electrophysiological recordings.

  • Long-Term Safety and Toxicology: Comprehensive long-term toxicology studies are required to assess the safety of chronic administration.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans needs to be characterized.

Conclusion

This compound is a research chemical with historical evidence suggesting a potential to enhance human memory. The available data, while limited, provides a compelling basis for further investigation. This technical guide has summarized the current state of knowledge regarding its chemistry, pharmacology, and clinical effects to aid researchers and drug development professionals in evaluating its potential and designing future studies. The advancement of our understanding of this unique compound will depend on rigorous and systematic scientific inquiry.

References

An In-depth Technical Guide to Prl-8-53: A Nootropic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prl-8-53, a synthetic nootropic agent, has garnered significant interest for its potential cognitive-enhancing effects. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the seminal research that has defined its current understanding. Particular emphasis is placed on its molecular characteristics, putative mechanisms of action involving cholinergic, dopaminergic, and serotonergic systems, and a detailed examination of the experimental protocol from the foundational human study. This document is intended to serve as a core resource for researchers and professionals in the field of drug development and neuroscience.

Chemical and Molecular Properties

This compound, chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic compound derived from benzoic acid and phenylmethylamine.[1] It is most commonly available as a hydrochloride salt for research purposes. The molecular details are crucial for understanding its pharmacokinetic and pharmacodynamic properties.

PropertyThis compound (Freebase)This compound Hydrochloride
Molecular Formula C₁₈H₂₁NO₂C₁₈H₂₂ClNO₂
Molecular Weight 283.37 g/mol 319.83 g/mol
CAS Number 51352-88-651352-87-5
IUPAC Name Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoateMethyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride

Synthesis

The synthesis of this compound was first described by Dr. Nikolaus Hansl at Creighton University in the 1970s as part of his research into amino ethyl meta benzoic acid esters.[2] While the original patent has since expired, the synthesis generally involves the reaction of a benzoic acid derivative with a substituted phenethylamine.

Pharmacological Profile

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary research and the seminal 1978 human study suggest that its cognitive-enhancing effects may be attributed to its modulation of several key neurotransmitter systems in the central nervous system.[1][2]

Cholinergic System Modulation

This compound is reported to exhibit cholinergic properties, which are often associated with learning and memory.[1][2][3] It is hypothesized to enhance the brain's response to acetylcholine (B1216132), a critical neurotransmitter for cognitive processes.[1] The specific interactions with muscarinic and nicotinic acetylcholine receptors, including binding affinities and functional agonism or antagonism, require further investigation to be definitively characterized.

Dopaminergic System Potentiation

The compound has been observed to potentiate dopamine, a neurotransmitter integral to motivation, focus, and executive function.[1][2] This potentiation is not believed to be stimulant in nature, as this compound did not potentiate the effects of dextroamphetamine in animal studies.[2] The dopaminergic activity may contribute to the reported improvements in mental clarity and attention.[1]

Serotonergic System Inhibition

Research suggests that this compound partially inhibits the neurotransmitter serotonin.[2] The functional consequence of this partial inhibition in the context of its nootropic effects is not yet fully understood and warrants more detailed pharmacological investigation.

Experimental Protocols: The Hansl & Mead (1978) Human Study

The primary evidence for the efficacy of this compound in humans comes from a double-blind, placebo-controlled study conducted by Hansl and Mead in 1978, titled "this compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent."[4][5]

Study Design and Participants

The study involved 47 healthy human volunteers. A double-blind, repeated-measures design was employed where each participant served as their own control.

Intervention

A single oral dose of 5 mg of this compound or a placebo was administered to the participants.

Assessment of Cognitive Function

The primary method of assessment was a word memorization task.[5] Participants were presented with a list of twelve one-syllable words and their ability to recall these words was tested at multiple time points.

Experimental Workflow

Experimental workflow of the Hansl & Mead (1978) study.

Putative Signaling Pathways

Based on the available, albeit limited, data, a hypothetical model of this compound's action at the synaptic level can be proposed. This model integrates its effects on the cholinergic, dopaminergic, and serotonergic systems. Further research is necessary to validate and refine these proposed pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Prl853 This compound Dopamine_vesicle Dopamine Vesicles Prl853->Dopamine_vesicle Potentiates Release Serotonin_transporter Serotonin Transporter (SERT) Prl853->Serotonin_transporter Partially Inhibits ACh_receptor Cholinergic Receptor Prl853->ACh_receptor Enhances Response Dopamine_receptor Dopamine Receptor Dopamine_vesicle->Dopamine_receptor Dopamine Cognitive_effects Enhanced Learning & Memory ACh_receptor->Cognitive_effects Signal Transduction Dopamine_receptor->Cognitive_effects Signal Transduction

Hypothesized signaling pathways of this compound.

Toxicity and Safety Profile

This compound is reported to have a high therapeutic index, with an oral LD50 in mice of 860 mg/kg.[2] In canines, doses above 8 mg/kg were observed to have brief hypotensive effects.[2] The 1978 human study reported no adverse side effects at a 5 mg oral dose.[5] However, the lack of extensive clinical trials means that a comprehensive safety profile in humans has not been established.

Conclusion and Future Directions

This compound presents as a compelling molecule with the potential for cognitive enhancement. The foundational research by Hansl and Mead provides intriguing, albeit preliminary, evidence of its efficacy in improving learning and memory retention in humans. However, a significant gap in the scientific literature exists. To advance the understanding of this compound for any potential therapeutic or nootropic application, further research is imperative. Key areas for future investigation include:

  • Detailed Pharmacokinetics: Comprehensive studies on its absorption, distribution, metabolism, and excretion in animal models and humans.

  • Receptor Binding Assays: Quantitative analysis of its binding affinities to a wide range of neurotransmitter receptors and transporters to elucidate its precise molecular targets.

  • In-depth Mechanistic Studies: Functional assays to determine the downstream signaling cascades affected by its interaction with its primary targets.

  • Replication and Expansion of Clinical Studies: Well-controlled, larger-scale clinical trials are necessary to confirm its efficacy, establish optimal dosing, and thoroughly evaluate its safety profile in diverse populations.

This technical guide serves as a foundational resource, summarizing the current state of knowledge on this compound and highlighting the critical areas for future scientific inquiry.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Benzoic Acid Derivative in Memory Enhancement and Neuroprotection

Abstract

This technical guide provides a comprehensive overview of sodium benzoate (B1203000), a derivative of benzoic acid, and its emerging role as a nootropic research chemical. While not a direct conjugate of benzoic acid and phenylmethylamine, sodium benzoate represents a key area of investigation into benzoic acid derivatives for memory enhancement and protection against cognitive impairment. This document details the mechanistic pathways, summarizes key quantitative findings from preclinical and clinical studies, provides detailed experimental protocols, and visualizes complex processes to support ongoing research in neuroscience and drug development.

Introduction

Nootropics, or "smart drugs," are a broad class of substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.[1][2][3] The search for novel nootropic compounds has led researchers to explore a wide range of chemical structures. This guide focuses on sodium benzoate, a compound that has garnered interest for its potential to modulate synaptic plasticity and protect against memory deficits.[4][5]

Mechanism of Action

Sodium benzoate's primary mechanism of action in the central nervous system is the inhibition of the enzyme D-amino acid oxidase (DAO). DAO is responsible for the degradation of D-serine, a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAO, sodium benzoate increases the levels of D-serine in the brain, which in turn enhances NMDA receptor-mediated neurotransmission. This process is crucial for synaptic plasticity, learning, and memory.

Sodium_Benzoate_Mechanism_of_Action Sodium Benzoate Sodium Benzoate DAO D-Amino Acid Oxidase Sodium Benzoate->DAO Inhibits D-Serine D-Serine DAO->D-Serine Degrades NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Synaptic Plasticity Enhanced Synaptic Plasticity NMDA Receptor->Synaptic Plasticity Memory Enhancement Memory Enhancement Synaptic Plasticity->Memory Enhancement Scopolamine_Amnesia_Protocol cluster_0 Acclimatization cluster_1 Treatment Administration cluster_2 Behavioral Testing Acclimate Acclimate mice to housing (7 days) Administer_SB Administer Sodium Benzoate (or vehicle) orally Acclimate->Administer_SB Wait_30 Wait 30 minutes Administer_SB->Wait_30 Administer_Scop Administer Scopolamine (1 mg/kg, i.p.) Wait_30->Administer_Scop Wait_30_2 Wait 30 minutes Administer_Scop->Wait_30_2 MWM_Training Morris Water Maze Training (Acquisition Phase) Wait_30_2->MWM_Training MWM_Probe Probe Trial (Memory Retention) MWM_Training->MWM_Probe LTP_Signaling_Pathway NMDA_Activation NMDA Receptor Activation (Enhanced by D-Serine) Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC CREB CREB Activation CaMKII->CREB ERK ERK/MAPK Pathway PKC->ERK ERK->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression LTP Long-Term Potentiation (LTP) Gene_Expression->LTP

References

Methodological & Application

Prl-8-53 Administration Routes in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53, a synthetic nootropic compound, has been the subject of limited but intriguing research for its potential cognitive-enhancing effects. Early studies in animal models and a single human trial suggest its capacity to improve learning and memory.[1][2] This document provides a detailed overview of the administration routes for this compound in animal studies based on available scientific literature. It includes compiled quantitative data, detailed experimental protocols, and visualizations to aid researchers in designing and conducting further investigations into this compound.

Data Presentation

The following tables summarize the key quantitative data related to this compound administration in various animal models as reported in the available literature.

Table 1: Acute Toxicity Data for this compound

Animal ModelAdministration RouteParameterValueReference(s)
MiceOralLD₅₀860 mg/kg[3]
RatsOralLD₅₀860 mg/kg[4]

Table 2: Effective and Tolerated Doses of this compound in Animal Studies

Animal ModelAdministration RouteDosageObserved Effect/CommentReference(s)
RodentsNot SpecifiedNot SpecifiedBoosted avoidance learning with no adverse effects.[1]
RatsNot Specified4 mg/kgIncreased apomorphine-induced compulsive gnawing.[5]
MiceNot Specified160 mg/kgED₅₀ for a 50% reduction in motor activity.[3]
RatsNot Specifiedup to 200 mg/kgNo stimulant properties observed.[3]
CaninesNot Specifiedup to 8 mg/kgNo significant effect on blood pressure.[3]
CaninesNot Specified> 8 mg/kgSlight and brief drop in blood pressure.[3]
Dogs & MonkeysNot Specifiedup to 50 mg/kgWell-tolerated.[5]

Experimental Protocols

Due to the limited number of published studies on this compound, detailed, peer-reviewed protocols for various administration routes are scarce. The following protocols are based on standard laboratory procedures for the specified animal models and incorporate the available data for this compound.

Protocol 1: Oral Gavage (p.o.) Administration in Rodents

This protocol is based on the most commonly cited route for this compound administration in the literature.

Objective: To administer a precise dose of this compound orally to a rodent model (rat or mouse).

Materials:

  • This compound hydrochloride (HCl) powder

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Analytical balance

  • Vortex mixer or sonicator

  • Appropriately sized oral gavage needles (flexible or rigid)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the desired amount of this compound HCl powder.

    • Calculate the required volume of the vehicle to achieve the target concentration (e.g., 1 mg/mL). The patent for this compound suggests a therapeutic dosage range of 0.01 – 4 mg/kg.[5]

    • Suspend or dissolve the powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous solution or suspension. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Preparation:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered.

    • Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently close around the jaw. For mice, scruffing is a common and effective restraint method.

  • Administration:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Ensure there are no air bubbles in the syringe.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Improper technique can lead to insertion into the trachea, which can be fatal.

    • Slowly dispense the solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its home cage.

    • Observe the animal for at least 30 minutes for any signs of distress, such as difficulty breathing, lethargy, or unusual behavior.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents (Generalized Protocol)

While not explicitly detailed for this compound in the available literature, i.p. injection is a common route for systemic drug administration in rodent research.

Objective: To administer this compound systemically via intraperitoneal injection.

Materials:

  • This compound HCl dosing solution (prepared as in Protocol 1, ensuring sterility)

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) wipes

  • Animal scale

Procedure:

  • Dose Calculation and Preparation:

    • Weigh the animal and calculate the required injection volume.

    • Draw the calculated volume into a sterile syringe.

  • Animal Restraint:

    • Properly restrain the animal to expose the abdomen. For mice, scruff the animal and secure the tail. For rats, a two-person technique or a towel wrap may be effective.

  • Injection:

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

    • Wipe the injection site with a 70% ethanol wipe.

    • Tilt the animal's head downwards slightly to move the abdominal organs away from the injection site.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.

Visualizations

Proposed Signaling Pathway of this compound

The exact mechanism of action of this compound is not fully elucidated, but research suggests it modulates several neurotransmitter systems.

Prl_8_53_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Prl853 This compound Dopamine Dopamine Prl853->Dopamine Potentiates Acetylcholine Acetylcholine Prl853->Acetylcholine Enhances Response Serotonin Serotonin Prl853->Serotonin Partially Inhibits Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binds Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Dopamine_Receptor->Cognitive_Enhancement Cholinergic_Receptor->Cognitive_Enhancement

Caption: Proposed mechanism of this compound's effects on neurotransmitter systems.

Experimental Workflow: Avoidance Learning Task

This diagram illustrates a general workflow for an avoidance learning experiment, a paradigm mentioned in early this compound animal studies.

Avoidance_Learning_Workflow cluster_workflow Experimental Workflow Start Start Animal_Habituation Animal Habituation to Apparatus Start->Animal_Habituation Drug_Administration Drug Administration (e.g., this compound or Vehicle) Animal_Habituation->Drug_Administration Training_Session Training Session (Conditioned Stimulus + Aversive Stimulus) Drug_Administration->Training_Session Retention_Test Retention Test (24h / 48h post-training) Training_Session->Retention_Test Data_Analysis Data Analysis (e.g., Latency to respond, Avoidance rate) Retention_Test->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an avoidance learning experiment.

References

Oral Administration of Prl-8-53 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research purposes only. Prl-8-53 is a research chemical and is not approved for human consumption. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Introduction

This compound (methyl 3-((2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic nootropic compound that has garnered interest for its potential cognitive-enhancing effects. While a single human study in the 1970s suggested improvements in verbal memory, comprehensive preclinical data, particularly from oral administration studies in mice, is notably lacking in publicly available scientific literature. This document aims to consolidate the limited available data and provide detailed, generalized protocols to guide researchers in designing and conducting their own studies on the oral administration of this compound in mice.

The proposed mechanisms of action for this compound, though not definitively established, are thought to involve the modulation of cholinergic and dopaminergic systems, as well as potential inhibition of histone deacetylases (HDACs). These pathways are critical for learning and memory processes.

Quantitative Data Summary

The available quantitative data for this compound administration in mice is primarily limited to toxicity studies. No peer-reviewed studies providing quantitative data on cognitive enhancement following oral administration in mice were identified.

ParameterValueSpeciesAdministration RouteSource
Median Lethal Dose (LD50)860 mg/kgMouseOral[1][2]
Median Effective Dose (ED50) for motor activity reduction160 mg/kgMouseOral[1][2]

Proposed Signaling Pathways

The precise signaling pathways of this compound have not been fully elucidated. The following diagrams illustrate the hypothesized mechanisms based on available literature.

cholinergic_pathway This compound This compound Cholinergic System Cholinergic System This compound->Cholinergic System Modulates Acetylcholine (ACh) Release/Sensitivity Acetylcholine (ACh) Release/Sensitivity Cholinergic System->Acetylcholine (ACh) Release/Sensitivity Increases Learning & Memory Learning & Memory Acetylcholine (ACh) Release/Sensitivity->Learning & Memory Enhances dopaminergic_pathway This compound This compound Dopaminergic System Dopaminergic System This compound->Dopaminergic System Potentiates Dopamine Potentiation Dopamine Potentiation Dopaminergic System->Dopamine Potentiation Leads to Cognitive Function Cognitive Function Dopamine Potentiation->Cognitive Function Improves hdac_pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Decreases Gene Transcription for Memory Gene Transcription for Memory Histone Acetylation->Gene Transcription for Memory Promotes Long-Term Memory Formation Long-Term Memory Formation Gene Transcription for Memory->Long-Term Memory Formation Leads to gavage_workflow cluster_prep Preparation cluster_admin Administration Weigh_Prl Weigh this compound Mix_Solution Mix/Sonicate Solution Weigh_Prl->Mix_Solution Prepare_Vehicle Prepare Vehicle Prepare_Vehicle->Mix_Solution Restrain_Mouse Restrain Mouse Mix_Solution->Restrain_Mouse Load Syringe Insert_Needle Insert Gavage Needle Restrain_Mouse->Insert_Needle Administer_Dose Administer Dose Insert_Needle->Administer_Dose Withdraw_Needle Withdraw Needle Administer_Dose->Withdraw_Needle Monitor_Mouse Monitor Mouse in Home Cage Withdraw_Needle->Monitor_Mouse Post-Procedure

References

Investigating the Bioavailability of Sublingually Administered Prl-8-53: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prl-8-53, a synthetic nootropic agent, has garnered interest for its potential cognitive-enhancing effects. While the seminal 1978 human study investigated oral administration, anecdotal reports suggest that sublingual administration may offer advantages, including a more rapid onset of action and potentially greater bioavailability. To date, no formal pharmacokinetic studies have been published to substantiate these claims. This document provides a framework for researchers to investigate the bioavailability of sublingually administered this compound. It outlines the current knowledge gap, proposes a detailed experimental protocol for a comparative bioavailability study, and provides templates for data presentation and visualization.

Introduction

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a research chemical that has demonstrated hypermnesic properties in a single human study.[1][2] The original study administered this compound orally at a dose of 5 mg.[1][3][4] However, the sublingual route of administration, which involves placing a substance under the tongue to dissolve and absorb into the bloodstream through the mucous membranes, is often explored for drugs that may be subject to significant first-pass metabolism in the liver. This route can lead to a more rapid onset of effects and higher bioavailability compared to oral ingestion.

Currently, there is a significant lack of empirical data on the pharmacokinetics and bioavailability of this compound, particularly concerning sublingual administration. The information available is largely anecdotal, with user reports suggesting that lower doses may be effective when administered sublingually, implying enhanced bioavailability. This document aims to provide researchers with a structured approach to formally investigate these claims.

Quantitative Data Presentation (Illustrative Templates)

As no quantitative bioavailability data for this compound has been published, the following tables are provided as templates for presenting data from a future comparative bioavailability study.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single 5 mg Dose

Administration RouteCmax (ng/mL)Tmax (hours)AUC₀-t (ng·h/mL)AUC₀-∞ (ng·h/mL)t½ (hours)
Oral Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Sublingual Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Intravenous (IV) Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.

Table 2: Hypothetical Bioavailability of this compound

Bioavailability TypeComparisonFormulaResult (%)
Absolute Bioavailability (Oral) Oral vs. IV(AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100Data to be determined
Absolute Bioavailability (Sublingual) Sublingual vs. IV(AUC_sublingual / AUC_IV) * (Dose_IV / Dose_sublingual) * 100Data to be determined
Relative Bioavailability Sublingual vs. Oral(AUC_sublingual / AUC_oral) * (Dose_oral / Dose_sublingual) * 100Data to be determined

Experimental Protocols

The following is a proposed experimental protocol for a Phase 1, open-label, randomized, three-period crossover study to determine the absolute and relative bioavailability of sublingually administered this compound in healthy human volunteers.

Study Objectives
  • Primary Objective: To compare the rate and extent of absorption of this compound after single-dose sublingual and oral administration.

  • Secondary Objectives:

    • To determine the absolute bioavailability of oral and sublingual this compound.

    • To assess the safety and tolerability of single doses of this compound administered via the oral, sublingual, and intravenous routes.

Study Design
  • A three-treatment, three-period, six-sequence crossover design will be employed.

  • Each subject will receive a single 5 mg dose of this compound on three separate occasions, separated by a washout period of at least seven days.

  • The three treatments will be:

    • 5 mg this compound oral tablet.

    • 5 mg this compound sublingual tablet.

    • 1 mg this compound intravenous infusion (as a reference for absolute bioavailability, dose adjusted for safety).

Subject Population
  • Healthy male and female volunteers aged 18-45 years.

  • Subjects will be screened for normal health status through physical examination, electrocardiogram (ECG), and standard clinical laboratory tests.

Investigational Product Formulation
  • Oral Tablet: 5 mg this compound with standard pharmaceutical excipients suitable for direct compression.

  • Sublingual Tablet: 5 mg this compound formulated with water-soluble excipients and superdisintegrants (e.g., mannitol, croscarmellose sodium) to ensure rapid disintegration under the tongue.[5][6]

  • Intravenous Solution: 1 mg/mL this compound in a sterile, isotonic solution for injection.

Study Procedures
  • Informed Consent: All subjects will provide written informed consent before any study-related procedures are performed.

  • Dosing: Subjects will be dosed after an overnight fast.

    • Oral: Subjects will swallow the tablet with 240 mL of water.

    • Sublingual: Subjects will place the tablet under the tongue and allow it to dissolve completely without swallowing saliva.

    • Intravenous: The dose will be administered as a slow infusion over 15 minutes.

  • Pharmacokinetic Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant at the following time points: 0 (pre-dose), and 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Safety Monitoring: Vital signs, ECGs, and adverse events will be monitored throughout the study.

Bioanalytical Method
  • Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8]

  • The method will be validated for specificity, linearity, accuracy, precision, and sensitivity. Given that this compound is a phenethylamine (B48288) derivative, established methods for similar compounds can be adapted.[9][10]

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞, t½) will be calculated using non-compartmental analysis.

  • An analysis of variance (ANOVA) will be performed on the log-transformed Cmax and AUC values to assess differences between the administration routes.

Visualizations

Proposed Mechanism of Action

The exact mechanism of action of this compound is not fully elucidated, but it is thought to modulate cholinergic and dopaminergic neurotransmission.

Prl-8-53_Proposed_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Dopamine_Potentiation Potentiates Dopamine Release This compound->Dopamine_Potentiation Acetylcholine_Enhancement Enhances Acetylcholine Response This compound->Acetylcholine_Enhancement D2_Receptor Dopamine D2 Receptor Dopamine_Potentiation->D2_Receptor Increased Dopamine ACh_Receptor Acetylcholine Receptor Acetylcholine_Enhancement->ACh_Receptor Increased Signaling Cognitive_Enhancement Cognitive Enhancement D2_Receptor->Cognitive_Enhancement ACh_Receptor->Cognitive_Enhancement

Caption: Proposed mechanism of this compound's nootropic effects.

Experimental Workflow for Bioavailability Study

Bioavailability_Study_Workflow Subject_Screening Subject Screening and Informed Consent Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Dosing_Period_1 Period 1: Single Dose Administration (Oral, Sublingual, or IV) Randomization->Dosing_Period_1 PK_Sampling_1 Pharmacokinetic Blood Sampling Dosing_Period_1->PK_Sampling_1 Washout Washout Period (≥ 7 days) PK_Sampling_1->Washout Bioanalysis Plasma Sample Analysis (HPLC-MS/MS) Dosing_Period_2 Period 2: Single Dose Administration Washout->Dosing_Period_2 PK_Sampling_2 Pharmacokinetic Blood Sampling Dosing_Period_2->PK_Sampling_2 Washout_2 Washout Period (≥ 7 days) PK_Sampling_2->Washout_2 Dosing_Period_3 Period 3: Single Dose Administration Washout_2->Dosing_Period_3 PK_Sampling_3 Pharmacokinetic Blood Sampling Dosing_Period_3->PK_Sampling_3 PK_Sampling_3->Bioanalysis Data_Analysis Pharmacokinetic and Statistical Analysis Bioanalysis->Data_Analysis Results Determination of Bioavailability Data_Analysis->Results

Caption: Workflow for a comparative bioavailability study of this compound.

Conclusion

The sublingual administration of this compound presents a compelling area of research for drug development professionals and neuroscientists. While anecdotal evidence is intriguing, rigorous scientific investigation is necessary to characterize its pharmacokinetic profile and confirm any potential bioavailability advantages over the oral route. The experimental protocol and frameworks provided in this document offer a comprehensive starting point for such an investigation. The data generated from these studies will be crucial for understanding the clinical pharmacology of this compound and guiding its potential future development.

References

Application Notes and Protocols for Intranasal Delivery of Prl-8-53

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. Prl-8-53 is a research chemical and is not approved for human consumption. The intranasal administration of this compound has not been formally studied in rigorous clinical trials, and the information presented herein regarding this route of administration is based on anecdotal reports and is not scientifically validated. Researchers should exercise extreme caution and adhere to all applicable safety and ethical guidelines.

Introduction

This compound, or Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University.[1] It has garnered interest for its potential memory-enhancing effects, primarily based on a single human study involving oral administration published in 1978.[2][3] While the oral route was the focus of the original research, anecdotal reports from online communities have explored intranasal administration as a potential delivery method.[4][5] This document provides an overview of the available research on this compound and presents user-reported protocols for its intranasal preparation, intended for research and informational purposes only.

Chemical and Physical Properties

PropertyValue
Chemical Name Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride
CAS Number 51352-87-5
Molecular Formula C18H22ClNO2
Molecular Weight 319.83 g/mol
Appearance Solid powder

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, existing research and anecdotal observations suggest that it may influence several neurotransmitter systems:

  • Cholinergic System: this compound is believed to enhance the brain's response to acetylcholine, a neurotransmitter crucial for learning and memory.[6][7]

  • Dopaminergic System: The compound appears to potentiate dopamine (B1211576), which may contribute to its cognitive-enhancing effects, particularly in older individuals with age-related declines in dopamine production.[8][9]

  • Serotonergic System: It has been suggested that this compound partially inhibits serotonin.[8][10]

Some anecdotal reports have also hypothesized that this compound may act as a histone deacetylase (HDAC) inhibitor, which could explain its reported effects on long-term memory formation.[11] However, this has not been scientifically validated.

This compound Proposed Signaling Pathway This compound This compound Cholinergic_System Cholinergic System (Acetylcholine) This compound->Cholinergic_System Enhances Response Dopaminergic_System Dopaminergic System (Dopamine) This compound->Dopaminergic_System Potentiates Serotonergic_System Serotonergic System (Serotonin) This compound->Serotonergic_System Partially Inhibits Memory_Enhancement Memory Enhancement Cholinergic_System->Memory_Enhancement Dopaminergic_System->Memory_Enhancement

This compound's Proposed Influence on Neurotransmitter Systems

Quantitative Data from Oral Administration Study (Hansl & Mead, 1978)

The only human study on this compound was a double-blind, placebo-controlled trial involving a single 5 mg oral dose in 47 healthy volunteers.[6] The primary measure was the retention of a list of 12 one-syllable words.

Participant GroupBaseline Word RecallImprovement in Recall with this compound
All Subjects-Overall improvement was statistically significant (p < 0.01 to p < 0.001)[2]
Low Performers6 or fewer words87.5% - 105% increase
High Performers8 or more words7.9% - 14% increase (not statistically significant)
Subjects > 30 years old-108% - 152% increase

No adverse effects were reported at the 5 mg oral dose.[1]

Experimental Protocols

Protocol from the 1978 Human Oral Study

This protocol is based on the methodology described in the paper by Hansl and Mead (1978).

  • Subject Recruitment: 47 healthy volunteers were recruited.

  • Blinding: The study was conducted under double-blind conditions.

  • Dosage: A single 5 mg dose of this compound or a placebo was administered orally.

  • Timing: The cognitive tasks were performed 2 to 2.5 hours after administration.

  • Cognitive Task: The primary task was a word memorization test using the serial anticipation method. Participants were presented with a list of 12 one-syllable words.

  • Recall Testing: Participants were tested on their ability to recall the words 24 hours and one week after the initial learning session.

  • Other Measures: Visual reaction time and motor control were also assessed.[2]

User-Reported Protocol for Intranasal Spray Preparation (Non-Validated)

Disclaimer: This protocol is derived from anecdotal reports on public forums and is not scientifically validated. The safety and efficacy of this method are unknown. Researchers who choose to investigate this protocol do so at their own risk.

  • Materials:

    • This compound powder

    • Sterile water or 0.9% NaCl (saline) solution

    • Nasal spray bottle (calibrated to deliver a known volume per spray)

    • Milligram scale

    • (Optional) Potassium metabisulfite (B1197395) (as a preservative)

    • (Optional) Sea salt (if starting with sterile water to create a saline solution)

  • Procedure:

    • Determine the desired concentration of this compound per spray. User reports mention dosages ranging from 200-800 mcg per spray.[4]

    • Calculate the total amount of this compound powder and sterile water/saline needed based on the volume of the nasal spray bottle and the desired concentration.

    • If using sterile water, a small amount of sea salt can be added to create a saline solution, which may be less irritating to the nasal mucosa.[5]

    • Weigh the this compound powder accurately using a milligram scale.

    • Dissolve the this compound powder in the sterile water/saline solution. Ensure it is fully dissolved.

    • (Optional) Add a very small amount of potassium metabisulfite as a preservative.

    • Transfer the solution to the nasal spray bottle.

    • Prime the nasal spray bottle by pumping it several times until a fine mist is produced.

  • Administration:

    • Administer one spray into each nostril.

    • Users report a burning or stinging sensation for a short period after administration.[4][5]

User-Reported Intranasal this compound Preparation Workflow cluster_materials Materials cluster_procedure Procedure cluster_output Final Product Prl_Powder This compound Powder Weigh 1. Weigh this compound Powder Prl_Powder->Weigh Saline Sterile Water or 0.9% NaCl Solution Dissolve 2. Dissolve Powder in Solution Saline->Dissolve Bottle Nasal Spray Bottle Transfer 3. Transfer to Bottle Bottle->Transfer Scale Milligram Scale Scale->Weigh Weigh->Dissolve Dissolve->Transfer Nasal_Spray This compound Nasal Spray (Non-Validated) Transfer->Nasal_Spray

Workflow for Preparing this compound Nasal Spray (User-Reported)

Safety and Toxicity

  • Human Data: In the 1978 oral study, no adverse effects were observed with a single 5 mg dose.[6]

  • Animal Data: this compound has a high therapeutic index in animals, with an oral LD50 of 860 mg/kg in mice.[8] Doses above 8 mg/kg were noted to have brief hypotensive effects in canines.[10] High doses (ED50 of 160 mg/kg) depress motor activity in rodents.[8]

  • Anecdotal Reports: Some users have reported side effects such as headaches, nausea, anxiety, and overstimulation, particularly with daily or high-dose use.[7][12] The intranasal route is anecdotally reported to cause a burning sensation.[5]

Conclusion

This compound is a research chemical with limited but intriguing data on its memory-enhancing properties from a single human study on oral administration. There is a significant lack of formal scientific research on the intranasal delivery of this compound, and its pharmacokinetic profile, bioavailability, and safety via this route are unknown. The protocols and information presented here are for research and informational purposes only and should be treated with appropriate scientific caution. Further research is required to establish the safety and efficacy of this compound, particularly for alternative routes of administration such as intranasal delivery.

References

Transdermal Application of PRL-8-53 with DMSO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are intended for research purposes only. The transdermal application of PRL-8-53 with DMSO has not been extensively studied in formal scientific research or clinical trials. The information provided is based on the known properties of this compound and DMSO as individual substances and should be approached with appropriate scientific caution. Researchers should conduct their own risk assessments and optimization studies.

Introduction

This compound (methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate) is a synthetic nootropic compound that has demonstrated hypermnesic effects in preliminary human studies, suggesting a potential to enhance learning and memory retention.[1][2][3] While its primary route of administration in research has been oral, transdermal delivery offers a potential alternative for achieving different pharmacokinetic profiles. Dimethyl sulfoxide (B87167) (DMSO) is a well-established and potent transdermal penetration enhancer, capable of facilitating the passage of various molecules through the skin barrier.[4][5][6][7] This document outlines hypothetical application notes and protocols for the transdermal application of this compound using DMSO for research and drug development purposes.

Compound Data

The following tables summarize key quantitative data for this compound and DMSO.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate[1]
Molecular Formula C18H21NO2[1]
Molar Mass 283.371 g·mol−1[1]
Solubility in DMSO 30 mg/mL[4]
Oral LD50 (mice) 860 mg/kg[1][8]
Reported Oral Dose (human study) 5 mg[2]

Table 2: Properties of Dimethyl Sulfoxide (DMSO)

PropertyValueSource
Function Transdermal Penetration Enhancer[4][5][6]
Mechanism of Action Disrupts intercellular lipid matrix of the stratum corneum[4]
Safety Profile Generally well-tolerated in pharmaceutical-grade formulations; can cause skin irritation at high concentrations[4][5]
Concentration Guidance Formulations should be carefully considered to balance efficacy and potential for skin irritation[9]

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated. However, research suggests it may modulate cholinergic and dopaminergic systems, which are crucial for memory and learning.[1][2][10] It is believed to potentiate dopamine (B1211576) and may have cholinergic properties, while partially inhibiting serotonin.[1]

PRL853_Pathway cluster_membrane Cell Membrane Receptors Receptors Cholinergic_System Cholinergic System Receptors->Cholinergic_System Potentiates Dopaminergic_System Dopaminergic System Receptors->Dopaminergic_System Potentiates Serotonergic_System Serotonergic System Receptors->Serotonergic_System Partially Inhibits This compound This compound This compound->Receptors Modulates Acetylcholine Acetylcholine Cholinergic_System->Acetylcholine Increases Activity Dopamine Dopamine Dopaminergic_System->Dopamine Increases Activity Serotonin Serotonin Serotonergic_System->Serotonin Decreases Activity Cognitive_Enhancement Cognitive Enhancement Acetylcholine->Cognitive_Enhancement Dopamine->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are hypothetical protocols for preparing and applying a transdermal solution of this compound with DMSO. These protocols have not been validated and should be adapted and optimized by the researcher.

Protocol 1: Preparation of this compound in DMSO Solution

Objective: To prepare a stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride powder

  • Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Determine the desired concentration. Based on the solubility of this compound in DMSO (30 mg/mL), a starting concentration for a stock solution could be 10 mg/mL.

  • Weigh the this compound. Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve in DMSO. Place the weighed this compound into a volumetric flask. Add a portion of the DMSO and swirl to dissolve. A magnetic stirrer can be used to facilitate dissolution.

  • Bring to final volume. Once the this compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Mix thoroughly. Cap the flask and invert several times to ensure a homogenous solution.

  • Storage. Store the solution in a tightly sealed, light-resistant container at a controlled temperature as per the stability information of the compound.

Protocol 2: In Vitro Skin Permeation Study

Objective: To evaluate the permeability of this compound through an ex vivo skin model.

Materials:

  • Franz diffusion cells

  • Excised skin sample (e.g., porcine or rodent skin)

  • This compound in DMSO solution (from Protocol 1)

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) or a suitable analytical method for quantification of this compound

Experimental Workflow:

Permeation_Workflow A Prepare this compound in DMSO Solution C Apply Solution to Donor Compartment A->C B Mount Excised Skin in Franz Cell B->C D Fill Receptor with PBS B->D E Sample Receptor Fluid at Time Intervals C->E D->E F Quantify this compound (e.g., HPLC) E->F G Calculate Permeability Parameters F->G

Caption: Experimental workflow for an in vitro skin permeation study.

Procedure:

  • Prepare the Franz cells. Set up the Franz diffusion cells with a controlled temperature water bath to maintain the skin surface at a physiological temperature.

  • Mount the skin. Mount the excised skin sample between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment. Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

  • Apply the test solution. Apply a known volume of the this compound in DMSO solution to the donor compartment.

  • Collect samples. At predetermined time intervals, collect samples from the receptor compartment and replace the volume with fresh PBS.

  • Analyze samples. Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data analysis. Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Protocol 3: Preliminary In Vivo Topical Application (Animal Model)

Objective: To assess the systemic absorption of this compound after topical application with DMSO in a suitable animal model.

Materials:

  • Appropriate animal model (e.g., rat or mouse)

  • This compound in DMSO solution

  • Clippers for hair removal

  • Micropipette for application

  • Blood collection supplies

  • Analytical method for quantifying this compound in plasma

Procedure:

  • Animal preparation. Acclimatize the animals to the experimental conditions. On the day of the experiment, remove the hair from a small, defined area on the dorsal side of the animal.

  • Dose application. Apply a precise volume of the this compound in DMSO solution to the prepared skin area.

  • Blood sampling. At specified time points post-application, collect blood samples.

  • Plasma preparation. Process the blood samples to obtain plasma.

  • Sample analysis. Extract this compound from the plasma samples and quantify its concentration using a validated analytical method.

  • Pharmacokinetic analysis. Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Logical Relationships of Components

The successful transdermal delivery of this compound using DMSO relies on the interplay of the drug, the vehicle, and the biological barrier.

Logical_Relationships cluster_formulation Formulation cluster_barrier Biological Barrier cluster_outcome Desired Outcome This compound This compound Systemic_Absorption Systemic Absorption This compound->Systemic_Absorption Target DMSO DMSO Stratum_Corneum Stratum Corneum DMSO->Stratum_Corneum Disrupts DMSO->Systemic_Absorption Facilitates Stratum_Corneum->Systemic_Absorption Inhibits (without enhancer)

Caption: Logical relationship of components in transdermal delivery.

Safety Considerations

  • Always use pharmaceutical-grade DMSO to avoid impurities that could be carried into the body.[11]

  • DMSO can cause skin irritation, redness, and a characteristic garlic-like odor on the breath.

  • The concentration of DMSO should be carefully optimized, as higher concentrations may lead to irreversible changes in the stratum corneum.[3]

  • Conduct all experiments in a well-ventilated area and use appropriate PPE.

  • The toxicological profile of transdermally administered this compound is unknown. Researchers should proceed with caution and conduct appropriate safety and toxicity studies.

References

Prl-8-53 Dosage Conversion: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and converting Prl-8-53 dosages from human studies to animal models. Given the limited publicly available preclinical data on this nootropic compound, this document synthesizes the existing information on human and animal studies, outlines the principles of allometric scaling for dose conversion, and provides a detailed protocol for calculating animal-equivalent doses.

Introduction to this compound

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University.[1][2][3] It has garnered interest for its potential cognitive-enhancing effects, particularly in improving short-term memory and verbal recall.[4][5][6][7][8]

Mechanism of Action

The precise mechanism of action of this compound is not fully understood.[3] However, research suggests that it may modulate several neurotransmitter systems. It is believed to potentiate dopamine (B1211576) and enhance the brain's response to acetylcholine, while partially inhibiting serotonin.[4] This modulation of cholinergic and dopaminergic pathways is thought to be the basis for its effects on learning and memory.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound dosages in human and animal studies.

Table 1: this compound Dosage in Human and Animal Studies

SpeciesDosageRoute of AdministrationObserved EffectsReference
Human5 mg (single dose)OralImproved short-term memory and verbal recall.[4][5][6]
Mouse860 mg/kgOralLD50 (Lethal Dose, 50%)[2][9]
Mouse160 mg/kgNot specifiedED50 for 50% reduction in motor activity.[9]
RatUp to 200 mg/kgNot specifiedNo stimulant properties observed.[3][9]
Rat20 mg/kgNot specifiedDid not potentiate the effects of dextroamphetamine.[3][9]
Rat0.01 - 4 mg/kgOralSuggested therapeutic dosage range from patent.[5]
Canine> 8 mg/kgNot specifiedBrief hypotensive effects.[9]
Dog and MonkeyUp to 50 mg/kgNot specifiedWell-tolerated.[1]

Table 2: Allometric Scaling Conversion Factors

This table provides the conversion factors (Km) for calculating the Human Equivalent Dose (HED) from animal doses based on body surface area (BSA). The formula is:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Body Weight / BSA)
Human601.6237
Mouse0.020.00663
Rat0.150.0256
Rabbit1.50.1512
Dog100.520
Monkey (Cynomolgus)30.2412

Note: These are average values and can vary. Researchers should use the specific average body weight for the animal strain used in their studies for the most accurate calculations.

Experimental Protocols

Allometric Scaling for Dose Conversion

Allometric scaling is a widely used method to extrapolate drug doses between different species based on their physiological and metabolic differences. The most common approach for small molecules is based on the body surface area (BSA), as it often correlates better with metabolic rate than body weight alone.

Protocol for Converting Human Dose to Animal Equivalent Dose (AED):

  • Determine the Human Dose: The only clinically studied effective human dose of this compound is 5 mg. For a standard 60 kg human, this translates to approximately 0.083 mg/kg.

  • Select the Animal Model: Choose the appropriate animal model for the intended study (e.g., mouse, rat).

  • Use the Allometric Scaling Formula: The formula to calculate the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED) is:

    AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)

    Example Calculation for a Rat:

    • HED = 0.083 mg/kg

    • Human Km = 37

    • Rat Km = 6

    • AED (rat) = 0.083 mg/kg * (37 / 6) ≈ 0.51 mg/kg

    Example Calculation for a Mouse:

    • HED = 0.083 mg/kg

    • Human Km = 37

    • Mouse Km = 3

    • AED (mouse) = 0.083 mg/kg * (37 / 3) ≈ 1.02 mg/kg

  • Consider the Therapeutic Range from Patent: The original patent for this compound suggests a therapeutic range of 0.01 - 4 mg/kg in rats. The calculated AED of 0.51 mg/kg for rats falls within this range, providing further confidence in this estimate.

  • Pilot Studies: It is crucial to conduct pilot studies with a range of doses around the calculated AED to determine the optimal effective dose for the specific behavioral paradigm and animal strain being used.

Diagrams

This compound Signaling Pathway (Hypothesized)

Prl_8_53_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Dopamine_Release Dopamine Release This compound->Dopamine_Release Potentiates Acetylcholine_Response Enhanced Acetylcholine Response This compound->Acetylcholine_Response Enhances Serotonin_Production Serotonin Production This compound->Serotonin_Production Partially Inhibits Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) Dopamine_Release->Cognitive_Enhancement Acetylcholine_Response->Cognitive_Enhancement

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow for Dosage Conversion

Dosage_Conversion_Workflow Start Start Human_Dose Identify Human Effective Dose (5 mg / 0.083 mg/kg) Start->Human_Dose Animal_Model Select Animal Model (e.g., Rat, Mouse) Human_Dose->Animal_Model Allometric_Scaling Apply Allometric Scaling Formula: AED = HED * (Human Km / Animal Km) Animal_Model->Allometric_Scaling Calculate_AED Calculate Animal Equivalent Dose (AED) Allometric_Scaling->Calculate_AED Pilot_Study Conduct Pilot Dose-Response Study Calculate_AED->Pilot_Study Optimal_Dose Determine Optimal Effective Dose Pilot_Study->Optimal_Dose Main_Study Proceed with Main Experiment Optimal_Dose->Main_Study End End Main_Study->End

Caption: Workflow for this compound dosage conversion.

Conclusion and Recommendations

The conversion of the known 5 mg human dose of this compound to animal models suggests an approximate oral dose of 0.51 mg/kg for rats and 1.02 mg/kg for mice . These calculated doses fall within the broader therapeutic range suggested in the compound's patent.

Crucially, due to the limited published data on the effective doses of this compound for cognitive enhancement in preclinical models, these calculated values should be considered as starting points for dose-response investigations. Researchers are strongly advised to conduct their own pilot studies to identify the optimal dose for their specific experimental conditions, including the animal species, strain, age, and the behavioral tests being employed. Careful observation for any adverse effects is also paramount, although this compound is reported to have a high therapeutic index.

References

Application Notes and Protocols: Electrophysiological Investigation of Prl-8-53 on Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53 (Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic nootropic compound that has garnered interest for its potential cognitive-enhancing effects, as suggested by a single human study conducted in the 1970s.[1][2] While the precise mechanism of action remains to be fully elucidated, preliminary research and anecdotal reports suggest that this compound may modulate cholinergic and dopaminergic systems and potentially interact with NMDA and glutamate (B1630785) receptors, which are crucial for synaptic plasticity in the hippocampus.[3][4][5]

To date, there is a notable absence of published electrophysiology studies directly examining the effects of this compound on synaptic transmission and plasticity in hippocampal slices. These application notes provide a comprehensive set of hypothetical protocols to guide researchers in systematically investigating the electrophysiological properties of this compound in this context. The following sections detail experimental workflows, data presentation formats, and potential signaling pathways for exploration.

Hypothetical Quantitative Data Summary

The following tables are templates for organizing and presenting quantitative data from the proposed electrophysiological experiments.

Table 1: Effects of this compound on Basal Synaptic Transmission

Concentration of this compoundFiber Volley (FV) Amplitude (mV)fEPSP Slope (mV/ms)fEPSP Amplitude (mV)
Vehicle Control
1 µM
10 µM
100 µM

Table 2: Effects of this compound on Short-Term Synaptic Plasticity

Concentration of this compoundPaired-Pulse Facilitation (PPF) Ratio (50 ms (B15284909) ISI)
Vehicle Control
1 µM
10 µM
100 µM

Table 3: Effects of this compound on Long-Term Potentiation (LTP)

Concentration of this compoundBaseline fEPSP Slope (mV/ms)Post-HFS fEPSP Slope (60 min) (mV/ms)% LTP (60 min post-HFS)
Vehicle Control
1 µM
10 µM
100 µM

Table 4: Effects of this compound on Long-Term Depression (LTD)

Concentration of this compoundBaseline fEPSP Slope (mV/ms)Post-LFS fEPSP Slope (60 min) (mV/ms)% LTD (60 min post-LFS)
Vehicle Control
1 µM
10 µM
100 µM

Experimental Protocols

The following are detailed protocols for conducting electrophysiological recordings on acute hippocampal slices to investigate the effects of this compound.

Protocol 1: Acute Hippocampal Slice Preparation
  • Animal Euthanasia and Brain Extraction:

    • Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Perform cervical dislocation followed by decapitation.

    • Rapidly dissect the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Slicing:

    • Isolate the hippocampus from the rest of the brain.

    • Mount the hippocampus onto the stage of a vibratome or tissue chopper.

    • Cut transverse slices (350-400 µm thickness) in the ice-cold, oxygenated cutting solution.

  • Incubation and Recovery:

    • Transfer the slices to an interface or submerged-style holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

    • Allow the slices to recover for at least 1-2 hours at room temperature or 30-32°C before commencing recordings.

Protocol 2: Field Excitatory Post-Synaptic Potential (fEPSP) Recordings
  • Slice Placement and Perfusion:

    • Transfer a single hippocampal slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

    • Maintain the temperature of the aCSF at 30-32°C.

  • Electrode Placement:

    • Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.

    • Position a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.

  • Basal Synaptic Transmission:

    • Deliver single voltage pulses (0.1 ms duration) every 20 seconds through the stimulating electrode.

    • Construct an input-output (I/O) curve by gradually increasing the stimulation intensity to determine the threshold and maximal fEPSP responses.

    • For subsequent experiments, set the stimulation intensity to elicit an fEPSP that is 30-50% of the maximum response.

    • Record a stable baseline for at least 20 minutes before applying this compound.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.

    • Bath-apply the this compound-containing aCSF to the slice and record the effects on basal synaptic transmission.

Protocol 3: Paired-Pulse Facilitation (PPF)
  • Stimulation Protocol:

    • Deliver two successive stimuli with a short inter-stimulus interval (ISI), typically ranging from 20 to 200 ms.

    • Record the fEPSP responses to both stimuli.

  • Data Analysis:

    • Calculate the PPF ratio by dividing the slope of the second fEPSP by the slope of the first fEPSP.

    • A ratio greater than 1 indicates paired-pulse facilitation, a form of short-term plasticity.

    • Compare the PPF ratio before and after the application of this compound.

Protocol 4: Long-Term Potentiation (LTP) Induction
  • Baseline Recording:

    • Record a stable baseline of fEPSPs for at least 20 minutes.

  • LTP Induction:

    • Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

  • Post-HFS Recording:

    • Continue to record fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.

    • Quantify LTP as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

Protocol 5: Long-Term Depression (LTD) Induction
  • Baseline Recording:

    • Record a stable baseline of fEPSPs for at least 20 minutes.

  • LTD Induction:

    • Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • Post-LFS Recording:

    • Continue to record fEPSPs for at least 60 minutes after LFS to monitor the induction and maintenance of LTD.

    • Quantify LTD as the percentage decrease in the fEPSP slope relative to the pre-LFS baseline.

Diagrams of Signaling Pathways and Workflows

G cluster_workflow Experimental Workflow for this compound Electrophysiology Slice_Prep Hippocampal Slice Preparation Recovery Recovery (1-2 hours) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20 min) Recovery->Baseline Drug_App Bath Application of this compound Baseline->Drug_App Plasticity_Induction Synaptic Plasticity Induction (HFS/LFS) Drug_App->Plasticity_Induction Post_Induction Post-Induction Recording (60 min) Plasticity_Induction->Post_Induction G cluster_pathway Hypothesized Signaling Pathways for this compound in the Hippocampus cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System cluster_glutamatergic Glutamatergic System Prl853 This compound ACh_Release ↑ Acetylcholine Release Prl853->ACh_Release ACh_Sensitivity ↑ Acetylcholine Sensitivity Prl853->ACh_Sensitivity Dopamine_Potentiation ↑ Dopamine Potentiation Prl853->Dopamine_Potentiation NMDA_Modulation NMDA Receptor Modulation Prl853->NMDA_Modulation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) ACh_Release->Synaptic_Plasticity ACh_Sensitivity->Synaptic_Plasticity Dopamine_Potentiation->Synaptic_Plasticity NMDA_Modulation->Synaptic_Plasticity

References

Application Notes and Protocols for Behavioral Memory Assessment in Mice with Prl-8-53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53, a synthetic nootropic compound, has garnered interest for its potential memory-enhancing effects.[1] While a notable human study in 1978 suggested significant improvements in verbal memory, comprehensive preclinical data in murine models remains limited.[2] These application notes provide a detailed framework for researchers to systematically evaluate the impact of this compound on learning and memory in mice using established behavioral paradigms.

The proposed mechanisms of action for this compound, though not fully elucidated, are thought to involve the modulation of cholinergic and dopaminergic pathways.[3] There is also speculation that it may act as a histone deacetylase (HDAC) inhibitor, a class of compounds known to influence long-term memory formation.[4] Understanding these potential pathways is crucial for designing and interpreting behavioral studies.

Given the scarcity of specific preclinical data for this compound, the following protocols for the Morris water maze, passive avoidance test, and novel object recognition test are presented as standardized procedures. Researchers should perform dose-response studies to determine the optimal, non-sedating dose of this compound for their specific mouse strain and experimental conditions. It is important to note that high doses of this compound have been reported to depress motor activity in mice, which could confound the results of behavioral tests.[3]

Proposed Signaling Pathways of this compound

The following diagram illustrates the potential signaling pathways through which this compound may exert its effects on memory consolidation.

Prl-8-53_Signaling_Pathways cluster_0 This compound Action cluster_1 Cellular Mechanisms cluster_2 Downstream Effects cluster_3 Cognitive Outcome This compound This compound Cholinergic System Cholinergic System This compound->Cholinergic System Dopaminergic System Dopaminergic System This compound->Dopaminergic System HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Synaptic Plasticity Synaptic Plasticity Cholinergic System->Synaptic Plasticity Dopaminergic System->Synaptic Plasticity Gene Expression Gene Expression HDAC Inhibition->Gene Expression Memory Enhancement Memory Enhancement Synaptic Plasticity->Memory Enhancement Gene Expression->Synaptic Plasticity

Caption: Proposed signaling pathways of this compound in memory enhancement.

Experimental Protocols

Morris Water Maze (MWM)

The Morris water maze is a widely used test to assess spatial learning and memory.[5]

Experimental Workflow:

Morris_Water_Maze_Workflow Habituation Habituation Acquisition_Training Acquisition_Training Habituation->Acquisition_Training Day 1 Probe_Trial Probe_Trial Acquisition_Training->Probe_Trial Days 2-5 Data_Analysis Data_Analysis Probe_Trial->Data_Analysis Day 6

Caption: Experimental workflow for the Morris water maze test.

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.

  • Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform. Then, guide the mouse to the platform and allow it to remain there for 20-30 seconds.

  • Acquisition Training (Days 2-5):

    • Administer this compound or vehicle at a predetermined time before the first trial of each day.

    • Conduct 4 trials per day for each mouse, with an inter-trial interval of 15-20 minutes.

    • For each trial, place the mouse into the water facing the pool wall at one of four randomized starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to stay there for 15-20 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Data Presentation:

Treatment GroupNDay 2 Escape Latency (s)Day 5 Escape Latency (s)Time in Target Quadrant (s)Platform Crossings
Vehicle
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Experimental Workflow:

Passive_Avoidance_Workflow Acclimation Acclimation Training_Trial Training_Trial Acclimation->Training_Trial Day 1 Retention_Test Retention_Test Training_Trial->Retention_Test Day 2 Data_Analysis Data_Analysis Retention_Test->Data_Analysis

Caption: Experimental workflow for the passive avoidance test.

Protocol:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acclimation (Day 1): Place each mouse in the light compartment and allow it to explore for 5 minutes.

  • Training Trial (Day 1, immediately after acclimation):

    • Administer this compound or vehicle.

    • Place the mouse in the light compartment.

    • After 10 seconds, open the guillotine door.

    • When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

    • Return the mouse to its home cage.

  • Retention Test (Day 2, 24 hours after training):

    • Place the mouse in the light compartment.

    • After 10 seconds, open the guillotine door.

    • Record the latency to enter the dark compartment (step-through latency), up to a maximum of 300 seconds. No foot shock is delivered during the retention test.

Data Presentation:

Treatment GroupNTraining Latency (s)Retention Latency (s)
Vehicle
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate tendency of mice to explore novel objects.[4]

Experimental Workflow:

Novel_Object_Recognition_Workflow Habituation Habituation Familiarization_Phase Familiarization_Phase Habituation->Familiarization_Phase Day 1 Test_Phase Test_Phase Familiarization_Phase->Test_Phase Day 2 Data_Analysis Data_Analysis Test_Phase->Data_Analysis

Caption: Experimental workflow for the novel object recognition test.

Protocol:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of three different objects that are of similar size but differ in shape and texture.

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.

  • Familiarization Phase (Day 2):

    • Administer this compound or vehicle.

    • Place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Test Phase (Day 2, after a retention interval, e.g., 1 or 24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

Data Analysis and Presentation:

The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

A DI significantly above zero indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Treatment GroupNRetention IntervalDiscrimination Index (DI)
Vehicle1 hour
This compound (Dose 1)1 hour
This compound (Dose 2)1 hour
This compound (Dose 3)1 hour
Vehicle24 hours
This compound (Dose 1)24 hours
This compound (Dose 2)24 hours
This compound (Dose 3)24 hours

Conclusion

The provided protocols offer a robust framework for the initial preclinical evaluation of this compound's effects on memory in mice. It is imperative for researchers to conduct these studies with appropriate controls, including dose-response and assessments of motor function, to ensure the validity and interpretability of the findings. The systematic application of these behavioral tests will be instrumental in elucidating the nootropic potential of this compound and its underlying neurobiological mechanisms.

References

Application Note: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Prl-8-53

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Prl-8-53. This method is intended as a starting point for researchers and requires validation for specific applications.

Introduction: this compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a nootropic research chemical with potential memory-enhancing effects.[1][2][3] Accurate and reliable analytical methods are crucial for the purity assessment, stability testing, and quality control of this compound in research and development. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. The selection of a C18 column is common for the separation of phenethylamine (B48288) and benzoic acid ester derivatives.[4][5] The proposed method utilizes a C18 stationary phase and a mobile phase of acetonitrile (B52724) and water, which is a standard approach for compounds of this nature.

Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC₁₈H₂₁NO₂
Molar Mass283.371 g·mol⁻¹[1]
IUPAC NameMethyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate[1]
UV Maximum (λmax)230 nm[6]
SolubilitySoluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[6][7]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or formic acid (for pH adjustment of the mobile phase).

  • Reference Standard: this compound reference standard of known purity.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters.

Proposed Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm[6]
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in water. Mix this aqueous solution with acetonitrile in a 50:50 volume-to-volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of mobile phase, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of this compound.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%
Method Validation Parameters (Illustrative Data)

The following tables present an example of the quantitative data that would be generated during method validation.

Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) ≥ 0.999

Precision (Repeatability)

Concentration (µg/mL)ReplicatePeak Area
501751,000
502749,500
503752,300
504750,800
505748,900
Mean 750,500
%RSD ≤ 2.0%

Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Acceptance Criteria 98.0% - 102.0%

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) Equilibration System Equilibration MobilePhase->Equilibration StandardStock Prepare Standard Stock Solution (1 mg/mL) WorkingStandards Prepare Working Standards (1-100 µg/mL) StandardStock->WorkingStandards StandardInjection Inject Standards WorkingStandards->StandardInjection SamplePrep Prepare and Filter Sample SampleInjection Inject Sample SamplePrep->SampleInjection BlankInjection Inject Blank Equilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection Chromatogram Record Chromatogram SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Synthesis and Optimization of PRL-8-53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the nootropic compound PRL-8-53, also known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate. The document outlines the synthetic route, optimized reaction conditions, and purification methods. Additionally, it includes information on the compound's mechanism of action to aid in further research and development.

Synthesis of this compound: An Overview

The synthesis of this compound can be achieved through a multi-step process. A common route, adapted from the original patent by Nikolaus Hansl, involves the synthesis of the key intermediate N-methylbenzylamine, followed by its reaction with a substituted benzoic acid derivative.

Overall Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of N-methylbenzylamine via Reductive Amination

This protocol describes a common and efficient method for the synthesis of the key intermediate, N-methylbenzylamine, from benzaldehyde (B42025) and methylamine (B109427).

Materials:

  • Benzaldehyde

  • Methylamine (e.g., 40% solution in water)

  • Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)

  • Methanol

  • Toluene

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde in toluene. Add an equimolar amount of methylamine solution dropwise while stirring. The reaction is typically exothermic. To drive the reaction to completion, it is advisable to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

  • Reduction: After the formation of the imine is complete (as monitored by techniques like TLC or GC-MS), cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride in methanol. The reducing agent will reduce the imine to the corresponding amine.

  • Work-up: Once the reduction is complete, carefully quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude N-methylbenzylamine can be purified by distillation.

Optimization Notes:

  • The choice of reducing agent can be critical. Sodium triacetoxyborohydride (B8407120) is a milder alternative to sodium borohydride and can sometimes offer better yields and fewer side products.

  • Reaction temperature and time should be carefully monitored to avoid over-reduction or side reactions.

  • The purity of the starting materials is crucial for obtaining a high yield of the final product.

Protocol 2: Synthesis of this compound (methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate)

This protocol outlines the final step in the synthesis of this compound, reacting N-methylbenzylamine with a suitable benzoic acid derivative. The original patent describes a route starting from m-[2-(benzylmethylamino)-ethyl]benzoic acid, which is then esterified. An alternative approach involves the direct alkylation of N-methylbenzylamine with a pre-formed ester.

Materials:

  • N-methylbenzylamine

  • Methyl 3-(2-bromoethyl)benzoate (or a similar electrophile)

  • A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃, or Triethylamine - Et₃N)

  • Anhydrous solvent (e.g., Acetonitrile (B52724), DMF)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylbenzylamine and methyl 3-(2-bromoethyl)benzoate in the anhydrous solvent.

  • Addition of Base: Add the base to the reaction mixture. The base scavenges the HBr formed during the reaction.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Salt Formation: For the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration.

Optimization Notes:

  • The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile or DMF are generally preferred for such alkylation reactions.

  • The reaction temperature and duration are critical parameters that need to be optimized for maximum yield and minimal side product formation.

  • The purity of the final compound should be assessed using techniques such as NMR, Mass Spectrometry, and HPLC.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data comparing different synthesis protocols for this compound. The original patent provides some information on the final product's properties but lacks a detailed breakdown of yields for each step. Researchers are encouraged to maintain meticulous records of their experimental data to contribute to the collective understanding of this synthesis.

Synthesis StepReactantsSolventsCatalyst/BaseTypical Yield (%)Purity (%)Reference
N-methylbenzylamine Synthesis Benzaldehyde, Methylamine, NaBH₄Toluene, Methanol-Data not availableData not availableGeneral Reductive Amination Protocols
This compound Synthesis N-methylbenzylamine, Methyl 3-(2-bromoethyl)benzoateAcetonitrileK₂CO₃Data not available>98% (as per commercial suppliers)Adapted from US Patent 3,870,715 A[1]

Signaling Pathways and Mechanism of Action

While the exact molecular mechanisms of this compound are not fully elucidated, research suggests that its nootropic effects are mediated through the modulation of several neurotransmitter systems.[2][3] It is believed to potentiate dopaminergic and cholinergic activity while partially inhibiting serotonin.[2][3]

Putative Signaling Pathway of this compound

PRL853_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PRL853 This compound Dopamine_Vesicle Dopamine Vesicle PRL853->Dopamine_Vesicle Potentiates Release ACh_Vesicle Acetylcholine Vesicle PRL853->ACh_Vesicle Potentiates Release Serotonin_Reuptake Serotonin Reuptake Transporter PRL853->Serotonin_Reuptake Partial Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Vesicle->Dopamine_Receptor Dopamine ACh_Receptor Acetylcholine Receptor ACh_Vesicle->ACh_Receptor Acetylcholine Cognitive_Enhancement Enhanced Learning & Memory Dopamine_Receptor->Cognitive_Enhancement ACh_Receptor->Cognitive_Enhancement

Caption: Putative mechanism of this compound's nootropic action.

Experimental Workflow for Synthesis and Analysis

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Starting Materials (Benzaldehyde, Methylamine, etc.) Step1 Step 1: N-methylbenzylamine Synthesis (Reductive Amination) Reactants->Step1 Purification1 Purification 1 (Distillation) Step1->Purification1 Intermediate Intermediate: N-methylbenzylamine Purification1->Intermediate Step2 Step 2: this compound Synthesis (Alkylation) Intermediate->Step2 Purification2 Purification 2 (Column Chromatography) Step2->Purification2 Product Final Product: This compound Purification2->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols: Prl-8-53 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53, chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound investigated for its potential memory-enhancing effects.[1][2][3][4] As with any research chemical or potential therapeutic agent, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of safe and effective formulations. These application notes provide a summary of the available information on the stability and storage of this compound and offer generalized protocols for its handling and stability assessment based on its chemical structure.

It is important to note that publicly available, peer-reviewed stability studies specifically on this compound are limited. Therefore, the following recommendations and protocols are extrapolated from general chemical principles, information on related compounds such as benzoic acid esters and phenethylamines, and anecdotal evidence.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and potency of this compound. The following conditions are recommended for both solid (powder) and solution forms of the compound.

Solid Form (Powder)
ParameterRecommended ConditionRationale
Temperature 2-8°C[1][5]To minimize the rate of potential degradation reactions.
Atmosphere Under inert gas (e.g., Nitrogen or Argon)[1][5]To prevent oxidation.
Light Protect from lightAromatic esters can be susceptible to photodegradation.[6]
Humidity Store in a dry environmentTo prevent hydrolysis of the ester group.
Solution Form
ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Lower temperatures slow down degradation in solution.
Solvent Use aprotic or anhydrous solvents if possible. For aqueous solutions, use buffered solutions at a slightly acidic to neutral pH.To minimize hydrolysis of the ester. The stability of benzoic acid esters is pH-dependent.[6]
Light Protect from light (e.g., use amber vials)To prevent photodegradation.[6]
Container Tightly sealed containersTo prevent solvent evaporation and exposure to air.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed. A primary concern for benzoic acid esters is hydrolysis.[6][7]

Potential Degradation Pathway of this compound Prl_8_53 This compound (methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Prl_8_53->Hydrolysis + H2O Benzoic_Acid_Derivative 3-(2-(benzyl(methyl)amino)ethyl)benzoic acid Hydrolysis->Benzoic_Acid_Derivative Methanol Methanol Hydrolysis->Methanol

Caption: Proposed hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

The following protocols are designed to provide a framework for assessing the stability of this compound. These methods are based on general procedures for stability-indicating assays of small molecules.

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Workflow Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Degradation (Heat solid/solution) Start->Thermal Photo Photolytic Degradation (UV/Vis light exposure) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

Application Notes and Protocols for Prl-8-53 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Determination of Prl-8-53 Solubility in Water, Ethanol (B145695), and Dimethyl Sulfoxide (DMSO)

Introduction

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound that has garnered interest for its potential memory-enhancing effects. As with any research chemical, understanding its solubility in common laboratory solvents is a critical first step for in vitro and in vivo studies. Accurate solubility data is essential for preparing stock solutions, ensuring proper dosage, and obtaining reliable experimental results. This document provides an overview of the known solubility characteristics of this compound and a general protocol for its determination.

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, information from chemical suppliers and anecdotal reports from researchers provide a general understanding of its solubility. This compound is most commonly available as a hydrochloride (HCl) salt, which generally confers greater aqueous solubility.

Table 1: Summary of this compound Solubility

SolventChemical FormulaTypeReported SolubilityNotes
WaterH₂OPolar ProticSolubleThe HCl salt form is reported to be soluble in water. Sonication may aid dissolution.
EthanolC₂H₅OHPolar ProticBelieved to be solubleAs a polar organic solvent, ethanol is likely to dissolve this compound, though specific limits are not well-documented.
DMSO(CH₃)₂SOPolar AproticBelieved to be solubleDMSO is a powerful, versatile solvent capable of dissolving a wide range of compounds, including this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a research compound like this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Weigh this compound add_compound Add Excess this compound to a Known Volume of Solvent prep_compound->add_compound prep_solvent Measure Solvents (Water, Ethanol, DMSO) prep_solvent->add_compound prep_solutions Prepare Serial Dilutions equilibrate Equilibrate Mixture (e.g., Shake/Stir at a Constant Temperature) add_compound->equilibrate Incubate separate Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate Clarify measure_conc Measure Concentration of Supernatant (e.g., HPLC, UV-Vis) separate->measure_conc Analyze Sample calculate_sol Calculate Solubility (e.g., in mg/mL or M) measure_conc->calculate_sol Quantify record Record and Report Data calculate_sol->record Finalize

Caption: Workflow for determining the solubility of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

4.1. Materials

  • This compound powder

  • Solvents: Deionized water, Ethanol (≥95%), DMSO (≥99.5%)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials or test tubes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of each solvent (e.g., 1 mL) in separate vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a 0.22 µm syringe filter.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

    • Analyze the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Analyze the saturated supernatant samples using the same method.

    • Determine the concentration of this compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

4.3. Data Analysis

  • The solubility can be expressed in various units, such as mg/mL or molarity (mol/L).

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Hypothesized Signaling Pathway of this compound

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to modulate dopaminergic and cholinergic systems, which are crucial for memory and cognitive functions.

cluster_input Input cluster_pathway Hypothesized Mechanism cluster_output Cognitive Outcome prl853 This compound Administration dopamine Dopaminergic System Modulation prl853->dopamine Potentiates acetylcholine Cholinergic System Enhancement prl853->acetylcholine Enhances memory Memory Formation and Recall Enhancement dopamine->memory acetylcholine->memory

Caption: Hypothesized mechanism of action for this compound.

Conclusion

While this compound is generally considered soluble in water, especially in its HCl salt form, as well as in DMSO and likely ethanol, it is imperative for researchers to perform their own solubility tests to determine the precise limits within their experimental conditions. The provided protocol offers a standardized approach to obtaining this critical data, ensuring the accuracy and reliability of subsequent research endeavors.

Application Notes and Protocols for Volumetric Dosing of Prl-8-53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound that has garnered interest for its potential memory-enhancing effects.[1][2] First synthesized in the 1970s by Dr. Nikolaus Hansl at Creighton University, research on this compound is limited, with a single human study conducted in 1978 suggesting a significant improvement in verbal memory with a single 5 mg oral dose.[1][3][4] Due to the limited body of research, the exact mechanism of action remains unelucidated, though it is suggested to possess cholinergic and dopaminergic properties. This document provides detailed application notes and protocols for the accurate volumetric dosing of this compound to facilitate further scientific investigation.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for accurate and reproducible experimental design.

PropertyValueReference
Chemical Name Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride[5]
CAS Number 51352-87-5 (HCl salt)[5]
Molecular Formula C₁₈H₂₂ClNO₂[5]
Molecular Weight 319.83 g/mol [5]
Appearance White to off-white crystalline solid[5]
Storage Store at -20°C for long-term storage.[5]

Solubility Data for Volumetric Dosing

Accurate volumetric dosing is predicated on the complete dissolution of the compound. The solubility of this compound hydrochloride has been reported in several common laboratory solvents. It is crucial to prepare stock solutions at concentrations that do not exceed the solubility limits to avoid precipitation and ensure accurate dosing.

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)10 mg/mL
Propylene GlycolSoluble (concentration-dependent)
PEG400Soluble (concentration-dependent)

Note: When preparing solutions, it is recommended to start with a small amount of solvent and gradually add more while vortexing or sonicating to ensure complete dissolution. For aqueous solutions, adjusting the pH may be necessary to improve solubility. The stability of this compound in solution over time has not been extensively studied; therefore, it is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods.

Hypothesized Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully understood. However, based on preliminary research and its chemical structure, two primary hypotheses have been proposed.

1. Cholinergic and Dopaminergic Modulation: this compound is suggested to potentiate dopaminergic and cholinergic systems. This could involve the modulation of neurotransmitter release, receptor sensitivity, or reuptake processes in brain regions critical for learning and memory.

cholinergic_dopaminergic_pathway Prl853 This compound CholinergicNeuron Cholinergic Neuron Prl853->CholinergicNeuron potentiates DopaminergicNeuron Dopaminergic Neuron Prl853->DopaminergicNeuron potentiates Acetylcholine Acetylcholine Release CholinergicNeuron->Acetylcholine Dopamine Dopamine Release DopaminergicNeuron->Dopamine CholinergicReceptor Cholinergic Receptors Acetylcholine->CholinergicReceptor DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor PostsynapticNeuron Postsynaptic Neuron LearningMemory Enhanced Learning & Memory PostsynapticNeuron->LearningMemory CholinergicReceptor->PostsynapticNeuron activation DopamineReceptor->PostsynapticNeuron activation

Caption: Hypothesized Cholinergic and Dopaminergic Modulation by this compound.

2. Histone Deacetylase (HDAC) Inhibition: A more recent hypothesis suggests that this compound may act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, this compound could lead to increased histone acetylation, resulting in a more open chromatin structure and enhanced transcription of genes involved in synaptic plasticity and memory formation.

hdac_inhibition_pathway Prl853 This compound HDAC Histone Deacetylases (HDACs) Prl853->HDAC inhibits HistoneAcetylation Increased Histone Acetylation HDAC->HistoneAcetylation prevents deacetylation Chromatin Relaxed Chromatin Structure HistoneAcetylation->Chromatin GeneExpression Enhanced Gene Expression (Synaptic Plasticity Genes) Chromatin->GeneExpression SynapticPlasticity Increased Synaptic Plasticity GeneExpression->SynapticPlasticity LearningMemory Improved Learning & Memory SynapticPlasticity->LearningMemory

Caption: Speculative Histone Deacetylase (HDAC) Inhibition Pathway of this compound.

Experimental Protocols

Due to the scarcity of published, detailed experimental protocols for this compound, the following are presented as general frameworks. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional guidelines for animal and cell culture research.

In Vivo Oral Administration in Rodents (General Protocol)

This protocol is adapted from general practices for phenethylamine (B48288) derivatives in rodent models.[6]

1. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline, or a solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline)

  • Oral gavage needles

  • Appropriate sized syringes

  • Vortex mixer and/or sonicator

2. Dosing Solution Preparation Workflow:

invivo_prep_workflow start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in Vehicle weigh->dissolve vortex Vortex/Sonicate until clear dissolve->vortex check Visually inspect for particulates vortex->check ready Solution ready for administration check->ready Clear troubleshoot Troubleshoot dissolution (e.g., gentle warming) check->troubleshoot Not Clear troubleshoot->vortex

Caption: Workflow for Preparing this compound Dosing Solution for In Vivo Studies.

3. Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.

  • Prepare the dosing solution:

    • Accurately weigh the this compound hydrochloride powder.

    • In a sterile container, dissolve the powder in the chosen vehicle.

    • Vortex or sonicate the solution until the this compound is completely dissolved and the solution is clear. Gentle warming may be used to aid dissolution, but care should be taken to avoid degradation.

  • Administration:

    • Administer the solution orally to the animals using an appropriately sized gavage needle. The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice and rats).

    • A vehicle-only control group should be included in the experimental design.

In Vitro Application in Neuronal Cell Culture (General Protocol)

This protocol provides a general guideline for applying this compound to neuronal cell cultures, drawing from methodologies for studying HDAC inhibitors in these systems.

1. Materials:

  • This compound hydrochloride

  • Sterile, cell culture grade DMSO or PBS

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-30 mM). This allows for small volumes to be added to the cell culture medium, minimizing solvent toxicity.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

3. Cell Treatment Protocol:

  • Cell Plating: Plate neuronal cells at the desired density in multi-well plates and allow them to adhere and stabilize overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, LDH), western blotting for signaling pathway components, or gene expression analysis.

Conclusion

The study of this compound presents an intriguing opportunity to explore novel mechanisms of cognitive enhancement. However, the limited availability of detailed experimental data necessitates a cautious and methodical approach. The application notes and protocols provided herein offer a foundational framework for researchers to design and execute accurate and reproducible experiments. It is imperative that all protocols are optimized for the specific experimental context and that appropriate controls are rigorously implemented. Further research is essential to fully elucidate the mechanism of action, efficacy, and safety profile of this compound.

References

Troubleshooting & Optimization

Prl-8-53 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

PRL-8-53 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard form of this compound used in research?

This compound is typically supplied as a hydrochloride (HCl) salt, which exists as a white crystalline solid.[1][2] This form is used in the majority of non-clinical research.

Q2: What are the recommended solvents for reconstituting this compound?

This compound (hydrochloride) is soluble in a variety of common laboratory solvents. These include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and water.[1][2][3][4] For in vivo studies, co-solvent systems involving DMSO, PEG300, Tween 80, and an aqueous buffer like PBS or saline are often utilized.[5][6] Propylene Glycol and PEG400 are also noted as effective solvents.[7]

Q3: What are the specific solubility limits for this compound in these solvents?

Quantitative solubility data for this compound hydrochloride is summarized below. Please note that these values are approximate and can vary based on the specific batch, purity, and ambient conditions.

Table 1: Quantitative Solubility of this compound (Hydrochloride)

Solvent Concentration (mg/mL) Molar Concentration (mM) Source
DMF 30 mg/mL ~93.8 mM [1][2]
DMSO 30 mg/mL ~93.8 mM [1][2]
Ethanol 30 mg/mL ~93.8 mM [1][2]
Ethanol - ~25 mM [3]
PBS (pH 7.2) 10 mg/mL ~31.3 mM [1][2]

| Water | - | ~50 mM |[3] |

Note: Molar concentrations are calculated based on a molecular weight of 319.8 g/mol for the HCl salt.

Q4: Can I dissolve this compound in water for simple aqueous solutions?

Yes, this compound as an HCl salt is soluble in water.[3][8] Some researchers have reported successfully dissolving the compound in hot water (approximately 80°C) to create a clear solution that remains stable after cooling to room temperature.[9]

Q5: What methods can be used to improve the dissolution process?

If you encounter difficulty dissolving this compound, several physical methods can be employed to assist the process. These include:

  • Vortexing: Agitating the solution vigorously.[5]

  • Sonication: Using an ultrasonic bath to break down particle aggregates.[5]

  • Gentle Heating: Using a hot water bath can increase the rate of dissolution.[5][9] It is crucial to monitor the temperature to avoid degradation of the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation of this compound solutions.

Issue 1: The this compound powder is not dissolving or is only partially soluble.

If you observe that the compound is not entering solution, follow this troubleshooting workflow.

G start Start: this compound powder not dissolving check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate (e.g., Water, DMSO, Ethanol)? start->check_solvent check_conc Step 2: Check Concentration Is the concentration below the known solubility limit? check_solvent->check_conc Yes reassess Action: Re-evaluate protocol. Consider a different solvent or co-solvent system. check_solvent->reassess No use_physical Step 3: Apply Physical Methods Use vortexing, sonication, or gentle heating. check_conc->use_physical Yes add_solvent Action: Add more solvent to decrease concentration. check_conc->add_solvent No still_insoluble Is the powder still insoluble? use_physical->still_insoluble still_insoluble->reassess Yes success End: Solution Prepared still_insoluble->success No add_solvent->check_conc

Caption: Troubleshooting workflow for this compound dissolution issues.

Issue 2: The solution appears cloudy or contains visible particulates after initial dissolution.

Cloudiness can indicate incomplete dissolution or the presence of impurities.

  • Continue Agitation: Vigorously vortex or stir the solution for an extended period.

  • Apply Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals.

  • Apply Gentle Heat: Use a water bath set to 30-40°C to encourage stubborn particles to dissolve. Avoid overheating.

  • Filtration: If particulates remain, they may be impurities. The solution can be filtered through a 0.22 µm syringe filter to remove insoluble matter, though this may result in a slight loss of the compound.

Issue 3: The compound dissolves with heat but precipitates out of the solution upon cooling.

This phenomenon, known as precipitation, occurs when a solution becomes supersaturated.

  • Reheat and Dilute: Gently warm the solution to redissolve the precipitate, then add a small amount of additional solvent to lower the overall concentration.

  • Use a Co-solvent: For aqueous preparations, adding a small percentage (e.g., 5-10%) of a co-solvent like ethanol or DMSO before adding the full volume of aqueous buffer can help maintain stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution for further dilution in experimental assays.

G start Start: Prepare 10 mg/mL Stock in DMSO weigh 1. Weigh 10 mg of This compound (HCl) powder. start->weigh add_dmso 2. Add ~900 µL of high-purity DMSO to the vial. weigh->add_dmso dissolve 3. Vortex or sonicate until the powder is fully dissolved. add_dmso->dissolve qs 4. Add DMSO to a final volume of 1.0 mL (QS). dissolve->qs store 5. Store at -20°C in small aliquots. qs->store end End: Stock Solution Ready store->end

Caption: Experimental workflow for preparing a DMSO stock solution.

Methodology:

  • Accurately weigh 10 mg of this compound (HCl) powder and place it into a sterile microcentrifuge tube or vial.

  • Add approximately 900 µL of anhydrous, high-purity DMSO.

  • Vortex the mixture vigorously. If necessary, place the vial in a sonicator bath until all solid material has dissolved and the solution is clear.

  • Add DMSO to bring the final volume to exactly 1.0 mL.

  • Mix thoroughly. For long-term storage, create smaller aliquots to avoid repeated freeze-thaw cycles and store at -20°C.[10]

Protocol 2: Preparation of a Formulation for In Vivo Studies

This protocol is adapted from standard methods for preparing compounds with limited aqueous solubility for administration in animal models.[5][6] The goal is to create a clear, stable solution.

Methodology:

  • Prepare Master Liquid: Dissolve the required amount of this compound in DMSO to create a concentrated master liquid. Ensure the final concentration of DMSO in the administered solution does not exceed recommended levels for the animal model.

  • Add Co-solvents Sequentially: a. To the DMSO master liquid, add PEG300. Mix until the solution is completely clear.[5] b. Next, add Tween 80 to the DMSO/PEG300 mixture. Mix again until the solution is clear.[5] c. Finally, slowly add the aqueous vehicle (e.g., sterile saline or PBS) to the organic mixture. Mix thoroughly.

  • Verification: The final formulation should be a clear, homogenous solution. If at any step the solution becomes cloudy, ensure it is clarified by mixing, vortexing, or gentle warming before proceeding to the next step.[5]

References

Addressing inconsistent results in Prl-8-53 memory tasks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Prl-8-53 on memory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action for memory enhancement?

This compound is a synthetic nootropic compound, with the chemical name methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate.[1] It was developed in the 1970s by Dr. Nikolaus Hansl.[1] While the exact mechanism of action is not fully understood, it is believed to modulate the cholinergic and dopaminergic systems in the brain.[2][3][4] Specifically, it is suggested that this compound may potentiate dopamine (B1211576), enhance the brain's response to acetylcholine (B1216132), and partially inhibit serotonin.[3][5][6] These neurotransmitter systems are known to play crucial roles in learning and memory.[2][4]

Q2: What were the key findings of the original human study on this compound?

The only human study on this compound, published in 1978, reported significant improvements in the retention of verbal information.[7][8][9] The study found that a single 5mg oral dose of this compound led to a notable increase in word recall, particularly in subjects who had lower baseline memory scores or were over the age of 30.[8] No adverse effects were reported in this study.[8]

Q3: Why are the results of this compound in memory tasks often reported as inconsistent?

The inconsistency in this compound's effects can be attributed to several factors:

  • Individual Variability: As with many nootropics, individual responses can vary significantly. Factors such as genetics, baseline cognitive function, age, and overall health can influence the effects of this compound.

  • Dosage and Administration: The optimal dosage and method of administration have not been formally established. Anecdotal reports from users describe a wide range of dosages and varying methods of administration (oral, sublingual), which can lead to different outcomes.[11]

  • Source and Purity of the Compound: As this compound is often sourced from research chemical suppliers, the purity and quality of the compound can vary, potentially leading to inconsistent results.

Q4: Are there any known side effects or safety concerns associated with this compound?

The original human study reported no adverse effects.[8] Animal studies have indicated a low toxicity profile.[12] However, due to the limited research, a complete safety profile has not been established. Anecdotal user reports have mentioned potential side effects such as anxiety, overstimulation, and changes in mood, particularly with higher doses or prolonged use.[13][14]

Troubleshooting Guide for Inconsistent Results

This guide is intended to help researchers troubleshoot and address variability in their experimental results with this compound.

Issue Potential Cause Troubleshooting Steps
No observable effect on memory tasks Dosage too low: The effective dosage can vary between individuals.1. Review the original study's dosage (5mg) as a starting point.[1] 2. Consider a carefully controlled dose-escalation study to determine the optimal dose for your experimental model. 3. Ensure accurate measurement and administration of the compound.
Individual non-response: Genetic factors or baseline cognitive function may preclude a response.1. Screen subjects for baseline memory performance. The original study noted greater effects in individuals with lower initial scores.[8] 2. Consider genetic screening for polymorphisms related to dopamine and acetylcholine neurotransmission if feasible.
Compound quality: Impurities or degradation of the this compound sample.1. Obtain a certificate of analysis (CoA) from the supplier to verify the purity of the compound. 2. Store the compound under appropriate conditions (cool, dry, and dark) to prevent degradation.
High variability in results between subjects Inconsistent experimental conditions: Minor variations in the testing environment or procedure.1. Standardize all experimental protocols, including the timing of drug administration, the memory task instructions, and the testing environment. 2. Ensure all subjects are habituated to the testing procedures to minimize anxiety and learning effects.
Dietary and lifestyle factors: Differences in diet, sleep, or other lifestyle factors among subjects.1. Control for dietary intake, particularly for compounds that may interact with the cholinergic or dopaminergic systems (e.g., caffeine). 2. Ensure subjects have adequate and consistent sleep schedules prior to and during the experiment.
Unexpected or adverse effects observed Dosage too high: Higher doses may lead to non-memory-related effects.1. Reduce the dosage to the lower effective range. 2. Monitor for any behavioral changes or signs of distress in animal models.
Interaction with other substances: Potential interactions with other compounds or medications.1. Ensure that subjects are not taking any other medications or supplements that could interact with this compound. 2. Avoid co-administration with other nootropics or stimulants unless it is a specific aim of the study.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the 1978 human study on this compound.

Metric Placebo Group This compound Group (5mg) Notes
Improvement in Word Recall (Overall) Baseline~80% improvementThe study noted a statistically significant improvement in the retention of verbal information.[1]
Improvement in Word Recall (Subjects with lower baseline scores) BaselineStatistically significant improvementThe most dramatic improvements were seen in this subgroup.
Improvement in Word Recall (Subjects over 30 years old) Baseline108-152% improvement in retention scoresOlder subjects showed a pronounced positive response to the drug.[8]
Visual Reaction Time No significant changeNo significant changeThis compound did not appear to affect reaction time.[8][9]
Motor Control No significant changeNo significant changeNo significant impact on motor skills was observed.[8][9]

Experimental Protocols

Key Experiment: Verbal Memory Task (based on the 1978 Hansl study)

This protocol describes the methodology used in the original human study to assess the effect of this compound on verbal memory.

Objective: To evaluate the effect of a single oral dose of this compound on the learning and retention of verbal information.

Materials:

  • This compound (5mg capsules)

  • Placebo capsules (identical in appearance)

  • Pre-recorded list of 12 one-syllable words

  • Audio playback device

  • Sound-attenuated testing room

Procedure:

  • Subject Recruitment: Recruit a cohort of healthy human volunteers. In the original study, 47 subjects participated.[1]

  • Baseline Testing:

    • Administer a placebo capsule to each subject.

    • Two hours post-administration, present the subjects with a list of 12 one-syllable words via audio recording.

    • The words are presented in a sequence, and the subject's task is to recall as many words as possible. This is done using a serial anticipation method, where the subject anticipates the next word in the sequence.[2]

    • Record the number of correctly recalled words. This serves as the baseline memory performance.

  • Drug Administration:

    • In a double-blind, placebo-controlled design, administer either a 5mg capsule of this compound or a placebo capsule to each subject.

  • Memory Testing:

    • Two to two and a half hours after drug or placebo administration, present the subjects with a new, different list of 12 one-syllable words using the same serial anticipation method as in the baseline testing.[6]

    • Record the number of correctly recalled words.

  • Retention Testing:

    • Test the subjects for their retention of the second word list at two time points: 24 hours and 96 hours (4 days) after the initial memory test.

    • Record the number of correctly recalled words at each retention interval.

  • Data Analysis:

    • Compare the percentage improvement in word recall between the this compound group and the placebo group at the initial test and at both retention intervals.

    • Analyze subgroups based on baseline memory scores and age to identify any differential effects.

Visualizations

Hypothesized Signaling Pathway of this compound This compound This compound Cholinergic System Cholinergic System This compound->Cholinergic System Enhances Response to Acetylcholine Dopaminergic System Dopaminergic System This compound->Dopaminergic System Potentiates Dopamine Serotonergic System Serotonergic System This compound->Serotonergic System Partially Inhibits Serotonin Memory Formation & Consolidation Memory Formation & Consolidation Cholinergic System->Memory Formation & Consolidation Dopaminergic System->Memory Formation & Consolidation Experimental Workflow for this compound Verbal Memory Task cluster_0 Phase 1: Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Retention Subject Recruitment Subject Recruitment Placebo Administration Placebo Administration Subject Recruitment->Placebo Administration Baseline Memory Test (List 1) Baseline Memory Test (List 1) Placebo Administration->Baseline Memory Test (List 1) Drug/Placebo Administration Drug/Placebo Administration Baseline Memory Test (List 1)->Drug/Placebo Administration Memory Test (List 2) Memory Test (List 2) Drug/Placebo Administration->Memory Test (List 2) Retention Test 1 (24h) Retention Test 1 (24h) Memory Test (List 2)->Retention Test 1 (24h) Retention Test 2 (96h) Retention Test 2 (96h) Retention Test 1 (24h)->Retention Test 2 (96h) Troubleshooting Logic for Inconsistent this compound Results Inconsistent Results Inconsistent Results No Effect No Effect Inconsistent Results->No Effect High Variability High Variability Inconsistent Results->High Variability Adverse Effects Adverse Effects Inconsistent Results->Adverse Effects Check Dosage Check Dosage No Effect->Check Dosage Is dosage appropriate? Verify Compound Purity Verify Compound Purity No Effect->Verify Compound Purity Is compound pure? Assess Subject Response Assess Subject Response No Effect->Assess Subject Response Are subjects non-responders? Standardize Protocol Standardize Protocol High Variability->Standardize Protocol Is protocol consistent? Control for Lifestyle Factors Control for Lifestyle Factors High Variability->Control for Lifestyle Factors Are external variables controlled? Reduce Dosage Reduce Dosage Adverse Effects->Reduce Dosage Is dosage too high? Screen for Interactions Screen for Interactions Adverse Effects->Screen for Interactions Are there other substances?

References

Technical Support Center: Optimizing Prl-8-53 Dosage for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to optimize Prl-8-53 dosage for cognitive enhancement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its purported mechanism of action?

This compound is a synthetic nootropic compound investigated for its potential to enhance learning and memory.[1][2] Its exact mechanism of action is not fully elucidated, but research suggests it may modulate several neurotransmitter systems.[1] The leading hypotheses for its mechanism of action include:

  • Cholinergic System Modulation: this compound is believed to enhance cholinergic function, a key pathway in memory formation and retrieval.[3][4]

  • Dopaminergic System Potentiation: It is thought to potentiate dopamine, which may contribute to its effects on motivation and focus.[1][4]

  • Serotonin Inhibition: Some evidence suggests a partial inhibition of serotonin.[1][4]

  • Histone Deacetylase (HDAC) Inhibition: A user-proposed theory suggests that this compound may act as an HDAC inhibitor, which could enhance long-term memory formation by modifying gene expression.[5]

Q2: What is the recommended starting dosage for this compound in preclinical and clinical research?

The only human study conducted used a single oral dose of 5 mg.[6] Anecdotal reports from non-clinical settings range from 1 mg to 20 mg.[7][8] For animal studies, dosage has varied, with an oral LD50 in mice determined to be 860 mg/kg.[1] It is critical to conduct dose-response studies to determine the optimal dosage for the specific cognitive domain being investigated.

Q3: What are the known side effects and contraindications?

Human data on side effects is extremely limited. The single human study reported no adverse effects at a 5 mg dose.[6] However, anecdotal reports have described potential side effects, especially with higher doses or prolonged use, including anxiety, overstimulation, and withdrawal symptoms upon cessation.[7] Animal studies have shown that high doses can depress motor activity.[1] Due to its dopaminergic and cholinergic effects, this compound may interact with other substances that act on these systems.[9] Caution is advised when co-administering this compound with other psychoactive compounds.

Q4: What cognitive domains are most likely to be affected by this compound?

Based on the available research and anecdotal evidence, this compound appears to primarily impact:

  • Memory: Particularly verbal and long-term memory.[2][8]

  • Verbal Fluency: The ability to retrieve words and articulate thoughts.[10]

Quantitative Data Summary

Table 1: this compound Dosage and Toxicity Data

ParameterSpeciesDosage/ConcentrationNotes
Human Oral Dose (Clinical Study) Human5 mg (single dose)No adverse effects reported.[6]
Anecdotal Human Oral Dose Range Human1 mg - 20 mgSelf-reported, not clinically verified.[7][8]
Oral LD50 Mouse860 mg/kgHigh therapeutic index suggested.[1]
Motor Activity Depression (ED50) Mouse160 mg/kgHigh doses can reduce motor activity.[1]
Hypotensive Effects Canine> 8 mg/kgBrief hypotensive effects observed.[1]

Experimental Protocols

Preclinical Study: Assessing Spatial Learning and Memory in Rodents

1. Morris Water Maze Protocol for this compound

  • Objective: To evaluate the effect of this compound on spatial learning and memory in rats.

  • Apparatus: A circular pool (1.5-2m in diameter) filled with opaque water, with a hidden escape platform.[11][12]

  • Procedure:

    • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before trials.

    • Drug Administration: Administer this compound or vehicle orally at predetermined times before the trials (e.g., 30-60 minutes). A dose-response study (e.g., 1, 5, 10 mg/kg) is recommended.

    • Acquisition Phase (4 days, 4 trials/day):

      • Place the rat in the pool at one of four starting positions.

      • Allow the rat to swim freely to find the hidden platform.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

      • If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.[12]

      • Allow the rat to remain on the platform for 15-30 seconds.[12]

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow the rat to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).[11]

  • Data Analysis: Compare escape latencies, path lengths, and time in the target quadrant between the this compound treated groups and the control group.

2. Y-Maze Spontaneous Alternation Protocol for this compound

  • Objective: To assess short-term spatial working memory in mice.

  • Apparatus: A Y-shaped maze with three identical arms.[13]

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 1 hour.

    • Drug Administration: Administer this compound or vehicle orally.

    • Test Phase (8 minutes):

      • Place the mouse in the center of the Y-maze.

      • Allow the mouse to freely explore the maze for 8 minutes.[14]

      • Record the sequence of arm entries.

  • Data Analysis: Calculate the percentage of spontaneous alternation (consecutive entries into three different arms). A higher percentage indicates better spatial working memory.

Clinical Research: Assessing Verbal Fluency in Humans

1. Controlled Oral Word Association Test (COWAT) Protocol for this compound

  • Objective: To evaluate the effect of this compound on verbal fluency.

  • Procedure:

    • Informed Consent and Screening: Obtain informed consent and screen participants for any contraindications.

    • Baseline Testing: Administer a baseline COWAT. Ask the participant to generate as many words as possible beginning with a specific letter (e.g., F, A, S) within 60 seconds for each letter.[15] Do not allow proper nouns or variations of the same word.

    • Drug Administration: Administer a single oral dose of this compound (e.g., 5 mg) or placebo in a double-blind manner.

    • Post-Dose Testing: Re-administer the COWAT at a predetermined time after dosing (e.g., 2 hours).

  • Data Analysis: Compare the number of correct words generated pre- and post-dose between the this compound and placebo groups.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in behavioral data - Inconsistent drug administration timing or method.- Environmental stressors affecting animal behavior.- Insufficient acclimation period.- Standardize all experimental procedures.- Ensure a quiet and stable testing environment.- Increase the acclimation time for the animals.
Lack of significant cognitive enhancement - Suboptimal dosage.- Inappropriate timing of drug administration relative to testing.- Choice of cognitive test not sensitive to this compound's effects.- Conduct a thorough dose-response study.- Vary the time between administration and testing.- Consider using a different cognitive assessment tool that aligns with the hypothesized mechanism of action.
Adverse effects observed in animal models (e.g., sedation) - Dose is too high.- Interaction with other experimental compounds.- Reduce the dosage.- Review all administered substances for potential interactions.
Participant-reported adverse effects in human studies (e.g., anxiety, headache) - Individual sensitivity to the compound.- Dosage may be too high for some individuals.- Document all adverse events thoroughly.- Consider dose-escalation studies starting with a very low dose.- Ensure participants are aware of potential side effects.

Visualizations

experimental_workflow cluster_preclinical Preclinical (Rodent) Studies cluster_clinical Clinical (Human) Studies pre_acclimate Acclimation pre_dose This compound Dosing pre_acclimate->pre_dose mwm Morris Water Maze pre_dose->mwm ymaze Y-Maze pre_dose->ymaze pre_data Data Analysis mwm->pre_data ymaze->pre_data clin_consent Informed Consent clin_baseline Baseline Cognitive Testing clin_consent->clin_baseline clin_dose This compound/Placebo Dosing clin_baseline->clin_dose clin_post_dose Post-Dose Cognitive Testing clin_dose->clin_post_dose clin_data Data Analysis clin_post_dose->clin_data

Caption: General experimental workflow for preclinical and clinical studies.

signaling_pathways cluster_cholinergic Cholinergic Pathway cluster_dopaminergic Dopaminergic Pathway cluster_hdac HDAC Inhibition Hypothesis prl_chol This compound ach Acetylcholine (ACh) prl_chol->ach Enhances Response ach_receptor Cholinergic Receptors ach->ach_receptor memory Memory Formation ach_receptor->memory prl_dopa This compound dopamine Dopamine prl_dopa->dopamine Potentiates dopa_receptor Dopamine Receptors dopamine->dopa_receptor motivation Motivation & Focus dopa_receptor->motivation prl_hdac This compound hdac Histone Deacetylases (HDACs) prl_hdac->hdac Inhibits histone_acetylation Increased Histone Acetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression ltm Long-Term Memory Enhancement gene_expression->ltm

Caption: Hypothesized signaling pathways of this compound.

troubleshooting_logic start Unexpected Experimental Outcome q1 Is there high data variability? start->q1 a1_yes Standardize procedures, control environment, increase acclimation q1->a1_yes Yes q2 Is there a lack of efficacy? q1->q2 No end Refined Experimental Protocol a1_yes->end a2_yes Conduct dose-response study, optimize timing, re-evaluate cognitive test q2->a2_yes Yes q3 Are adverse effects observed? q2->q3 No a2_yes->end a3_yes Reduce dosage, check for drug interactions, document events q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical troubleshooting guide for this compound experiments.

References

Technical Support Center: PRL-8-53 Nasal Spray Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with PRL-8-53 nasal spray formulations. The information is presented in a question-and-answer format to directly address common challenges.

FAQS & Troubleshooting Guides

Formulation & Solubility

Question 1: My this compound solution is cloudy or has visible particles. What is causing this and how can I fix it?

Answer: Cloudiness or precipitation in your this compound solution typically indicates that the concentration of this compound exceeds its solubility in the current formulation. Several factors can influence this:

  • Concentration: The aqueous solubility of this compound hydrochloride is reported to be around 10-16 mg/mL.[1][2] Attempting to create solutions with higher concentrations in a simple aqueous vehicle will likely result in precipitation.

  • Temperature: Solubility can be temperature-dependent. Ensure your solvent is at a controlled room temperature during formulation.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits of this compound in an aqueous solution.

  • Adjust pH: The ideal pH for a nasal spray formulation is between 4.5 and 6.5 to avoid nasal irritation.[3][4] Use a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain the pH within this range. This will also help to stabilize the ionized form of the drug, which may enhance solubility.

  • Utilize Co-solvents: If a higher concentration is required, consider the addition of a co-solvent. Polyethylene glycol (PEG) or propylene (B89431) glycol are common co-solvents used in nasal formulations.[5]

  • Consider Solubilizers: For significant solubility challenges, cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[6][7]

Question 2: What is the optimal pH for a this compound nasal spray formulation, and why is it important?

Answer: The optimal pH for a this compound nasal spray formulation is a balance between solubility, stability, and minimizing nasal irritation. The recommended pH range for nasal formulations is generally between 4.5 and 6.5.[3][4]

  • Minimizing Irritation: The physiological pH of the nasal mucosa is slightly acidic. Formulations with a pH outside the 4.5-6.5 range can cause stinging, burning, and damage to the nasal cilia.[3][8]

  • Solubility & Stability: The hydrochloride salt of this compound is more likely to be soluble in a slightly acidic environment. However, extreme pH values can lead to the degradation of the molecule, particularly through hydrolysis of the methyl ester group.

  • Absorption: The pH of the formulation influences the ionization state of the drug, which can affect its absorption across the nasal mucosa.[3]

Question 3: I'm observing a decrease in the concentration of this compound in my formulation over time. What are the likely causes and how can I improve stability?

Answer: A decrease in this compound concentration over time suggests chemical degradation. The most likely degradation pathway for this compound, given its chemical structure, is the hydrolysis of the methyl ester functional group to form the corresponding carboxylic acid. This can be influenced by:

  • pH: Ester hydrolysis is often catalyzed by acidic or basic conditions. Maintaining a stable pH with a suitable buffer is crucial.

  • Temperature: Higher storage temperatures will accelerate the rate of chemical degradation.

  • Oxidation: While less likely to be the primary degradation pathway, oxidation is a possibility for many pharmaceutical compounds.

Strategies to Improve Stability:

  • pH Control: Use a buffer system (e.g., citrate or phosphate buffer) to maintain the pH of the formulation in the optimal range of 4.5 to 6.5.

  • Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. Long-term storage at -20°C is recommended for the solid compound.[9]

  • Antioxidants: If oxidation is suspected, consider the addition of an antioxidant such as EDTA.[3]

  • Light Protection: Store the formulation in a light-resistant container to prevent photodegradation.

Nasal Irritation & Tolerability

Question 4: Users are reporting stinging or burning upon administration of my this compound nasal spray. What are the potential causes and solutions?

Answer: Stinging or burning sensations are common challenges in nasal spray formulation and can be caused by several factors:

  • pH: A pH outside the physiological range of the nasal mucosa (4.5-6.5) is a primary cause of irritation.[3][8]

  • Osmolality: The formulation should be isotonic with nasal fluids (approximately 280-300 mOsm/kg).[3] Hypertonic or hypotonic solutions can cause discomfort.

  • Excipients: Certain excipients, such as preservatives (e.g., benzalkonium chloride) or high concentrations of co-solvents, can be irritating to the nasal mucosa.[3]

Troubleshooting Nasal Irritation:

  • Measure and Adjust pH: Ensure the pH of your final formulation is within the 4.5-6.5 range.

  • Measure and Adjust Osmolality: Use a tonicity-adjusting agent like sodium chloride or dextrose to make the solution isotonic.[10]

  • Review Excipient Concentrations: If using co-solvents or other potentially irritating excipients, try to use the lowest effective concentration.

  • Consider a Soothing Agent: The addition of a humectant like glycerin can help to moisturize the nasal passages and reduce irritation.[10]

Quantitative Data Summary

Table 1: Reported Solubility of this compound Hydrochloride

SolventConcentrationApproximate mg/mLSource
Water50 mM~16 mg/mL[2]
PBS (pH 7.2)10 mg/mL10 mg/mL[1]
Ethanol25 mM~8 mg/mL[2]
Ethanol30 mg/mL30 mg/mL[1]
DMSO30 mg/mL30 mg/mL[1]
DMF30 mg/mL30 mg/mL[1]

Table 2: Key Formulation Parameters for Nasal Sprays

ParameterRecommended RangeRationaleSource
pH 4.5 - 6.5Minimize irritation, optimize solubility and stability.[3][4]
Osmolality 280 - 300 mOsm/kg (Isotonic)Minimize irritation and cellular stress.[3]
Viscosity VariableCan be increased to improve nasal residence time, but may affect spray characteristics.[3][4]
Droplet Size 20 - 120 µmOptimal for deposition in the nasopharyngeal region.[11]

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

Objective: To determine the saturation solubility of this compound hydrochloride in a buffered aqueous solution at a specific pH and temperature.

Methodology:

  • Prepare Buffer: Prepare a buffer solution at the desired pH (e.g., pH 5.5 citrate buffer).

  • Add Excess this compound: Add an excess amount of this compound hydrochloride powder to a known volume of the buffer solution in a sealed container.

  • Equilibrate: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the suspension to separate the undissolved solid from the supernatant.

  • Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at λmax of 230 nm or HPLC-UV).[1]

  • Calculate Solubility: Based on the concentration and dilution factor, calculate the solubility of this compound in mg/mL at the tested pH and temperature.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Initial Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 230 nm.[1]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1N HCl.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1N NaOH.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • Method Optimization:

    • Inject samples from the forced degradation studies into the HPLC system.

    • Adjust the mobile phase gradient, pH, and other chromatographic parameters to achieve adequate separation between the intact this compound peak and any degradation product peaks.

  • Method Validation:

    • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Analytical Testing cluster_troubleshooting Troubleshooting start Define Target Concentration & Vehicle solubility Solubility Testing start->solubility excipient Excipient Selection (Buffers, Tonicity Agents, etc.) solubility->excipient formulate Prepare Formulation excipient->formulate ph_osm pH & Osmolality Measurement formulate->ph_osm stability Stability Study (HPLC) formulate->stability check1 Precipitation? formulate->check1 check3 Irritation? ph_osm->check3 check2 Degradation? stability->check2 irritation Assess Irritation Potential check1->solubility Yes end Optimized Formulation check1->end No check2->stability Yes check2->end No check3->excipient Yes check3->end No

Caption: Workflow for this compound Nasal Spray Formulation and Troubleshooting.

troubleshooting_logic cluster_precipitation Issue: Precipitation/Cloudiness cluster_irritation Issue: Nasal Irritation cluster_stability Issue: Degradation (Loss of Potency) issue Encountered Issue precip_q1 Is concentration > 10 mg/mL in water? irrit_q1 Is pH outside 4.5-6.5? stab_q1 Is pH buffered and stable? precip_a1_yes Reduce concentration or add co-solvent/solubilizer precip_q1->precip_a1_yes Yes precip_q2 Is pH outside 4.5-6.5? precip_q1->precip_q2 No precip_a2_yes Adjust pH with buffer precip_q2->precip_a2_yes Yes irrit_a1_yes Adjust pH with buffer irrit_q1->irrit_a1_yes Yes irrit_q2 Is osmolality non-isotonic? irrit_q1->irrit_q2 No irrit_a2_yes Add tonicity agent (e.g., NaCl) irrit_q2->irrit_a2_yes Yes stab_a1_no Incorporate a suitable buffer system stab_q1->stab_a1_no No stab_q2 Is it stored properly (temperature, light)? stab_q1->stab_q2 Yes stab_a2_no Store at controlled temp in a light-resistant container stab_q2->stab_a2_no No

Caption: Troubleshooting Logic for Common Nasal Spray Formulation Issues.

References

Prl-8-53 Technical Support Center: Powder Handling and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Prl-8-53 powder, with a specific focus on addressing issues related to powder clumping.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound powder become clumped or sticky?

A: this compound, particularly as a hydrochloride salt, is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Clumping is a direct result of this water absorption, which can cause the fine powder particles to stick together. This is more likely to occur if the compound has been exposed to ambient air with moderate to high humidity.

Q2: Does clumping indicate that my this compound has degraded?

A: Not necessarily. Clumping primarily indicates water absorption. While excessive moisture can promote hydrolysis or other forms of degradation over time, the presence of clumps alone does not automatically mean the compound is impure. However, it is a critical sign that handling and storage procedures should be improved. To ensure the integrity of your experiments, assessing the purity of a clumped sample is recommended.

Q3: Can I still use this compound powder once it has clumped?

A: Yes, but with caution. You must take steps to ensure accurate weighing, as the absorbed water will add to the total mass, leading to inaccurate concentration calculations. Furthermore, if the clumping is severe or has been present for a long time, a purity assessment is advisable before use in critical experiments.

Q4: How can I prevent my this compound powder from clumping?

A: Proper storage is key. This compound powder should be kept in a tightly sealed container, preferably in a desiccator with a desiccant like silica (B1680970) gel. For long-term storage, keeping it in a cool, dry place such as a freezer at -20°C or a refrigerator between 2-8°C under an inert gas atmosphere (like argon or nitrogen) is recommended to minimize moisture exposure and maintain stability.[1][2][3][4]

Q5: What is the recommended procedure for weighing clumped this compound?

A: The most accurate method for weighing a hygroscopic or clumped powder is "weighing by difference". This technique minimizes the sample's exposure to atmospheric moisture. A detailed protocol is provided in the Experimental Protocols section below. It is crucial to work quickly to prevent further water absorption during the process.[5][6]

Troubleshooting Guide

If you encounter clumped this compound powder, follow this troubleshooting workflow to determine the best course of action.

G start Start: this compound powder is clumped assess Assess Severity: Is the powder slightly clumped or severely sticky/discolored? start->assess slight Slightly Clumped assess->slight Slight severe Severely Clumped, Sticky, or Discolored assess->severe Severe use_protocol Use 'Weighing by Difference' protocol for experiments. (See Protocol 2) slight->use_protocol purity_check Consider Purity Assessment: - Perform Karl Fischer titration  for water content. - Run HPLC or other analytical  technique to check for degradation. severe->purity_check improve_storage Improve storage conditions: Use desiccator and ensure tight seals. Store at recommended temperature. use_protocol->improve_storage end_use Proceed with Experiment improve_storage->end_use decision Is purity acceptable for the intended experiment? purity_check->decision decision->use_protocol Yes discard Discard sample and obtain a new batch. decision->discard No end_discard End discard->end_discard

Caption: Troubleshooting workflow for handling clumped this compound powder.

Data & Physical Properties

Storage and Stability

Proper storage is critical for maintaining the stability and handling properties of this compound powder.

ParameterRecommended ConditionRationaleSource
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes degradation and moisture absorption.[1][3][4]
Atmosphere Store under inert gas (Argon or Nitrogen)Prevents oxidation and interaction with atmospheric moisture.[3][4]
Environment Cool, dry environment in a desiccatorProtects from ambient humidity, preventing clumping.[2][7]
Container Tightly sealed, light-protected containerPrevents exposure to moisture and light-induced degradation.[2][8]
Reported Stability ≥ 5 years (when stored at -20°C)Indicates good stability under optimal conditions.[1]
Solubility

This compound hydrochloride is soluble in various common laboratory solvents.

SolventSolubilitySource
DMF30 mg/mL[1][3]
DMSO30 mg/mL[1][3]
Ethanol30 mg/mL[1][3]
PBS (pH 7.2)10 mg/mL[1][3]

Experimental Protocols

Protocol 1: General Handling of this compound Powder

This protocol minimizes moisture exposure during routine handling.

  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature, especially if stored in a freezer. This prevents condensation from forming on the cold powder.

  • Environment: Whenever possible, handle the powder in an environment with low humidity. A glovebox or a glove bag purged with nitrogen is ideal for highly sensitive experiments.[9]

  • Transfer: Use clean, dry spatulas and weighing vessels. Minimize the time the primary container is open to the air.

  • Sealing: After dispensing the required amount, securely seal the primary container immediately. For screw-cap vials, wrapping the cap with parafilm can provide an extra barrier against moisture.

  • Storage: Return the container to its recommended storage condition (e.g., desiccator at the appropriate temperature) promptly.

Protocol 2: Accurate Weighing of Clumped/Hygroscopic this compound (Weighing by Difference)

This method is essential for obtaining an accurate mass of a hygroscopic compound.

  • Initial Weighing: Place the sealed container of this compound (the "source vial") on an analytical balance and record its mass to the highest precision (e.g., 0.1 mg).

  • Transfer: Remove the source vial from the balance. Open it and, holding it over your receiving vessel (e.g., a beaker or flask), carefully tap or use a clean spatula to transfer a portion of the clumped powder into the receiving vessel. Do not place the receiving vessel on the balance at this stage.

  • Final Weighing: Securely re-cap the source vial. Place it back on the same analytical balance and record its new, lower mass.

  • Calculation: The mass of the this compound transferred is the difference between the initial and final masses of the source vial. This value is accurate because it does not include any moisture the powder may have absorbed while exposed to the air during transfer.[5][6]

Protocol 3: Purity Assessment for Suspected Moisture Contamination

If significant clumping suggests moisture contamination, its impact on purity can be assessed.

  • Determine Water Content (Quantitative):

    • Use Karl Fischer titration, the gold standard for measuring water content in solid samples. This will provide the exact percentage of water by mass.

    • Alternatively, use Thermogravimetric Analysis (TGA). This method measures the change in mass as the sample is heated. A mass loss step at a temperature corresponding to the boiling point of water (approx. 100°C) indicates the amount of absorbed water.[10]

  • Assess Chemical Purity:

    • Prepare a solution of the clumped material using an appropriate solvent.

    • Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV).

    • Compare the resulting chromatogram to that of a known pure, dry reference standard of this compound. The presence of new peaks or a change in the area of the main peak can indicate degradation.

Putative Signaling Pathway

The exact molecular mechanism of this compound is not fully elucidated, but research suggests it modulates several key neurotransmitter systems.[2][11] The following diagram illustrates its proposed influences.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Effects prl This compound dopa Dopaminergic System prl->dopa Potentiates ach Cholinergic System prl->ach Enhances Response sero Serotonergic System prl->sero Partially Inhibits memory Enhanced Learning & Memory Retention dopa->memory Modulates Cognition ach->memory Improves Recall sero->memory Modulates Mood/Cognition

Caption: Proposed modulatory effects of this compound on key neurotransmitter systems.

References

Prl-8-53 Technical Support Center: Investigating Motor Activity Phenomena

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the nootropic compound Prl-8-53, with a specific focus on its potential to induce motor activity depression at high doses.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or methyl 3-(2-(benzylmethylamino)ethyl)benzoate, is a synthetic nootropic compound first synthesized in the 1970s by Dr. Nikolaus Hansl at Creighton University.[1][2] It has been investigated for its potential to enhance learning and memory.[1][3]

Q2: What is the known effect of high doses of this compound on motor activity?

High doses of this compound have been observed to depress spontaneous motor activity in animal models, specifically in rats and mice.[1][4]

Q3: Is there a specific dose at which motor depression is observed?

Yes, in mice, the dose that causes a 50% reduction in motor activity (ED50) has been reported as 160 mg/kg.[1]

Q4: Has motor impairment been observed in human studies?

The only published human study on this compound used a low oral dose of 5 mg and reported no significant changes in motor control.[5][6][7] There is no clinical data available on the effects of high doses of this compound on motor function in humans.

Q5: What is the proposed mechanism of action for this compound?

The exact mechanism of action of this compound is not fully understood.[1] However, it is suggested to have possible cholinergic properties, to potentiate dopamine, and to partially inhibit serotonin.[1][8] This complex pharmacology likely contributes to its diverse effects, including the potential for motor depression at high doses.

Troubleshooting Guide: Unexpected Motor Activity Depression in Animal Studies

This guide is designed to help researchers troubleshoot experiments where this compound administration leads to unexpected or significant motor activity depression.

Issue Potential Cause Troubleshooting Steps
Complete immobility or severe motor impairment observed at expected "nootropic" doses. Dosing error: Incorrect calculation or preparation of the drug solution leading to a much higher dose than intended.1. Verify calculations: Double-check all dose calculations, including conversions for animal weight. 2. Check solution concentration: If possible, analytically verify the concentration of the this compound solution. 3. Review administration technique: Ensure accurate and consistent administration of the intended volume.
High variability in motor activity depression between subjects. Individual differences in metabolism or sensitivity: Genetic variations can lead to differences in how animals process the compound. Inconsistent drug administration: Variations in injection site or volume can affect absorption.1. Increase sample size: A larger group of animals can help to account for individual variability. 2. Standardize administration: Ensure all researchers are using the exact same, well-defined administration protocol. 3. Consider subject characteristics: Note any differences in age, sex, or strain of the animals that might correlate with the variability.
Motor depression is observed, but the dose is lower than the reported ED50 of 160 mg/kg in mice. Different species or strain: The reported ED50 is for mice; other species or strains may be more sensitive. Route of administration: The ED50 is based on oral administration. Other routes (e.g., intraperitoneal) may lead to higher bioavailability and thus a greater effect at a lower dose.1. Conduct a dose-response study: If using a different species, strain, or route of administration, it is crucial to establish a new dose-response curve for motor activity. 2. Review literature for the specific model: Search for any available data on the effects of this compound or similar compounds in the specific animal model being used.
Observed motor effects are convulsive or include tremors, not just depression of activity. Very high dose/overdose: These effects have been anecdotally reported at very high doses (150-200 mg/kg i.p.).1. Immediately review dosing: This is a strong indicator of a potential overdose. Cease administration and review all procedures. 2. Monitor animal welfare: Provide supportive care as needed and consult with veterinary staff. 3. Re-evaluate the experimental plan: The intended dose may be too high for the chosen animal model or experimental conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the motor effects and toxicity of this compound.

Parameter Value Species Route of Administration Reference
ED50 for 50% reduction in motor activity 160 mg/kgMouseNot specified, likely oral[1]
Oral LD50 860 mg/kgMouseOral[1]
Dose with brief hypotensive effects > 8 mg/kgCanineNot specified[1]
Human dose with no reported motor side effects 5 mgHumanOral[5][6][7]

Experimental Protocols

Objective: To quantify the effect of a high dose of this compound on spontaneous locomotor activity in rodents.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or distilled water)

  • Open field arena (a square or circular arena with high walls to prevent escape, often equipped with automated tracking software)

  • Rodent subjects (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Syringes and needles for administration (if applicable)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins. The room should be quiet and have controlled lighting.

  • Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity, habituate the animals to the open field arena for a set period (e.g., 10-15 minutes) on the day before the experiment.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration for the high-dose group (e.g., to deliver 160 mg/kg). Prepare a vehicle-only solution for the control group.

  • Drug Administration: Administer the prepared this compound solution or vehicle to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection). Record the time of administration.

  • Test Session: At a predetermined time after administration (e.g., 30 minutes), place a single animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using the automated tracking system. Key parameters to measure include:

    • Total distance traveled: A primary measure of locomotor activity.

    • Time spent mobile/immobile: To quantify periods of inactivity.

    • Rearing frequency: An indicator of exploratory behavior.

  • Arena Cleaning: Between each animal, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to remove any olfactory cues.

  • Data Analysis: Compare the locomotor activity parameters between the this compound treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Experimental Workflow for Assessing Motor Activity

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation habituation Arena Habituation (Optional) acclimation->habituation drug_prep This compound & Vehicle Preparation habituation->drug_prep administration Drug/Vehicle Administration drug_prep->administration placement Placement in Open Field Arena administration->placement recording Activity Recording placement->recording data_extraction Data Extraction (Distance, Immobility) recording->data_extraction stats Statistical Analysis data_extraction->stats interpretation Interpretation of Results stats->interpretation

Caption: Workflow for an open field test to evaluate this compound's effect on motor activity.

Postulated Signaling Pathways of this compound

G cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System cluster_serotonergic Serotonergic System Prl853 This compound ACh_release ↑ Acetylcholine Release/Sensitivity Prl853->ACh_release DA_potentiation ↑ Dopamine Potentiation Prl853->DA_potentiation Serotonin_inhibition ↓ Serotonin Inhibition (Partial) Prl853->Serotonin_inhibition Motor_Cortex Motor Cortex ACh_release->Motor_Cortex Basal_Ganglia Basal Ganglia DA_potentiation->Basal_Ganglia Serotonin_inhibition->Basal_Ganglia Motor_Activity Motor Activity Motor_Cortex->Motor_Activity Basal_Ganglia->Motor_Activity

Caption: Hypothetical influence of this compound on key neurotransmitter systems affecting motor control.

References

Prl-8-53 Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Prl-8-53 in cellular models. Due to the limited number of modern, comprehensive studies on this compound, definitive data on its broad off-target profile is scarce. The exact mechanism of action remains largely unknown.[1][2] This guide summarizes hypothesized interactions based on existing literature and provides protocols for investigating unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported activities of this compound?

A1: this compound is a synthetic nootropic compound primarily investigated for its hypermnesic (memory-enhancing) properties.[1] The single human study, conducted in 1978, reported that low oral doses could enhance learning and subsequent retention of verbal information.[3][4][5]

Q2: What are the suspected or hypothesized off-target effects of this compound?

A2: While a comprehensive screening panel for off-target binding is not publicly available, early studies and anecdotal evidence suggest that this compound's effects may not be entirely selective. The hypothesized off-target activities include:

  • Dopaminergic System Modulation : this compound is reported to potentiate dopamine (B1211576).[1][6][7]

  • Serotonergic System Modulation : The compound may partially inhibit serotonin (B10506).[1][6][7][8]

  • Cholinergic System Enhancement : It is suggested to have cholinergic properties or enhance the brain's response to acetylcholine.[1][6][9]

  • Histone Deacetylase (HDAC) Inhibition : Based on its chemical structure and memory-enhancing profile, it has been speculated to act as an HDAC inhibitor, which could lead to broad changes in gene expression.[10]

Q3: Has this compound been formally screened for off-target receptor binding?

A3: Based on available literature, this compound has not been subjected to a modern, broad off-target screening assay (e.g., a CEREP panel). Its pharmacological profile is primarily inferred from in-vivo animal studies conducted in the 1970s.

Troubleshooting Guide for Unexpected Cellular Effects

Researchers may encounter unexpected phenotypes in their cellular models when using this compound. This guide provides potential explanations and experimental steps to identify the cause.

Issue 1: Unexpected Changes in Cell Proliferation, Viability, or Morphology
  • Question: My non-neuronal cell line is showing changes in growth rate after treatment with this compound. Why might this be happening?

  • Possible Cause: The hypothesized modulation of dopaminergic and serotonergic pathways could be a cause. Dopamine and serotonin receptors are expressed in various peripheral tissues and cancer cell lines, where they can influence cell proliferation and survival.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Use RT-qPCR or Western blot to confirm if your cellular model expresses dopamine or serotonin receptors.

    • Use Selective Antagonists: Co-treat cells with this compound and a selective antagonist for a suspected receptor (e.g., a D2 dopamine receptor antagonist like Haloperidol or a 5-HT receptor antagonist). If the unexpected effect is blocked, it suggests an off-target interaction.

    • Dose-Response Analysis: Perform a detailed dose-response curve for the observed effect to determine its potency.

Issue 2: Broad, Unexplained Changes in Gene or Protein Expression
  • Question: RNA-Seq or proteomics analysis of my this compound-treated cells shows widespread changes in gene expression that are unrelated to my primary hypothesis. What could be the mechanism?

  • Possible Cause: The theoretical action of this compound as an HDAC inhibitor could explain broad changes in gene transcription.[10] HDAC inhibition leads to hyperacetylation of histones, making chromatin more accessible to transcription factors.

  • Troubleshooting Steps:

    • Assess Histone Acetylation: Treat your cellular model with this compound for various time points (e.g., 4, 8, 24 hours). Perform a Western blot using antibodies against acetylated Histone H3 (ac-H3) and Histone H4 (ac-H4). An increase in acetylation compared to a vehicle control would support the HDAC inhibitor hypothesis.

    • Compare with Known HDAC Inhibitors: Treat cells with a known pan-HDAC inhibitor (e.g., Trichostatin A or SAHA) and compare the resulting gene expression profile with that from this compound treatment. A significant overlap would strengthen the hypothesis.

Table 1: Summary of Hypothesized Off-Target Interactions and Troubleshooting
Hypothesized Off-Target PathwayPotential Experimental ObservationRecommended Troubleshooting Experiment
Dopaminergic Modulation Changes in cell viability, cAMP levels, or MAP kinase signaling.Co-treatment with specific dopamine receptor antagonists (e.g., for D1/D2).
Serotonergic Modulation Alterations in cell proliferation, calcium signaling, or mood-related behaviors in vivo.Co-treatment with specific serotonin receptor antagonists.
Cholinergic Enhancement Changes in neuronal firing rates, calcium influx, or smooth muscle contraction.Co-treatment with cholinergic antagonists (e.g., atropine (B194438) for muscarinic).
HDAC Inhibition Widespread changes in gene expression, altered cell cycle, increased histone acetylation.Western blot for acetylated histones (ac-H3, ac-H4).

Visualizations

Hypothesized Signaling Pathways of this compound

G cluster_0 This compound Hypothesized Interactions cluster_1 Downstream Cellular Effects prl This compound dopamine Dopaminergic System prl->dopamine Potentiates serotonin Serotonergic System prl->serotonin Partially Inhibits acetylcholine Cholinergic System prl->acetylcholine Enhances Response hdac HDACs prl->hdac Inhibits (Hypothesized) neurotransmission Modulated Neurotransmission dopamine->neurotransmission serotonin->neurotransmission memory Memory Formation acetylcholine->memory gene_exp Altered Gene Expression hdac->gene_exp

Caption: Hypothesized molecular interactions of this compound.

Experimental Workflow for Investigating Off-Target Effects

G cluster_receptor Receptor-Mediated Pathway cluster_hdac HDAC Inhibition Pathway start Unexpected cellular phenotype observed with this compound hypothesis Formulate Hypothesis: 1. Receptor-mediated? 2. Enzyme inhibition (HDAC)? start->hypothesis antagonist_exp Co-treat with selective receptor antagonists hypothesis->antagonist_exp Hypothesis 1 western_blot Western blot for acetylated histones hypothesis->western_blot Hypothesis 2 binding_assay Perform competitive binding assay antagonist_exp->binding_assay receptor_result Effect blocked or binding confirmed? binding_assay->receptor_result conclusion_off_target Conclude specific off-target effect receptor_result->conclusion_off_target Yes conclusion_other Explore alternative mechanisms receptor_result->conclusion_other No hdac_result Histone acetylation increased? western_blot->hdac_result hdac_result->conclusion_off_target Yes hdac_result->conclusion_other No

Caption: Workflow for troubleshooting unexpected this compound effects.

Recommended Experimental Protocols

Protocol 1: Broad Receptor-Binding Profiling (Outsourced)

This protocol describes how to approach a broad off-target liability screen using a commercial service.

  • Objective: To determine the binding affinity of this compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

  • Select a Vendor: Choose a contract research organization (CRO) that offers receptor profiling services (e.g., Eurofins SafetyScreen, CEREP).

  • Compound Submission: Synthesize and provide a high-purity sample of this compound with accurate concentration determination.

  • Assay Principle: The CRO will perform competitive radioligand binding assays. Cellular membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and varying concentrations of this compound.

  • Data Analysis: The amount of radioligand displaced by this compound is measured. The results are typically reported as a percent inhibition at a fixed concentration (e.g., 10 µM). Significant hits (e.g., >50% inhibition) are then followed up with full dose-response curves to determine the inhibition constant (Ki) or IC50 value.

  • Interpretation: A low Ki or IC50 value for a specific receptor indicates a potential off-target interaction that warrants further functional investigation.

Protocol 2: In-Cell Western Blot for Histone Acetylation

This protocol provides a method to test the hypothesis that this compound acts as an HDAC inhibitor in your specific cellular model.

  • Objective: To measure changes in global histone H3 and H4 acetylation levels following this compound treatment.

  • Materials:

    • Your cellular model of interest.

    • This compound.

    • Positive control: A known HDAC inhibitor (e.g., Trichostatin A, TSA).

    • Vehicle control (e.g., DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys9), Rabbit anti-acetyl-Histone H4 (Lys8), Mouse anti-Total Histone H3.

    • Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse IgG.

  • Procedure:

    • Cell Plating: Plate cells in a 12-well or 24-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with a vehicle control, a positive control (e.g., 1 µM TSA), and a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for a set time (e.g., 24 hours).

    • Cell Lysis: Aspirate media, wash cells with cold PBS, and add lysis buffer. Scrape cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

      • Incubate with primary antibodies overnight at 4°C. Use both an anti-acetyl-histone antibody and an anti-total-histone antibody for normalization.

      • Wash the membrane and incubate with fluorescently-labeled secondary antibodies for 1 hour.

    • Imaging and Analysis:

      • Image the membrane using an infrared imaging system (e.g., LI-COR Odyssey).

      • Quantify the band intensities. Normalize the acetyl-histone signal to the total-histone signal for each lane.

  • Interpretation: A significant, dose-dependent increase in the ratio of acetylated histone to total histone in this compound-treated cells compared to the vehicle control suggests HDAC inhibitory activity.

References

Technical Support Center: Prl-8-53 Purity and Quality for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity and quality of Prl-8-53 for experimental use. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial for research?

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a nootropic research chemical investigated for its potential memory-enhancing effects.[1][2] The purity of this compound is paramount in research to ensure the validity and reproducibility of experimental results. Impurities can have their own biological activity, leading to confounding variables, inaccurate data, and potentially masking the true effects of the compound.

Q2: What are the common forms of this compound available for research?

This compound is typically available as a hydrochloride (HCl) salt, which is a crystalline solid.[3] It is also available as a free base. The HCl salt form often provides improved stability and solubility in aqueous solutions.

Q3: How should I store this compound to maintain its stability?

To ensure its stability, this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), refrigeration at 2-8°C under an inert gas like nitrogen or argon is recommended. For long-term storage (months to years), it should be kept at -20°C.[3] Proper storage is critical to prevent degradation and the formation of impurities.

Q4: What are the typical purity specifications for research-grade this compound?

Research-grade this compound should ideally have a purity of ≥98%, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Always request a Certificate of Analysis (CoA) from the supplier to verify the purity of a specific batch.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experimental results with this compound are not consistent with published literature, or I'm observing unexpected biological effects. What could be the cause?

  • Answer: Inconsistent results are often linked to the purity of the compound.

    • Check the Purity: Review the Certificate of Analysis (CoA) for the batch of this compound you are using. Pay close attention to the purity value and the levels of any identified impurities.

    • Potential Impurities: The synthesis of this compound can result in several types of impurities, including residual starting materials (e.g., benzylamine, methyl 3-bromobenzoate), by-products from incomplete reactions, or degradation products.

    • Perform Independent Analysis: If you have access to analytical instrumentation, it is highly recommended to perform your own purity analysis (e.g., via HPLC or NMR) to confirm the supplier's specifications.

Issue 2: Poor solubility of this compound in my experimental vehicle.

  • Question: I am having difficulty dissolving this compound at the desired concentration. How can I improve its solubility?

  • Answer: this compound hydrochloride has reported solubilities in various solvents.

    • Solvent Selection: this compound HCl is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[3] Its solubility in PBS (pH 7.2) is lower, at 10 mg/ml.[3]

    • Gentle Heating and Sonication: Gentle warming and sonication can aid in the dissolution process. However, avoid excessive heat, which could lead to degradation.

    • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, but be mindful of how pH changes might affect your experimental system.

Issue 3: Suspected degradation of this compound stock solution.

  • Question: I have been using a stock solution of this compound for some time and am concerned about its stability. How can I check for degradation?

  • Answer: The stability of this compound in solution can be influenced by the solvent, storage conditions, and time.

    • Analytical Re-evaluation: The most reliable way to assess degradation is to re-analyze the stock solution using a stability-indicating method, such as HPLC. A stability-indicating method is one that can separate the intact drug from its degradation products.

    • Visual Inspection: Look for any changes in the color or clarity of the solution, which could indicate precipitation or degradation.

    • Forced Degradation Studies: To proactively understand the stability of your compound, you can perform forced degradation studies. This involves exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to intentionally induce degradation and identify the resulting products.

Data Presentation

A Certificate of Analysis (CoA) is a critical document for assessing the quality of a this compound batch. Below is a template of what a comprehensive CoA should include, along with a table of common analytical tests and their acceptable limits.

Table 1: Example Certificate of Analysis for this compound HCl

ParameterSpecificationResultMethod
Appearance White to off-white crystalline solidConformsVisual Inspection
Identification Corresponds to the reference standardConforms¹H NMR, MS
Purity (HPLC) ≥ 98.0%99.2%HPLC
Individual Impurity ≤ 0.5%0.15%HPLC
Total Impurities ≤ 1.0%0.30%HPLC
Residual Solvents Meets USP <467> limitsConformsGC-HS
Water Content ≤ 1.0%0.2%Karl Fischer
Assay (by Titration) 98.0% - 102.0%99.8%Titration

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks.

Protocol 2: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and splitting patterns for the known structure of this compound.

Visualizations

Synthesis and Quality Control Workflow

The following diagram illustrates a logical workflow for the synthesis and quality control of this compound, highlighting key stages where purity is assessed.

Prl_8_53_Workflow Start Starting Materials (Benzylamine, Methyl 3-bromobenzoate) Synthesis Chemical Synthesis Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Purified this compound Purification->Pure QC Quality Control Analysis (HPLC, NMR, MS) Pure->QC QC->Purification Fail Final Final Product (Meets Specification) QC->Final Pass Release Release for Research Final->Release

Caption: A typical workflow for this compound synthesis and quality control.

Hypothesized Mechanism of Action

The precise mechanism of action for this compound is not fully understood, but it is thought to modulate cholinergic and dopaminergic systems.[6] The following diagram illustrates this hypothesized relationship.

Prl_8_53_MoA Prl853 This compound Cholinergic Cholinergic System Prl853->Cholinergic Potentiates Dopaminergic Dopaminergic System Prl853->Dopaminergic Potentiates Memory Memory Enhancement Cholinergic->Memory Dopaminergic->Memory

Caption: Hypothesized mechanism of action for this compound.

References

Validation & Comparative

A Comparative Analysis of PRL-8-53 and Noopept for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic nootropic compounds, PRL-8-53 and Noopept (B1679845), which have garnered interest for their potential cognitive-enhancing effects. The following sections detail their proposed mechanisms of action, present available quantitative data from human and preclinical studies, and outline the experimental protocols of key research.

Overview

This compound (Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic nootropic developed in the 1970s.[1][2] It is noted for its purported ability to enhance memory and verbal fluency.[1][3] Research on this compound is limited, with a single human study conducted to date.[4][5]

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide pro-drug of cycloprolylglycine, developed in Russia.[6][7] It is prescribed in some countries for cognitive impairments.[6][8] Its proposed mechanisms are multifaceted, involving neurotrophic factors, neurotransmitter modulation, and neuroprotection.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cognitive-enhancing effects of this compound and Noopept. It is crucial to note that a direct head-to-head clinical trial comparing the two compounds is not available in the current body of scientific literature.

Table 1: this compound Human Study - Memory Enhancement (Word Recall)

MetricPlacebo GroupThis compound Group (5 mg)Percentage ImprovementCitation
Overall Word Recall Improvement Baseline-Up to 200%[1][2]
Word Recall (Subjects with poorer initial memory) Baseline-187.5-205%[3]

Data is derived from a single human study conducted in 1978.[4][5]

Table 2: Noopept Clinical Studies - Cognitive Enhancement

Study PopulationMetricTreatment GroupOutcomeCitation
Patients with mild cognitive disordersMini-Mental State Examination (MMSE)Noopept (10 mg, twice daily for 56 days)MMSE score increased from 26 to 29[8]
Patients with mild cognitive disordersMMSE Global ScoresNoopept (20 mg daily)More effective than Piracetam (1200 mg daily)[10]
Stroke patientsMMSE ScoresNoopept (20 mg daily for 2 months)Significant improvement in cognitive functions compared to control[11]

Mechanisms of Action

The precise mechanisms of action for both compounds are not fully elucidated. However, preclinical and limited clinical data suggest the involvement of several key signaling pathways.

This compound

The proposed mechanisms for this compound primarily revolve around the modulation of key neurotransmitter systems.[1] It is believed to enhance cholinergic and dopaminergic activity while partially inhibiting serotonin.[12] Some reports suggest it may also act as an HDAC inhibitor, which could explain its effects on long-term memory.[13]

PRL853_Mechanism cluster_neurotransmitter Neurotransmitter Modulation cluster_effects Cognitive Effects PRL853 This compound Acetylcholine (B1216132) Acetylcholine PRL853->Acetylcholine Enhances Dopamine Dopamine PRL853->Dopamine Potentiates Serotonin Serotonin PRL853->Serotonin Partially Inhibits Memory Memory Enhancement Acetylcholine->Memory Dopamine->Memory VerbalFluency Verbal Fluency Dopamine->VerbalFluency

Noopept

Noopept's mechanism is thought to be more complex, involving multiple pathways. It is a pro-drug of cycloprolylglycine.[6] Preclinical studies suggest it increases the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[7][8] It also modulates acetylcholine and glutamate (B1630785) signaling and exhibits neuroprotective properties by protecting against glutamate toxicity.[6][8] Furthermore, some research indicates it may activate Hypoxia-inducible factor 1 (HIF-1).[6][9]

Noopept_Mechanism cluster_pathways Molecular Pathways cluster_effects Cognitive & Protective Effects Noopept Noopept NeurotrophicFactors BDNF & NGF Expression Noopept->NeurotrophicFactors Neurotransmitter Acetylcholine & Glutamate Signaling Noopept->Neurotransmitter Neuroprotection Glutamate Toxicity Protection Noopept->Neuroprotection HIF1 HIF-1 Activation Noopept->HIF1 CognitiveEnhancement Cognitive Enhancement NeurotrophicFactors->CognitiveEnhancement Neurotransmitter->CognitiveEnhancement NeuroprotectionEffect Neuroprotection Neuroprotection->NeuroprotectionEffect HIF1->NeuroprotectionEffect

Experimental Protocols

This compound: Human Memory Study

The sole human study on this compound was conducted by Hansl & Mead in 1978.[5]

  • Study Design: Double-blind, placebo-controlled.

  • Participants: 47 healthy volunteers, aged 24 to 86 years.[4]

  • Procedure:

    • A baseline word recall test was administered. Participants were asked to recall a list of 12 one-syllable words.

    • Participants were then given either a 5 mg oral dose of this compound or a placebo.[4]

    • Word recall was tested again at 24 hours and 1 week post-ingestion.[4]

  • Primary Outcome Measures: Improvement in the number of recalled words compared to baseline and the placebo group.

PRL853_Workflow cluster_participants Participant Recruitment cluster_procedure Experimental Procedure cluster_analysis Data Analysis P1 47 Healthy Volunteers (24-86 years) T1 Baseline Word Recall Test (12 words) P1->T1 T2 Randomized Assignment T1->T2 T3a 5 mg this compound (Oral) T2->T3a T3b Placebo (Oral) T2->T3b T4 Word Recall Test (24 hours) T3a->T4 T3b->T4 T5 Word Recall Test (1 week) T4->T5 A1 Compare Recall Scores (vs. Baseline & Placebo) T5->A1

Noopept: Clinical Trial in Mild Cognitive Disorders

One of the key clinical studies on Noopept involved patients with mild cognitive disorders.

  • Study Design: Open-label, comparative study.

  • Participants: Patients with mild cognitive disorders of cerebrovascular or post-traumatic origin.

  • Procedure:

    • Patients were divided into two groups.

    • One group received Noopept (10 mg twice daily).[8]

    • The other group received Piracetam (400 mg three times daily).[8]

    • Treatment duration was 56 days.[8]

  • Primary Outcome Measures: Changes in cognitive function assessed by scales such as the Mini-Mental State Examination (MMSE).

Noopept_Workflow cluster_participants Participant Recruitment cluster_procedure Experimental Procedure cluster_analysis Data Analysis P1 Patients with Mild Cognitive Disorders T1 Group Assignment P1->T1 T2a Noopept (10 mg, twice daily) T1->T2a T2b Piracetam (400 mg, three times daily) T1->T2b T3 56-Day Treatment Period T2a->T3 T2b->T3 A1 Assess Cognitive Function (e.g., MMSE) T3->A1

Conclusion

Both this compound and Noopept show potential as cognitive enhancers, but the evidence for each is at different stages of scientific validation. This compound's human data is limited to a single, decades-old study, suggesting a significant effect on verbal memory.[4][5] Its mechanism is thought to be focused on neurotransmitter modulation.[1][12]

Noopept has a broader base of preclinical research and some clinical studies, primarily in populations with existing cognitive deficits.[8][11][14] Its proposed mechanisms are more diverse, including neurotrophic and neuroprotective effects.[7][8][15]

For the research and drug development community, both compounds present interesting avenues for further investigation. The dramatic reported effects of this compound warrant modern, rigorous clinical trials to validate the initial findings. Noopept's multiple mechanisms of action make it a candidate for research into treatments for neurodegenerative conditions. Direct comparative studies are essential to definitively establish the relative efficacy and safety of these two nootropics.

References

A Comparative Analysis of the Nootropic Efficacy of Prl-8-53 and Racetam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental nootropic compound Prl-8-53 against the more established racetam class of cognitive enhancers. The information is based on available human clinical data, with a focus on quantitative outcomes and detailed experimental methodologies. Direct comparative trials between this compound and racetams have not been conducted; therefore, this guide analyzes data from separate seminal studies on each compound.

Executive Summary

This compound, in its single human study, demonstrated a significant positive effect on verbal memory retention, particularly in older subjects and those with lower baseline memory scores. The racetam class, represented here by its archetypal member piracetam (B1677957), has shown more modest and sometimes inconsistent effects on verbal learning in healthy adults. The mechanisms of action differ, with this compound's effects attributed to cholinergic and dopaminergic modulation, while racetams are primarily understood to be positive allosteric modulators of AMPA receptors. The body of evidence for this compound is extremely limited compared to the extensive research conducted on various racetams.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from key human studies on this compound and Piracetam, focusing on verbal memory tasks in healthy adults.

Table 1: this compound Efficacy in Verbal Memory Retention

Participant GroupNOutcome MeasurePlacebo Mean Score (Words Recalled)This compound (5 mg) Mean Score (Words Recalled)Improvement Over Placebo (%)Statistical Significance (p-value)
Overall 4724-hour recall5.57.740%< 0.01
1-week recall4.97.247%< 0.001
Low Performers (<6 words on placebo) 1824-hour recall3.26.191%< 0.001
1-week recall2.95.9103%< 0.001
High Performers (>8 words on placebo) 1324-hour recall9.19.88%> 0.05
1-week recall8.89.58%> 0.05
Age > 30 years 1624-hour recall2.85.8107%< 0.001
1-week recall2.15.3152%< 0.001

Data extracted from Hansl & Mead (1978).

Table 2: Piracetam Efficacy in Verbal Learning

Time PointNOutcome MeasurePlacebo Mean Score (Words Recalled)Piracetam (4.8 g/day ) Mean Score (Words Recalled)Improvement Over Placebo (%)Statistical Significance
Day 7 16Verbal LearningNot ReportedNot ReportedNo significant effectNot Significant
Day 14 16Verbal Learning6.98.218.8%Significant

Data extracted from Dimond & Brouwers (1976). Note: The original paper presented data graphically; the mean scores are estimations from the published graph.

Experimental Protocols

This compound Study (Hansl & Mead, 1978)[1]
  • Objective: To investigate the effect of this compound on learning and retention of verbal information in human subjects.

  • Design: Double-blind, placebo-controlled, crossover study.

  • Participants: 47 healthy volunteers.

  • Intervention: A single oral dose of 5 mg of this compound or a placebo was administered 2-2.5 hours before the experimental task.

  • Task: The serial anticipation method was used for learning. Participants were presented with a list of 12 one-syllable words. The list was read aloud, and the subject's task was to anticipate the next word in the series. This was followed by recall tests.

  • Outcome Measures: The primary outcomes were the number of correctly recalled words at 24 hours and 1 week after the initial learning session. Visual reaction time and motor control were also assessed.

  • Key Findings: this compound significantly improved the retention of verbal information at both 24 hours and 1 week. The effect was most pronounced in subjects over 30 years of age and in those who had poorer baseline memory scores. No significant effects were observed on visual reaction time or motor control.[1]

Piracetam Study (Dimond & Brouwers, 1976)[2]
  • Objective: To test the effect of Piracetam on verbal learning and memory in normal, healthy volunteers.

  • Design: Double-blind, placebo-controlled study.

  • Participants: 16 healthy student volunteers.

  • Intervention: Participants received either Piracetam (400 mg capsules, taken as 4 capsules 3 times a day for a total of 4.8 g/day ) or a placebo for a period of 14 days.

  • Task: Subjects were required to learn a series of words presented on a memory drum.

  • Outcome Measures: The primary outcome was the number of words correctly recalled, measured at 7 and 14 days of treatment.

  • Key Findings: No significant improvement in verbal learning was observed after 7 days of treatment. However, after 14 days, there was a statistically significant increase in verbal learning in the Piracetam group compared to the placebo group.[2]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound's exact mechanism of action is not fully elucidated but is thought to involve the modulation of cholinergic and dopaminergic systems, which are critical for memory and cognitive functions.[3][4] It is suggested that this compound may enhance the brain's response to acetylcholine (B1216132) and potentiate dopamine.[3][4]

Prl_8_53_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Prl_8_53 This compound Dopamine_Vesicle Dopamine Vesicles Prl_8_53->Dopamine_Vesicle Potentiates Dopamine ACh_Receptor Acetylcholine Receptor Prl_8_53->ACh_Receptor Enhances ACh Response D_Receptor Dopamine Receptor Dopamine_Vesicle->D_Receptor Dopamine Release ACh_Vesicle Acetylcholine Vesicles ACh_Vesicle->ACh_Receptor ACh Release Cognitive_Function Enhanced Cognitive Function (Memory, Learning) D_Receptor->Cognitive_Function ACh_Receptor->Cognitive_Function

Caption: Proposed mechanism of this compound via dopaminergic and cholinergic pathways.

Signaling Pathway of Racetams (AMPA Receptor Modulation)

Racetams, such as piracetam and aniracetam, are known to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. They bind to a site on the receptor distinct from the glutamate (B1630785) binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of Na+ and Ca2+ ions, which facilitates synaptic plasticity processes like Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.

Racetam_Pathway cluster_synapse Glutamatergic Synapse cluster_postsynaptic_neuron Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Racetam Racetam Racetam->AMPA_R Positive Allosteric Modulation Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx LTP Long-Term Potentiation (LTP) Ion_Influx->LTP Synaptic_Plasticity Enhanced Synaptic Plasticity (Learning & Memory) LTP->Synaptic_Plasticity

Caption: Mechanism of racetams as positive allosteric modulators of AMPA receptors.

Experimental Workflow of the this compound Human Study

The 1978 study by Hansl and Mead followed a structured, double-blind, crossover design to assess the effects of this compound on verbal memory.

Prl_8_53_Workflow cluster_protocol Experimental Protocol cluster_session1 Session 1 cluster_session2 Session 2 Start Participant Recruitment (N=47 Healthy Volunteers) Randomization Randomized Crossover Assignment Start->Randomization Drug_Admin1 Administer this compound (5mg) or Placebo Randomization->Drug_Admin1 Wait1 Wait 2-2.5 hours Drug_Admin1->Wait1 Task1 Verbal Learning Task (Serial Anticipation of 12 words) Wait1->Task1 Washout Washout Period Task1->Washout Recall_Test Recall Tests at 24h and 1 week for both sessions Task1->Recall_Test Drug_Admin2 Administer Crossover Treatment (Placebo or this compound) Washout->Drug_Admin2 Wait2 Wait 2-2.5 hours Drug_Admin2->Wait2 Task2 Verbal Learning Task (Different word list) Wait2->Task2 Task2->Recall_Test Analysis Data Analysis Recall_Test->Analysis

Caption: Workflow of the 1978 this compound double-blind, crossover human study.

Conclusion

References

A Comparative Analysis of PRL-8-53 and Phenylpiracetam for Nootropic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two synthetic nootropic compounds, PRL-8-53 and Phenylpiracetam, to inform preclinical research and drug development. While both substances are noted for their potential cognitive-enhancing effects, they differ significantly in their chemical structure, proposed mechanisms of action, and the extent of their scientific investigation. This document summarizes the available data, outlines experimental protocols from existing literature, and proposes a theoretical framework for future research into their potential synergistic effects.

Disclaimer: this compound is an experimental compound with limited research, and neither substance is approved for medical use by the U.S. Food and Drug Administration (FDA). This information is intended for research purposes only. There is currently no direct scientific research on the combined effects or "stacking" of this compound and Phenylpiracetam.

Compound Overview and Quantitative Data

Both this compound and Phenylpiracetam have been investigated for their nootropic properties, but the volume and nature of the available data vary substantially.

ParameterThis compoundPhenylpiracetam
Chemical Name Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate(RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Year Developed 1970s1983
Reported Bioavailability Not well-documented~100% (oral)
Half-life Not well-documented3-5 hours
Metabolism Not well-documentedNot metabolized; excreted unchanged
Primary Cognitive Effects Enhanced verbal memory and recallImproved memory, focus, mood, and physical stamina
Key Human Study Finding A single 5mg dose improved word recall by over 200% in some subjects.[1][2]Used in Russia for conditions like cerebrovascular deficiency and memory decline.[3]
Animal Model Toxicity (LD50 in mice) 860 mg/kg (oral)[4]Not specified in available results

Proposed Mechanisms of Action

The precise mechanisms of action for both compounds are not fully elucidated, particularly for this compound. However, research suggests modulation of key neurotransmitter systems.

This compound: The exact mechanism remains unknown.[4][5] However, the available research points towards:

  • Cholinergic System: It is believed to enhance the brain's response to acetylcholine (B1216132), a neurotransmitter crucial for learning and memory.[6]

  • Dopaminergic System: It may potentiate dopamine (B1211576), which could contribute to its effects on memory and cognition.[4][5][6]

  • Serotonergic System: It has been suggested to partially inhibit serotonin (B10506).[4][5]

  • HDAC Inhibition (Speculative): Some theories propose that its memory-enhancing effects could be due to histone deacetylase (HDAC) inhibition, which would facilitate long-term memory formation.

Phenylpiracetam: Its mechanism is considered multifaceted:

  • Neurotransmitter Modulation: It is thought to modulate the activity of acetylcholine and dopamine.[7] It may also increase the levels of norepinephrine (B1679862) and serotonin in the brain.[8]

  • Receptor Density: Studies suggest it increases the density of acetylcholine, NMDA, GABA, and dopamine receptors.[3][9]

  • Dopamine Reuptake Inhibition: The (R)-enantiomer is a selective atypical dopamine reuptake inhibitor.[3][10]

  • Cerebral Blood Flow: It has been shown to improve blood flow in the brain.[7][9]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and Phenylpiracetam based on current understanding.

PRL853_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Dopamine_Potentiation Dopamine Potentiation This compound->Dopamine_Potentiation enhances Acetylcholine_Modulation Acetylcholine Modulation This compound->Acetylcholine_Modulation enhances response Serotonin_Inhibition Serotonin Partial Inhibition This compound->Serotonin_Inhibition partially inhibits Cognitive_Effects Enhanced Memory & Learning Dopamine_Potentiation->Cognitive_Effects Acetylcholine_Modulation->Cognitive_Effects

Caption: Proposed mechanism of action for this compound.

Phenylpiracetam_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Phenylpiracetam Phenylpiracetam DAT Dopamine Transporter (DAT) Phenylpiracetam->DAT inhibits Dopamine_Release Dopamine Release Phenylpiracetam->Dopamine_Release modulates Acetylcholine_Release Acetylcholine Release Phenylpiracetam->Acetylcholine_Release modulates NMDA_Receptor NMDA Receptor Density ↑ Phenylpiracetam->NMDA_Receptor increases density Dopamine Dopamine Dopamine_Release->Dopamine Acetylcholine Acetylcholine Acetylcholine_Release->Acetylcholine D_Receptor Dopamine Receptor Density ↑ Dopamine->D_Receptor ACh_Receptor Acetylcholine Receptor Density ↑ Acetylcholine->ACh_Receptor Cognitive_Effects Improved Cognition & Focus D_Receptor->Cognitive_Effects ACh_Receptor->Cognitive_Effects NMDA_Receptor->Cognitive_Effects

Caption: Multifaceted mechanism of action for Phenylpiracetam.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The single human study provides some methodological insight. For Phenylpiracetam, protocols can be inferred from standard preclinical nootropic research.

This compound: Human Verbal Memory Study (Adapted from Hansl & Mead, 1978)
  • Objective: To assess the effect of this compound on learning and retention of verbal information.

  • Design: Double-blind, placebo-controlled crossover.

  • Subjects: 47 healthy volunteers.

  • Procedure:

    • Subjects were presented with a list of 12 words in a serial anticipation paradigm.

    • A baseline score for word recall was established.

    • Subjects were administered either 5mg of this compound orally or a placebo.

    • After a set time, subjects were re-tested on their ability to recall the word list.

    • Retention was tested at 24 hours and 1 week post-administration.

  • Outcome Measures: Number of correctly recalled words.

Proposed Preclinical Workflow for Investigating a this compound and Phenylpiracetam Stack

The following diagram outlines a hypothetical experimental workflow for assessing the cognitive effects of a this compound and Phenylpiracetam stack in a rodent model.

Experimental_Workflow Start Start: Rodent Model Selection (e.g., Sprague-Dawley rats) Grouping Animal Grouping (Vehicle, this compound, Phenylpiracetam, Stack) Start->Grouping Acclimation Acclimation & Baseline Training (e.g., Morris Water Maze) Grouping->Acclimation Dosing Acute or Chronic Dosing Regimen Acclimation->Dosing Behavioral_Testing Behavioral Assays Dosing->Behavioral_Testing MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM NOR Novel Object Recognition (Recognition Memory) Behavioral_Testing->NOR PA Passive Avoidance (Fear-Motivated Memory) Behavioral_Testing->PA Tissue Tissue Collection (Brain Regions of Interest) MWM->Tissue NOR->Tissue PA->Tissue Analysis Biochemical & Molecular Analysis Tissue->Analysis Neurotransmitter Neurotransmitter Levels (HPLC) (Dopamine, Acetylcholine) Analysis->Neurotransmitter Receptor Receptor Density (Western Blot) (NMDA, Dopamine Receptors) Analysis->Receptor Gene Gene Expression (RT-qPCR) (e.g., BDNF, c-Fos) Analysis->Gene End Data Analysis & Conclusion Neurotransmitter->End Receptor->End Gene->End

Caption: Hypothetical workflow for preclinical research on a nootropic stack.

Comparative Discussion and Future Research Directions

This compound presents as a potentially potent memory-enhancing agent, specifically for verbal recall, based on a single human study.[1][11] Its limited research base, however, makes it a high-risk, high-reward candidate for further investigation. The lack of comprehensive pharmacokinetic and pharmacodynamic data is a significant knowledge gap.

Phenylpiracetam is a more broadly acting nootropic with a wider range of reported cognitive and physical benefits.[3] Its multifaceted mechanism of action, including effects on neurotransmitter systems and cerebral circulation, suggests it may offer more than just memory enhancement.[7][9]

Stacking this compound and Phenylpiracetam: In the absence of direct evidence, any discussion of stacking these two compounds is speculative. A theoretical rationale for such a combination could be to leverage the potentially potent, targeted memory effects of this compound with the broader cognitive and focus-enhancing properties of Phenylpiracetam.

Potential Synergies:

  • Cholinergic and Dopaminergic Systems: Both compounds are thought to modulate the cholinergic and dopaminergic systems. A combination could potentially lead to a more profound effect on these pathways, which are critical for memory and executive function.

  • Complementary Mechanisms: Phenylpiracetam's enhancement of cerebral blood flow could theoretically improve the delivery and efficacy of this compound in the brain.

Potential Risks and Considerations:

  • Neurotransmitter Imbalance: Combining two substances that modulate similar neurotransmitter systems could lead to an overstimulation or imbalance, potentially causing adverse effects such as anxiety, irritability, or "brain fog."

  • Unknown Pharmacokinetics: The lack of pharmacokinetic data for this compound makes it impossible to predict how it might interact with Phenylpiracetam.

  • Toxicity: The safety profile of a combined administration is entirely unknown.

Future Research: A systematic, preclinical investigation is necessary to determine the viability of a this compound and Phenylpiracetam stack. The proposed experimental workflow provides a starting point for such research. Key research questions include:

  • What are the pharmacokinetic and pharmacodynamic profiles of this compound?

  • Does co-administration of this compound and Phenylpiracetam result in synergistic, additive, or antagonistic effects on cognitive performance in validated animal models?

  • What is the safety and tolerability profile of the combination at various dosages?

  • What are the underlying molecular changes in the brain following co-administration?

References

Comparative Analysis of PRL-8-53 and Coluracetam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two nootropic compounds, PRL-8-53 and Coluracetam, with a focus on their individual mechanisms of action, available experimental data, and theoretical synergistic potential. The information presented is intended for an audience with a professional background in neuroscience, pharmacology, and drug development.

Executive Summary

Direct experimental studies on the synergistic effects of this compound and Coluracetam are currently absent from peer-reviewed scientific literature. However, an analysis of their individual pharmacological profiles suggests a potential for complementary actions, primarily centered around the enhancement of cholinergic function. Coluracetam is known to increase the rate-limiting step of acetylcholine (B1216132) (ACh) synthesis, while this compound is believed to modulate cholinergic systems, among other neurotransmitters. This guide will dissect the available data for each compound to provide a basis for future research into their potential combined effects.

Compound Profiles

This compound

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s.[1][2] It is a derivative of benzoic acid and phenylethylamine.[3] Research on this compound is limited, with only one published human study to date.[3][4]

Coluracetam

Coluracetam (BCI-540; MKC-231) is a racetam nootropic that was initially developed for Alzheimer's disease.[5][6] It was later investigated for major depressive disorder (MDD) and generalized anxiety disorder (GAD).[5][6] While it has undergone some clinical trials, its development was discontinued.[7]

Mechanisms of Action

This compound

The precise mechanism of action for this compound is not fully understood.[2][8] The available research and anecdotal reports suggest it may act through the following pathways:

  • Cholinergic System Modulation: It is believed to enhance the activity of acetylcholine, a key neurotransmitter in learning and memory.[1][9]

  • Dopaminergic System Modulation: Some evidence suggests it may influence dopamine (B1211576) receptors, potentially impacting focus and motivation.[1][8]

  • Serotonin Inhibition: It has been suggested that this compound partially inhibits serotonin.[8]

  • NMDA Receptor Interaction: There is speculation that it may affect NMDA receptors, which are crucial for synaptic plasticity.[1]

Coluracetam

Coluracetam's primary mechanism of action is well-defined:

  • High-Affinity Choline (B1196258) Uptake (HACU) Enhancement: Coluracetam enhances the HACU process, which is the rate-limiting step in the synthesis of acetylcholine.[5][7][10][11] By increasing the uptake of choline into neurons, it promotes the production of acetylcholine.[7][10][11]

  • AMPA Receptor Modulation: There are indications that Coluracetam may also interact with AMPA receptors, which are involved in fast synaptic transmission.[10]

Potential for Synergy

Theoretically, a synergistic effect between this compound and Coluracetam could arise from their complementary effects on the cholinergic system. Coluracetam's enhancement of acetylcholine synthesis could provide a greater supply of this neurotransmitter, which could then be more effectively utilized through the modulatory actions of this compound. This could potentially lead to a more significant improvement in cognitive functions like memory and learning than either compound could achieve alone. However, without direct experimental evidence, this remains a hypothesis.

Quantitative Data Summary

The following tables summarize the available quantitative data from the limited human studies on this compound and Coluracetam.

Table 1: this compound Human Study Data

ParameterDosageOutcomeReference
Word Recall Improvement5 mg>200% improvement in short-term memory (word retention)[3]
Learning and RetentionNot specifiedSlight improvement in acquisition and statistically significant improvement in retention of verbal information.[4]

Table 2: Coluracetam Clinical Trial Data

ConditionDosageOutcomeReference
Major Depressive Disorder (MDD) with Generalized Anxiety Disorder (GAD)80 mg, three times dailyShowed potential as a treatment in a Phase 2a clinical trial.[5][7]

Experimental Protocols

This compound Human Study (Hansl & Mead, 1978)
  • Design: Double-blind, placebo-controlled study.

  • Participants: 47 healthy volunteers.

  • Methodology: The serial anticipation method was used to assess learning and retention of verbal information. Participants were given a single dose of this compound or a placebo.

  • Assessments: Word recall tests were administered to measure changes in memory function. Visual reaction time and motor control were also evaluated.[4]

Coluracetam Phase 2a Clinical Trial
  • Objective: To investigate the efficacy of Coluracetam in patients with MDD with comorbid GAD.

  • Design: Details of the full experimental protocol are not extensively available in the public domain but it was a Phase 2a clinical trial.[5][7]

  • Dosage: 80 mg administered three times daily.[7]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for Coluracetam and a generalized workflow for a nootropic synergy study.

Coluracetam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline HACU High-Affinity Choline Uptake (HACU) Transporter Choline->HACU Uptake ACh_synthesis Acetylcholine (ACh) Synthesis HACU->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_receptor Acetylcholine Receptor ACh_vesicle->ACh_receptor Release Coluracetam Coluracetam Coluracetam->HACU Enhances

Caption: Proposed signaling pathway of Coluracetam.

Nootropic_Synergy_Workflow cluster_setup Experimental Setup cluster_intervention Intervention Arms cluster_assessment Assessment & Analysis Participant_Recruitment Participant Recruitment (with inclusion/exclusion criteria) Baseline_Assessment Baseline Cognitive Assessment Participant_Recruitment->Baseline_Assessment Group_A Group A: this compound Baseline_Assessment->Group_A Randomization Group_B Group B: Coluracetam Baseline_Assessment->Group_B Randomization Group_C Group C: this compound + Coluracetam Baseline_Assessment->Group_C Randomization Group_D Group D: Placebo Baseline_Assessment->Group_D Randomization Post_Intervention_Assessment Post-Intervention Cognitive Assessment Group_A->Post_Intervention_Assessment Group_B->Post_Intervention_Assessment Group_C->Post_Intervention_Assessment Group_D->Post_Intervention_Assessment Data_Analysis Statistical Analysis (ANOVA, t-tests) Post_Intervention_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Generalized workflow for a nootropic synergy study.

Conclusion and Future Directions

While this compound and Coluracetam both show promise as cognitive enhancers, the lack of robust clinical data, particularly for this compound, necessitates a cautious approach. The theoretical potential for synergy between these two compounds is intriguing, especially for researchers in the field of cognitive pharmacology. Future research should aim to conduct well-controlled, double-blind, placebo-controlled studies to first, further elucidate the individual effects and safety profiles of these compounds, and second, to directly investigate their potential synergistic interactions. Such studies would be invaluable to the scientific community and could pave the way for novel therapeutic strategies for cognitive enhancement.

References

A Comparative Analysis of Prl-8-53: A Double-Blind, Placebo-Controlled Nootropic Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the seminal double-blind, placebo-controlled study on the nootropic compound Prl-8-53 with other cognitive enhancers, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to offer an objective overview of the available clinical findings.

Overview of this compound

This compound, or methyl 3-(2-(benzylmethylamino)ethyl)benzoate, is a synthetic nootropic compound first synthesized in the 1970s. A single human study, conducted in 1978 by Dr. Nikolaus Hansl and Beverley T. Mead at Creighton University, remains the primary source of clinical data on its efficacy.[1][2] This study reported significant improvements in verbal memory, particularly in individuals with lower baseline memory scores.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the original this compound study and comparable double-blind, placebo-controlled trials of other nootropic agents, specifically Bacopa Monnieri and Piracetam, which have been studied for their effects on verbal memory.

Table 1: this compound Study - Key Findings

Participant GroupNDosageMemory AssessmentImprovement vs. Placebop-value
Overall475 mgWord Recollection80% average improvement< 0.01 to < 0.001
Poorer Performers (≤6 words recalled)-5 mgWord Recollection87.5% - 105% improvement-
High Performers (≥8 words recalled)-5 mgWord Recollection7.9% - 14% improvementNot Statistically Significant
Participants >30 years old-5 mgWord Recollection108% - 152% improvement-

Table 2: Comparative Nootropic Studies on Verbal Memory

NootropicStudy PopulationNDosageDurationKey Verbal Memory Outcome
Bacopa Monnieri Healthy Adults (40-65 years)76300 mg/day12 weeksSignificant improvement in the retention of new information.
Bacopa Monnieri Healthy Elderly (≥65 years)54300 mg/day12 weeksEnhanced delayed word recall memory scores.
Piracetam Healthy Volunteers-4800 mg/day14 daysStatistically significant increase in verbal learning.
Piracetam Non-dyslexic Controls-4.8 g/day 21 days8.6% improvement in verbal learning compared to placebo.

Experimental Protocols

This compound Study: Detailed Methodology

The 1978 study on this compound utilized a double-blind, placebo-controlled design with 47 healthy adult volunteers.[1] The primary method for assessing verbal memory was the serial anticipation method .

  • Procedure:

    • Baseline Measurement: Participants were presented with a list of 12 one-syllable words.

    • Intervention: A single oral dose of 5 mg of this compound or a placebo was administered.

    • Learning Phase: Two to two and a half hours after administration, participants were read the list of words.

    • Recall Testing: Participants were asked to recall the words in the correct order at three time points: immediately after the learning phase, 24 hours later, and 96 hours later. The number of correctly recalled words was recorded.

Mandatory Visualizations

Experimental Workflow of the 1978 this compound Study

G cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis P 47 Healthy Volunteers R Randomization P->R D 5 mg this compound R->D Double-Blind PL Placebo R->PL Double-Blind SA Serial Anticipation Method D->SA RT Visual Reaction Time D->RT MC Motor Control D->MC PL->SA PL->RT PL->MC DA Statistical Analysis SA->DA RT->DA MC->DA

A diagram illustrating the workflow of the this compound clinical trial.

Hypothesized Signaling Pathway of this compound

G cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System cluster_serotonergic Serotonergic System Prl This compound AChR Cholinergic Receptors Prl->AChR Modulates DA_activity Dopaminergic Activity Prl->DA_activity Modulates Serotonin Serotonin Activity Prl->Serotonin Modulates ACh_effect Enhanced Cholinergic Response AChR->ACh_effect Memory Improved Verbal Memory ACh_effect->Memory DA_potentiation Potentiation DA_activity->DA_potentiation DA_potentiation->Memory Serotonin_inhibition Partial Inhibition Serotonin->Serotonin_inhibition

A diagram of this compound's proposed mechanism of action.

Concluding Remarks

The original 1978 study on this compound presents compelling initial evidence for its nootropic effects on verbal memory, particularly in individuals with lower baseline performance. However, it is crucial to note that this remains a single, decades-old study. In comparison, other nootropics such as Bacopa Monnieri and Piracetam have been the subject of multiple clinical trials, providing a broader, albeit sometimes mixed, evidence base for their cognitive-enhancing properties.

The exact mechanism of action for this compound is not fully understood, though it is thought to modulate key neurotransmitter systems, including the cholinergic and dopaminergic pathways.[5][6][7] Further research, including replication of the original study with modern methodologies and larger sample sizes, is necessary to validate these initial findings and to fully understand the compound's pharmacological profile and potential therapeutic applications. Professionals in drug development should consider these factors when evaluating this compound as a potential candidate for further investigation.

References

Investigating the Long-Term Safety of Prl-8-53: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cognitive enhancement is populated by a diverse array of compounds, each with unique mechanisms and varying degrees of empirical support. Among these, Prl-8-53, a synthetic nootropic, has garnered interest for its potential memory-enhancing effects. However, a comprehensive understanding of its long-term safety profile remains elusive, a critical consideration for drug development and research applications. This guide provides a comparative analysis of the long-term safety of this compound against established nootropic agents, supported by available experimental data and detailed methodologies for key safety assessments.

Executive Summary

This compound is a synthetic nootropic compound that has demonstrated potential for improving short-term memory and learning in a single human study conducted in the 1970s. While animal studies suggest a high therapeutic index, there is a significant lack of long-term human safety data. In contrast, other nootropics, such as those in the racetam family and choline (B1196258) supplements, have more extensive, albeit still debated, long-term safety profiles established through numerous clinical trials and post-marketing surveillance. This guide aims to juxtapose the available safety data to inform further research and development.

Comparative Safety Profiles of Nootropics

The following table summarizes the long-term safety data for this compound and a selection of alternative nootropic compounds. It is important to note that the long-term effects of many nootropics are still under investigation.

CompoundTypeLong-Term Human StudiesKey Long-Term Safety FindingsReported Side Effects
This compound Synthetic Benzoic Acid DerivativeNone identified. A single 1978 study focused on acute effects.[[“]]No long-term data available. Animal studies indicate low toxicity with an oral LD50 in mice of 860 mg/kg.[2]Anecdotal reports of anxiety, unwellness, and altered reaction to alcohol with daily long-term use.[3]
Piracetam (B1677957) Synthetic RacetamSeveral long-term studies (up to 18 months) in specific patient populations (e.g., progressive myoclonus epilepsy).[4][5]Generally well-tolerated in long-term studies, with doses up to 24g/day showing no significant adverse effects.[6][7]Drowsiness, agitation, anxiety, insomnia, headache, nausea.[6][8]
Aniracetam Synthetic RacetamLimited long-term human studies. Some trials up to 6 months.[9]Generally well-tolerated in short to medium-term studies.[9][10]Anxiety, uneasiness, insomnia, headache, vertigo, mild gastrointestinal issues.[9][10]
Oxiracetam (B1678056) Synthetic RacetamSome long-term studies in patients with dementia.[11]Appears safe and effective in long-term therapy for cognitive decline in the elderly, with no significant side effects reported in these studies.[11][12]Headaches, insomnia, gastrointestinal discomfort, nervousness.[3]
Noopept Synthetic DipeptideNo formal long-term human clinical trials.[13]Long-term safety in humans is not well-established.[14]Headaches, irritability, insomnia, fatigue, heart palpitations, increased blood pressure.[15][16]
Alpha-GPC Choline SupplementSome long-term studies (up to 2 years) in patients with cognitive decline.[17] Observational studies up to 10 years.[18]Generally well-tolerated in clinical trials.[19] However, a large observational study associated Alpha-GPC use with a higher risk of stroke over a 10-year period.[18]Heartburn, headache, insomnia, dizziness, skin rash, confusion.[17] Potential for increased TMAO levels, a risk factor for cardiovascular disease.[19]

Mechanism of Action and Associated Signaling Pathways

The proposed mechanisms of action for these compounds, while not fully elucidated for all, offer insights into their potential long-term effects.

This compound Signaling Pathway

Prl-8-53_Signaling_Pathway This compound This compound Cholinergic System Cholinergic System This compound->Cholinergic System Potentiates Acetylcholine Dopaminergic System Dopaminergic System This compound->Dopaminergic System Potentiates Dopamine Serotonergic System Serotonergic System This compound->Serotonergic System Partially Inhibits Serotonin Memory & Learning Memory & Learning Cholinergic System->Memory & Learning Dopaminergic System->Memory & Learning

Caption: Proposed mechanism of this compound involving modulation of key neurotransmitter systems.

Racetam Class Signaling Pathway (Generalized)

Racetam_Signaling_Pathway Racetam Racetam AMPA Receptors AMPA Receptors Racetam->AMPA Receptors Positive Allosteric Modulator Cholinergic System Cholinergic System Racetam->Cholinergic System Enhances Acetylcholine Utilization Neuronal Membrane Fluidity Neuronal Membrane Fluidity Racetam->Neuronal Membrane Fluidity Increases Cognitive Function Cognitive Function AMPA Receptors->Cognitive Function Cholinergic System->Cognitive Function Neuronal Membrane Fluidity->Cognitive Function

Caption: Generalized mechanism of action for racetam-class nootropics.

Experimental Protocols for Long-Term Safety Assessment

To rigorously assess the long-term safety of a novel nootropic agent like this compound, a battery of preclinical and clinical studies is required. The following outlines key experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Preclinical Toxicity Studies Workflow

Preclinical_Toxicity_Workflow cluster_0 In Vitro cluster_1 In Vivo (Rodent Models) Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Acute Toxicity (OECD 423) Acute Toxicity (OECD 423) Genotoxicity Assays->Acute Toxicity (OECD 423) Repeated Dose Toxicity (28-day, 90-day - OECD 407, 408) Repeated Dose Toxicity (28-day, 90-day - OECD 407, 408) Acute Toxicity (OECD 423)->Repeated Dose Toxicity (28-day, 90-day - OECD 407, 408) Neurotoxicity Screening Battery Neurotoxicity Screening Battery Repeated Dose Toxicity (28-day, 90-day - OECD 407, 408)->Neurotoxicity Screening Battery Carcinogenicity Studies Carcinogenicity Studies Neurotoxicity Screening Battery->Carcinogenicity Studies Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Carcinogenicity Studies->Reproductive & Developmental Toxicity Compound Compound Compound->Cytotoxicity Assays Compound->Genotoxicity Assays

Caption: A standard workflow for preclinical toxicity assessment of a new chemical entity.

Detailed Methodologies

1. Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

  • Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

  • Animals: Typically Wistar or Sprague-Dawley rats, 8-10 weeks old at the start of the study. Both sexes are used.

  • Groups: A control group (vehicle only) and at least three dose groups (low, mid, high). The high dose should induce some toxic effects but not mortality. The low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL). Each group should contain at least 10 males and 10 females.

  • Administration: The test substance is administered orally by gavage daily for 90 days.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed clinical observations, body weight, and food consumption.

    • At termination:

      • Hematology and clinical biochemistry analysis.

      • Gross necropsy of all animals.

      • Organ weights (brain, liver, kidneys, heart, etc.).

      • Histopathological examination of all organs from the control and high-dose groups. Any target organs identified in the high-dose group are then examined in the lower-dose groups.

  • Data Analysis: Statistical analysis of quantitative data (body weight, organ weights, clinical chemistry) is performed to identify significant differences between treated and control groups.

2. Neurotoxicity Screening Battery

  • Objective: To detect and characterize potential neurotoxic effects.

  • Methodology: This battery of tests is typically integrated into repeated dose toxicity studies.

    • Functional Observational Battery (FOB): A systematic observation of the animal's appearance, behavior, and functional integrity. This includes assessments of posture, gait, reactivity to various stimuli, and the presence of any abnormal movements or behaviors.

    • Motor Activity Assessment: Quantitative measurement of locomotor activity using automated systems.

    • Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural changes.

Conclusion

References

A Comparative Analysis of PRL-8-53's Effect on Verbal Fluency Versus Other Nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for cognitive enhancers that can demonstrably improve specific domains of cognitive function is a significant area of interest. Verbal fluency, the ability to retrieve information from one's lexical memory, is a key metric in assessing cognitive function. This guide provides an objective comparison of the reported effects of the research chemical PRL-8-53 on verbal fluency against other well-known nootropic agents. The comparison is based on available experimental data, with a clear delineation between clinical evidence and anecdotal reports.

Summary of Quantitative Data

The following table summarizes the available quantitative and qualitative data on the effects of this compound and other selected nootropics on verbal fluency and related verbal memory tasks. It is critical to note the significant disparity in the quality and quantity of evidence available for these compounds.

NootropicDosageStudy PopulationKey Findings on Verbal Fluency/MemoryLevel of Evidence
This compound 5 mg (oral)47 healthy volunteersAnecdotal reports suggest improved verbal fluency. The only human study (Hansl, 1978) focused on verbal memory (word recall), showing up to a 200% improvement in retention. No quantitative data on verbal fluency is available from published studies. Unpublished tests by the creator reportedly showed improved performance on a word formation task.Anecdotal & Preclinical
Piracetam 4.8 g/day Patients with aphasiaShowed a trend towards improvement in all subtests of the Aachen Aphasia Test, with significant improvement in written language. Another study on dyslexic boys showed enhanced reading speed and number of words written in a timed period.Clinical
Noopept 10-30 mg/dayNot specified in studies foundAnecdotal reports suggest improved verbal fluidity and sociability. No quantitative data from controlled human trials on verbal fluency was identified in the current search.Anecdotal
Modafinil (B37608) 200 mg (oral)17 healthy, non-sleep-deprived adultsNo significant benefit was observed for verbal fluency. In a study on methamphetamine withdrawal, the modafinil group showed a mean of 52.6 total correct words on the COWAT at discharge, compared to 52.9 for the placebo group.Clinical
Bacopa Monnieri 300 mg/dayPatients with mild cognitive impairmentOne study reported improvements in attention and verbal fluency. Other studies and meta-analyses primarily highlight improvements in verbal learning and memory acquisition.Clinical
Citicoline 500-1000 mg/dayOlder individuals with inefficient memoriesSignificantly improved verbal memory functioning, particularly delayed recall on logical memory tests. The direct impact on verbal fluency as measured by word generation tasks is not well-documented.Clinical

Experimental Protocols

A standardized method for assessing verbal fluency is crucial for comparing the efficacy of different compounds. The most commonly employed experimental protocol is the Controlled Oral Word Association Test (COWAT) .

Controlled Oral Word Association Test (COWAT)

The COWAT is a neuropsychological test designed to measure an individual's ability to generate words under specific constraints, providing insights into cognitive flexibility, lexical access, and executive function.

Procedure:

  • Phonemic Fluency: The participant is instructed to produce as many words as possible beginning with a specific letter of the alphabet (e.g., "F," "A," and "S") within a 60-second interval for each letter. Proper nouns, numbers, and different forms of the same word (e.g., "run," "running") are typically excluded.

  • Semantic Fluency: The participant is asked to name as many items as possible belonging to a specific semantic category (e.g., "animals," "fruits," "vegetables") within a 60-second interval for each category.

Scoring: The primary measure is the total number of correct words generated for each condition (phonemic and semantic). Other metrics can include the number of errors (perseverations, intrusions) and clustering (generating words in semantic subcategories).

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Potential Nootropic Mechanisms of Action

Nootropic_Mechanisms cluster_neurotransmitter Neurotransmitter Modulation cluster_effects Cognitive Effects Acetylcholine Acetylcholine Memory Memory & Learning Acetylcholine->Memory Dopamine Dopamine Attention Attention & Focus Dopamine->Attention Glutamate Glutamate Glutamate->Memory VerbalFluency Verbal Fluency Memory->VerbalFluency Supports Attention->VerbalFluency Supports Nootropic Nootropic Compound (e.g., this compound) Nootropic->Acetylcholine Enhances activity Nootropic->Dopamine Modulates receptors Nootropic->Glutamate Affects NMDA receptors Verbal_Fluency_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Post-Intervention Assessment Recruitment Participant Recruitment (Healthy Volunteers) Baseline Baseline COWAT Assessment Recruitment->Baseline Randomization Randomization (Double-Blind, Placebo-Controlled) Baseline->Randomization Dosing Nootropic / Placebo Administration Randomization->Dosing Post_COWAT Post-Dosing COWAT Assessment Dosing->Post_COWAT Data_Analysis Data Analysis (Comparison of Scores) Post_COWAT->Data_Analysis

Unraveling the Enigma of Prl-8-53: A Cross-Study Analysis of a Novel Nootropic

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. Among the myriad of compounds explored, the experimental drug Prl-8-53 has garnered significant interest due to anecdotal reports and a single, yet intriguing, human study. This guide provides a comprehensive cross-study analysis of the available research findings on this compound, presenting a detailed look at its purported effects, mechanism of action, and a comparative perspective with other nootropic agents.

This compound, a synthetic nootropic compound, first emerged in the 1970s.[1][2] Despite its long history, rigorous scientific investigation into its effects and mechanisms remains sparse, with a single human study from 1978 forming the primary basis of its reputation.[1][3][4] This analysis will delve into the specifics of this study, supplemented by preclinical data and anecdotal evidence, to offer a structured overview for the scientific community.

Quantitative Data Summary

The primary source of quantitative data on this compound's efficacy in humans stems from a 1978 study conducted by Dr. Nikolaus Hansl. The study investigated the compound's effect on verbal memory. The table below summarizes the key findings from this pivotal, albeit limited, research. Due to the scarcity of direct comparative studies, data for other nootropics is presented from separate, representative studies to provide a contextual benchmark.

Nootropic Agent Metric Dosage Study Population Key Findings Citation
This compound Word Recall Improvement5 mg (single dose)47 healthy volunteersOverall improvement of up to 200% in word retention, particularly in individuals over 30 or with initially poor memory.[1]
Piracetam Memory and Cognition2400-4800 mg/dayPatients with age-associated memory impairmentModest improvements in memory and cognitive function observed over several weeks of treatment.[5]
NSI-189 Cognitive and Depressive Symptoms40 mg/dayPatients with major depressive disorderShowed potential pro-cognitive and antidepressant effects in a Phase II clinical trial.[5]

Experimental Protocols

A critical evaluation of research findings necessitates a thorough understanding of the methodologies employed. The following section details the experimental protocol of the seminal 1978 this compound study.

This compound Human Study (Hansl, 1978)

  • Objective: To investigate the effect of this compound on learning and retention of verbal information in human subjects.[3][6]

  • Design: A double-blind, placebo-controlled study.[1]

  • Participants: 47 healthy volunteers.[1]

  • Procedure:

    • Participants were given a list of 12 monosyllabic words to memorize.

    • A baseline memory test was conducted to assess initial recall ability.

    • Participants were then administered either a single 5 mg oral dose of this compound or a placebo.[1]

    • Memory recall was tested again at 24 hours and 1 week post-ingestion.[1]

  • Primary Outcome Measures: The percentage improvement in word recall compared to baseline.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated. However, preclinical studies and theoretical analyses suggest that it may exert its nootropic effects through the modulation of key neurotransmitter systems.

It is hypothesized that this compound enhances the cholinergic system, which is crucial for learning and memory.[2][7] Additionally, it is believed to potentiate dopamine (B1211576) activity while partially inhibiting serotonin.[8] This dopaminergic modulation could contribute to improved focus and motivation.[2]

Prl_8_53_Mechanism cluster_Cholinergic Cholinergic System cluster_Dopaminergic Dopaminergic System cluster_Serotonergic Serotonergic System Prl853 This compound ACh Acetylcholine Prl853->ACh Modulates Dopamine Dopamine Prl853->Dopamine Modulates Serotonin Serotonin Prl853->Serotonin Partially Inhibits LearningMemory Learning & Memory ACh->LearningMemory Enhances FocusMotivation Focus & Motivation Dopamine->FocusMotivation Potentiates

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: From Compound to Cognitive Enhancement

The journey of investigating a potential nootropic like this compound follows a structured path from initial synthesis to human trials. The following diagram illustrates a generalized workflow applicable to nootropic research.

Nootropic_Research_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Research synthesis Chemical Synthesis in_vitro In Vitro Studies (Receptor Binding Assays) synthesis->in_vitro animal_models Animal Models (Behavioral Tests) in_vitro->animal_models phase1 Phase I Trials (Safety & Dosage) animal_models->phase1 phase2 Phase II Trials (Efficacy & Side Effects) phase1->phase2 phase3 Phase III Trials (Large-Scale Efficacy) phase2->phase3 fda_approval Regulatory Approval phase3->fda_approval

Caption: Generalized workflow for nootropic drug development.

Discussion and Future Directions

The existing body of evidence for this compound is tantalizing but preliminary. The remarkable findings of the 1978 study have not been replicated, and the study itself had limitations, including a small sample size.[9] The lack of follow-up research may be attributed to various factors, including the retirement of the lead researcher and potential patent-related issues.[8]

Anecdotal reports from online communities suggest a range of subjective effects, from enhanced memory and focus to mild side effects like headaches.[2] However, such reports are not a substitute for rigorous scientific investigation.

For the scientific and drug development communities, this compound represents an under-investigated compound with potential nootropic properties. Future research should prioritize:

  • Replication of the 1978 study: A modern, well-controlled study with a larger and more diverse population is crucial to validate the initial findings.

  • Dose-response studies: Determining the optimal therapeutic window for efficacy and safety.

  • Elucidation of the mechanism of action: Utilizing advanced neuroimaging and molecular biology techniques to understand how this compound interacts with neural pathways.

  • Direct comparative studies: Evaluating the efficacy and safety of this compound against established nootropics and modern cognitive enhancers.

References

a derivative of benzoic acid and phenylmethylamine, was discovered in 1972 by the late neuropharmacologist Dr. Nikolaus Hansl, who patented it three years later. Hansl died in 2011, and the development of PRL-8-53 has not been continued, but the compound is available for purchase. It has developed a following of users who say it compares favorably to known memory enhancers like noopept.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. This guide provides a detailed comparison of two such compounds: PRL-8-53, a lesser-known synthetic nootropic, and Noopept, a more widely recognized cognitive enhancer. The following analysis is based on available scientific literature and aims to provide an objective overview for informational and research purposes.

Overview and Origins

This compound, a derivative of benzoic acid and phenylmethylamine, was discovered in 1972 by the late neuropharmacologist Dr. Nikolaus Hansl, who patented it three years later.[1] Despite promising initial research, its development has not been pursued since Dr. Hansl's death in 2011, though the compound remains available for purchase through various suppliers.[1] It has garnered a following among users who report significant memory-enhancing effects, often drawing comparisons to established nootropics like Noopept.

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) was developed in Russia in the 1990s. It is a dipeptide analog of the racetam drug piracetam, but is reported to be 1000 times more potent.[2] Noopept is prescribed in Russia and some other countries for various cognitive impairments.[2]

Quantitative Data on Memory Enhancement

Direct comparative clinical trials between this compound and Noopept are not available in the current body of scientific literature. The data presented below is from separate studies on each compound.

CompoundStudy PopulationDosageKey Findings on Memory
This compound 47 healthy volunteers5 mg (oral)Overall improvement in word recollection varied based on baseline performance. Individuals with poorer initial memory (recalling six or fewer words) showed an 87.5-105% increase in recollection. Subjects over the age of 30 showed a 108-152% increase.[3]
Noopept Patients with cerebrovascular insufficiency20 mg daily (oral)Over 56 days, Noopept was more effective than 1200 mg of Piracetam in improving global MMSE scores.[4] In animal models, Noopept restored memory in rats with induced amnesia.[4]

Experimental Protocols

This compound: Hansl & Mead (1978) Human Study

The sole human study on this compound was a double-blind, placebo-controlled trial designed to assess its effects on learning and memory.

  • Participants: 47 healthy volunteers.

  • Procedure:

    • Familiarization: Subjects participated in two initial trials to acclimate to the testing procedure.

    • Administration: A 5 mg oral dose of this compound or a placebo was administered 2-2.5 hours before the tasks.[3][5]

    • Task: The primary task was a word recollection test. Subjects were presented with a list of words and later asked to recall them.

    • Testing Intervals: Recall was tested after the initial learning session.

  • Method of Assessment: The study used the serial anticipation method to evaluate learning and retention of verbal information.[6]

Noopept: Representative Preclinical Study (Ostrovskaya et al., 2008)

This study investigated the effect of Noopept on neurotrophic factors in the rat hippocampus.

  • Subjects: Rats.

  • Procedure:

    • Administration: Noopept was administered to the rats. The study looked at both single and long-term (28 days) treatment.

    • Analysis: The expression of mRNA for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and cerebral cortex was measured using Northern blot analysis.[7]

  • Key Findings: Acute administration of Noopept increased the expression of both NGF and BDNF mRNA in the hippocampus.[7] Chronic administration led to a slight increase in BDNF expression in the cortex.[7]

Mechanisms of Action

The precise mechanisms of action for both compounds are not fully elucidated, but research suggests they influence key neurotransmitter systems involved in memory and cognition.

This compound is believed to modulate the following systems:

  • Cholinergic System: It is thought to enhance the activity of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory.[8]

  • Dopaminergic System: Research suggests it may potentiate dopamine (B1211576), which plays a role in motivation and focus.[9] It may also influence D2 dopamine receptors.[8]

  • Serotonergic System: Some evidence indicates it partially inhibits serotonin.[9]

Noopept's cognitive effects are attributed to several mechanisms:

  • Acetylcholine Signaling: It is proposed to increase acetylcholine signaling in the brain.[2]

  • Neurotrophic Factors: It has been shown to stimulate the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[7][10] These proteins are vital for neuronal health, growth, and synaptic plasticity.

  • Glutamatergic System: Noopept is also thought to modulate the glutamatergic system, which is involved in learning and memory formation.[10]

Signaling Pathway and Experimental Workflow Diagrams

PRL_8_53_Mechanism cluster_cholinergic Cholinergic System cluster_dopaminergic Dopaminergic System cluster_serotonergic Serotonergic System PRL_8_53 This compound Acetylcholine Acetylcholine PRL_8_53->Acetylcholine Enhances Dopamine Dopamine PRL_8_53->Dopamine Potentiates Serotonin Serotonin PRL_8_53->Serotonin Partially Inhibits Cognition Cognitive Enhancement (Memory, Focus) Acetylcholine->Cognition Dopamine->Cognition

Caption: Proposed mechanism of action for this compound.

Noopept_Mechanism cluster_neurotrophic Neurotrophic Factors cluster_neurotransmitter Neurotransmitter Systems Noopept Noopept BDNF BDNF Noopept->BDNF Increases Expression NGF NGF Noopept->NGF Increases Expression Acetylcholine Acetylcholine Noopept->Acetylcholine Increases Signaling Glutamate Glutamate Noopept->Glutamate Modulates Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity NGF->Synaptic_Plasticity Cognition Cognitive Enhancement (Memory, Learning) Acetylcholine->Cognition Glutamate->Cognition Synaptic_Plasticity->Cognition

Caption: Proposed mechanism of action for Noopept.

Experimental_Workflow_PRL_8_53 cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Recruitment Recruit 47 Healthy Volunteers Familiarization Two Familiarization Trials Recruitment->Familiarization Administration Administer 5mg this compound or Placebo (Oral) Familiarization->Administration Wait Wait 2-2.5 Hours Administration->Wait Task Word Recollection Task Wait->Task Recall_Test Test Word Recall Task->Recall_Test Data_Analysis Analyze Data using Serial Anticipation Method Recall_Test->Data_Analysis

Caption: Workflow of the 1978 this compound human study.

Conclusion

Noopept, on the other hand, has been the subject of more extensive preclinical and some clinical research, with evidence suggesting its role in promoting neurotrophic factors and modulating key neurotransmitter systems.

For the scientific community, this compound represents an intriguing but understudied compound that warrants further investigation to validate its initial promising results. Noopept provides a more established, yet still not fully understood, platform for research into cognitive enhancement. Future studies involving direct, head-to-head comparisons of these and other nootropic agents are necessary to build a clearer picture of their relative performance and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of PRL-8-53: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like PRL-8-53 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound, a nootropic research chemical derived from benzoic acid, is classified as harmful.[1][2][3][4][5] A Safety Data Sheet (SDS) for this compound hydrochloride indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, it must be managed as hazardous waste. Adherence to the guidelines established by regulations such as the Resource Conservation and Recovery Act (RCRA) is mandatory.[6]

Key Safety and Hazard Information

Properly characterizing the waste is the first step in safe disposal. The following table summarizes the known hazard and chemical data for this compound.

IdentifierValueSource
Chemical Name Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate[7]
CAS Number 51352-87-5 (for hydrochloride)[4][8]
Molecular Formula C18H22ClNO2 (for hydrochloride)[3][8]
GHS Hazard Classification Acute Toxicity 4 (Oral, Dermal, Inhalation)[4]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]
Signal Word Warning[4]
Toxicity Data Oral LD50 in mice: 860 mg/kg[1][7]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Before handling this compound waste, ensure appropriate PPE is worn. This includes:

    • Safety goggles with side-shields.[9]

    • Chemical-resistant gloves (consult manufacturer data for breakthrough time).[4]

    • A lab coat or impervious clothing.[9]

    • If there is a risk of aerosolization, use a full-face respirator.[9]

  • Engineering Controls: All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][9]

2. Waste Classification and Segregation:

  • Classification: All this compound waste, including unused stock, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[10]

  • Segregation: Do not mix this compound waste with other waste streams. Keep it segregated from incompatible chemicals to prevent reactions.[6][10][11] Store waste in a designated, secure area away from general lab traffic.[12]

3. Containerization and Labeling:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure closure.[6][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[13] The container must be in good condition, free of cracks or deterioration.[6][11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[11][13] The label must include:

    • The full chemical name: "this compound" or "Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate".[13] Do not use abbreviations.[11][13]

    • The approximate concentration and quantity of the waste.

    • Relevant hazard pictograms (e.g., GHS07 exclamation mark).[4][13]

    • The date of waste generation (accumulation start date).[13]

    • The name and contact information of the principal investigator or laboratory.[13]

4. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated solids such as gloves, absorbent pads, and weighing papers should be placed directly into the designated hazardous waste container.

  • Sharps: Contaminated sharps (needles, glass slides) must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.[12]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[10][11] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but labels must be defaced.[10] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) office.

5. Final Disposal:

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[6][13]

  • Contact EHS: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[12][13] Complete all required waste manifests or forms as instructed by your EHS office.[13]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_waste_type 5. Identify Waste Form start Waste Generation (this compound) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify segregate 3. Segregate from Incompatible Waste classify->segregate container 4. Select & Label Waste Container (Chemically compatible, sealed) segregate->container solid Contaminated Solids (Gloves, Paper) liquid Unused/Waste Solutions or Rinsate sharps Contaminated Sharps (Needles, Glassware) collect 6. Collect Waste in Labeled Container solid->collect liquid->collect sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container sharps_container->collect store 7. Store in Designated Secondary Containment Area collect->store ehs 8. Arrange Pickup via Institutional EHS store->ehs end Proper Disposal ehs->end

References

Essential Safety and Handling Protocols for Prl-8-53

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Prl-8-53, a nootropic research chemical. Adherence to these guidelines is essential to ensure personal safety and proper management of this compound in a laboratory setting. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating stringent safety measures.

Hazard Identification and Classification

This compound hydrochloride is identified by the following GHS pictograms and precautionary statements, indicating its potential health risks.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P264: Wash thoroughly after handling.[1][2]

  • P270: Do not eat, drink or smoke when using this product.[1][2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, lab coat. Secondary (in case of significant dust generation): A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) should be used.
Solution Preparation Primary: Nitrile gloves, safety glasses with side shields or safety goggles, lab coat. Secondary: If there is a splash hazard, a face shield should be worn in addition to safety glasses/goggles.
Handling of Solutions Primary: Nitrile gloves, safety glasses with side shields, lab coat.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling and Storage
ProcedureGuideline
General Handling Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[3] Avoid dust formation.[3] "Thorough dedusting" is recommended.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C.[2][4]
Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

Emergency ScenarioStep-by-Step Procedure
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE (respirator, gloves, lab coat, and eye protection). 3. For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 5. Clean the spill area with a suitable solvent, followed by soap and water. 6. Prevent entry into sewers or waterways.
Inhalation 1. Move the affected person to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration.[3] 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove contaminated clothing.[3] 2. Wash the affected area with plenty of soap and water.[2][3] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Rinse mouth with water.[3] 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person.[3] 4. Call a poison control center or seek immediate medical attention.[2]
Waste Disposal

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Materials (e.g., gloves, paper towels, pipette tips) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Experimental Protocols and Data

While detailed experimental protocols are beyond the scope of this safety guide, it is important to note the toxicological data that informs these safety recommendations.

Toxicological DataValueSpecies
Oral LD50 860 mg/kgMouse[1][5]
Oral LD50 700 mg/kgRat[1]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps and safety considerations from receiving the compound to its final disposal.

Prl_8_53_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use Weigh Weigh/Aliquot in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment CollectWaste Collect Chemical and Contaminated Waste Experiment->CollectWaste Dispose of Experimental Waste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DoffPPE->CollectWaste Dispose of Contaminated PPE LabelWaste Label Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Institutional Protocol LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prl-8-53
Reactant of Route 2
Reactant of Route 2
Prl-8-53

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.